5-Chloroimidazo[1,2-C]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUAPPCTMEOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680988 | |
| Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208086-02-5 | |
| Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloroimidazo[1,2-c]pyrimidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Spectroscopic Characterization of 5-Chloroimidazo[1,2-c]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its rigid, bicyclic structure provides a valuable scaffold for interacting with biological targets. Accurate structural confirmation and purity assessment are paramount in any drug discovery pipeline, making a thorough understanding of its spectroscopic signature essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While comprehensive, published spectra for this specific molecule are not consolidated in a single public source, this document synthesizes data from analogous structures and first principles to present a predictive and interpretive framework for its characterization.[2][3][4][5]
Molecular Structure and Spectroscopic Implications
The structure of this compound (Molecular Formula: C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ) is a fusion of an imidazole and a pyrimidine ring.[6][7] This arrangement dictates its electronic and chemical properties, which are directly reflected in its spectroscopic output.
-
Aromaticity: The fused ring system is aromatic, meaning its protons and carbons will resonate in the characteristic downfield regions of NMR spectra.
-
Heteroatoms: The three nitrogen atoms significantly influence the electron density throughout the scaffold, generally deshielding adjacent protons and carbons.
-
Electronegativity: The chlorine atom at the 5-position further withdraws electron density and introduces a specific isotopic signature in mass spectrometry.
For the purpose of spectral assignment, the following standardized numbering system will be used:
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous confirmation.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each integrating to one proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.5 - 9.0 | Doublet | JH6-H7 ≈ 7.0 Hz | H6 | This proton is adjacent to the bridgehead nitrogen (N1) and is part of the six-membered pyrimidine ring, placing it significantly downfield. |
| ~8.0 - 8.4 | Singlet | N/A | H2 | Located on the five-membered imidazole ring, adjacent to two nitrogen atoms (N1 and N8), leading to strong deshielding. |
| ~7.8 - 8.2 | Singlet | N/A | H3 | Also on the imidazole ring, adjacent to N4. Its chemical shift is influenced by the proximity to the pyrimidine ring. |
| ~7.4 - 7.8 | Doublet | JH7-H6 ≈ 7.0 Hz | H7 | This proton is coupled to H6 and is part of the pyrimidine ring. It is generally less deshielded than H6. |
Note: Predicted chemical shifts are based on analyses of related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives. Actual values may vary based on solvent and experimental conditions.[3][4][8]
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum should display six unique signals, all in the aromatic/heterocyclic region.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C5 | This carbon is directly attached to the electronegative chlorine atom and is part of the pyrimidine ring, making it the most downfield signal. |
| ~148 - 152 | C7a | A bridgehead carbon bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| ~140 - 145 | C2 | Located in the imidazole ring between two nitrogen atoms, leading to strong deshielding. |
| ~135 - 140 | C6 | A CH carbon in the pyrimidine ring adjacent to a nitrogen atom. |
| ~115 - 120 | C3 | A CH carbon in the imidazole ring. |
| ~110 - 115 | C7 | A CH carbon in the pyrimidine ring. |
Note: These predictions are derived from general principles of ¹³C NMR and data from analogous heterocyclic systems.[8][9] The absence of certain peaks in experimental spectra can sometimes occur due to low sensitivity for quaternary carbons.[8]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10]
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H signals and pick all peaks in both spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum & Fragmentation
-
Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed:
-
m/z 153: Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 155: Corresponding to the molecule with the ³⁷Cl isotope.
-
The relative intensity of these peaks should be approximately 3:1 , which is a definitive indicator of a single chlorine atom in the molecule.[11]
-
-
Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. A plausible pathway involves the initial loss of chlorine or cleavage of the heterocyclic rings.
Caption: Predicted key fragmentation steps for this compound in EI-MS.
Experimental Protocol: MS Data Acquisition
Objective: To confirm the molecular weight and isotopic distribution of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer capable of high-resolution measurement (e.g., TOF, Orbitrap) is ideal for obtaining accurate mass. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the nitrogen atoms are readily protonated. Scan a mass range from m/z 50 to 500.
-
The primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 154 (for ³⁵Cl) and m/z 156 (for ³⁷Cl), again in a ~3:1 ratio.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass (154.0223 for C₆H₅ClN₃⁺). The measured mass should be within a 5 ppm error for high-resolution instruments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Predicted IR Data & Interpretation
The IR spectrum will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Typical for sp² C-H bonds in aromatic and heteroaromatic rings.[12] |
| 1650 - 1550 | C=N & C=C Stretch | Imidazopyrimidine Ring | The stretching vibrations of the double bonds within the fused heterocyclic system. This region may contain multiple sharp bands.[2][3] |
| 1500 - 1400 | Ring Skeletal Vibrations | Imidazopyrimidine Ring | Complex vibrations involving the entire ring structure, characteristic of the heterocyclic core. |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride | The C-Cl stretching vibration typically appears in the lower frequency fingerprint region.[13] |
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups and obtain a characteristic fingerprint of the molecule.
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
ATR-FTIR Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be used to identify the characteristic bands as outlined in the table above.
Summary and Conclusion
The multi-spectroscopic characterization of this compound provides a self-validating system for structural confirmation.
-
MS confirms the correct molecular formula and the presence of a single chlorine atom.
-
IR confirms the presence of the aromatic heterocyclic core and the C-Cl bond.
-
NMR (¹H and ¹³C) elucidates the precise connectivity of the C-H framework, confirming the specific isomeric arrangement of the fused rings.
By correlating the data from these three orthogonal techniques, researchers and drug development professionals can proceed with confidence in the identity and purity of this compound, a critical step in the advancement of medicinal chemistry programs.
References
-
Mohammed, G. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11). Available at: [Link]
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ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-c]pyrimidines. Retrieved from [Link]
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Ceylan, Ş., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]
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Maldonado, E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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PubChem. (n.d.). 5-Chloroimidazo[1,2-a]pyrimidine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 5-Chloroimidazo(1,2-c)pyrimidine. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]
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ResearchGate. (2021). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated vs . experimental IR spectrum of pyrimidine in CS 2... Retrieved from [Link]
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National Institutes of Health (NIH). (2022). 4-(Aryl)-Benzo[3][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Available at: [Link]
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OMICS International. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]
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ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
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SpectraBase. (n.d.). Imidazo(1,2-A)pyrimidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]
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An In-depth Technical Guide to 5-Chloroimidazo[1,2-c]pyrimidine (CAS No. 1208086-02-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloroimidazo[1,2-c]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. Intended for professionals in research and drug development, this document synthesizes critical data on its physicochemical properties, safety, synthesis, and applications, with a focus on its emerging role in the development of targeted therapeutics.
Core Compound Identity and Physicochemical Properties
This compound is a fused heterocyclic organic compound with the chemical formula C₆H₄ClN₃.[1][2][3] Its structure, featuring a chlorinated pyrimidine ring fused with an imidazole ring, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1208086-02-5 | [4] |
| Molecular Formula | C₆H₄ClN₃ | [1][2][3] |
| Molecular Weight | 153.57 g/mol | [1][2][3] |
| Appearance | Solid (Specific color not consistently reported) | |
| Melting Point | Not experimentally determined in reviewed literature. | [4][5] |
| Boiling Point | Not experimentally determined in reviewed literature. | [4][5] |
| Solubility | Soluble in organic solvents such as N,N-dimethyl formamide, chloroform, and methanol.[6] Quantitative data is not readily available. | |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended storage temperature is 2-8°C.[2] |
Spectroscopic and Analytical Characterization
Precise analytical methods are crucial for the quality control and characterization of this compound in research and development settings. While specific, validated protocols for this compound are not widely published, methods for analogous pyrimidine derivatives can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While the specific 1H and 13C NMR spectra for this compound are not available in the reviewed literature, data for similar imidazo[1,2-a]pyrimidine structures can provide expected chemical shift ranges.[7][8][9] For instance, in related derivatives, proton signals for the imidazo[1,2-a]pyrimidine core typically appear in the aromatic region of the 1H NMR spectrum.[7][9] Similarly, 13C NMR spectra would be expected to show characteristic signals for the carbon atoms of the fused heterocyclic system.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, the expected exact mass would be approximately 153.0094 g/mol .[1] Techniques such as electrospray ionization (ESI) are commonly used for the analysis of similar heterocyclic compounds.[7][9]
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is critical for assessing the purity and stability of this compound. A hypothetical reversed-phase HPLC method, based on established protocols for related pyrimidine derivatives, is proposed below.[10][11]
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3.0) | A common mobile phase for reversed-phase chromatography of nitrogen-containing heterocycles. |
| Elution | Isocratic or Gradient | To be optimized for optimal separation of the main compound from any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~254 nm | A common wavelength for detecting aromatic and heterocyclic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity and Assay
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Sample Preparation: Prepare the sample solution by dissolving the test article in the same diluent to a similar concentration as the standard.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Interpretation: Compare the peak area of the analyte in the sample to that of the standard to determine purity and assay. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[12]
Synthesis and Chemical Reactivity
The imidazo[1,2-c]pyrimidine scaffold is typically synthesized through the condensation of an aminopyrimidine with an α-haloketone, a reaction known as the Chichibabin reaction.[13] While a specific, detailed protocol for this compound was not found in the reviewed literature, a general synthetic approach can be inferred.
Diagram 1: General Synthetic Pathway for Imidazo[1,2-a]pyrimidines
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Discovery and synthesis of novel imidazo[1,2-C]pyrimidine derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-c]pyrimidine Derivatives
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-fused heterocyclic system of immense importance in modern medicinal chemistry and drug discovery. As a bioisostere of natural purines, this privileged scaffold grants access to a wide range of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Its versatile structure is amenable to extensive modification, allowing for the fine-tuning of pharmacological effects through rigorous structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive overview of the core synthetic strategies for constructing the imidazo[1,2-c]pyrimidine nucleus, delves into its therapeutic applications with a focus on kinase inhibition, and offers detailed, field-proven experimental protocols for its synthesis and characterization. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to innovate within this promising class of compounds.
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are the cornerstone of many therapeutic agents, and the imidazo[1,2-c]pyrimidine core is a standout example.[1] This 9-membered heterocyclic ring system, formed by the fusion of an imidazole and a pyrimidine ring, is structurally analogous to endogenous purines like adenine and guanine.[1][3] This mimicry allows these derivatives to interact with a multitude of biological targets, particularly protein kinases, which are critical nodes in cellular signaling pathways implicated in diseases ranging from cancer to autoimmune disorders.[4][5]
The scaffold's "drug-like" properties and synthetic tractability have led to significant investment in its development.[1] Its derivatives have demonstrated a broad spectrum of pharmacological actions, underscoring their pivotal role in shaping the future of clinical medicine.[2]
Core Synthetic Strategies
The construction of the imidazo[1,2-c]pyrimidine core is typically achieved through cyclization reactions that form the imidazole ring onto a pre-existing pyrimidine precursor. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Cyclocondensation of Aminopyrimidines with α-Halocarbonyls
This is the most classical and widely utilized approach, analogous to the Chichibabin reaction for related heterocycles.[3] The synthesis generally involves the reaction of a 2-aminopyrimidine or a cytosine derivative with an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-c]pyrimidine system.
For instance, Jansa et al. prepared the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold by the cyclization of 5-iodocytosine with chloroacetaldehyde.[1] This method provides a versatile entry point, as the resulting halogenated scaffold can be further functionalized using cross-coupling reactions like the Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups.[1] Similarly, new imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized by reacting cytosine with α-bromoacetophenone, yielding compounds with potential antioxidant and antibacterial activities.[6]
Strategy B: Intramolecular Cyclization of Functionalized Pyrimidines
An alternative and powerful strategy involves the synthesis of a pyrimidine ring already bearing a side chain capable of intramolecular cyclization. This approach offers excellent control over regioselectivity. A novel synthesis reported by Al-Tel et al. demonstrates this principle, starting with 2,4-dichloro-5-methyl-5-nitropyrimidine.[7] Reaction with propargyl amine selectively substitutes the chlorine at the 4-position. The resulting intermediate, possessing an alkyne-containing side chain, undergoes a facile acid-catalyzed intramolecular cyclization to furnish the imidazo[1,2-c]pyrimidine core.[7]
Below is a conceptual workflow for this synthetic paradigm.
Caption: Inhibition of Syk kinase signaling pathway.
Antimicrobial and Antiviral Activities
The structural similarity to nucleobases makes the imidazo[1,2-c]pyrimidine scaffold a fertile ground for discovering antimicrobial and antiviral agents.
-
Antibacterial and Antifungal: Derivatives have shown significant activity against various bacterial strains (e.g., P. aeruginosa, S. aureus) and fungi (C. albicans). [8]* Antiviral: Certain derivatives have been evaluated for their activity against viruses like the BK polyomavirus, an important pathogen in immunocompromised patients. [9]
Summary of Biological Activity
The table below summarizes the reported biological activities for selected imidazo[1,2-c]pyrimidine derivatives, demonstrating the scaffold's versatility.
| Compound Class/Derivative | Biological Target/Assay | Reported Activity (IC₅₀) | Reference |
| Aryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | Human Cancer Cell Lines | Significant cytotoxic effect (specific IC₅₀ values in source) | [1] |
| Imidazo[1,2-c]pyrimidine derivative 9f | Syk Kinase Inhibition | 11 nM | [5] |
| Imidazo[1,2-c]pyrimidine derivative 9f | ZAP-70 Kinase Inhibition | 16 nM | [5] |
| Imidazo[1,2-c]pyrimidine derivative 5b | Antifungal (C. Albicans) | 70.37% inhibition | [8] |
| Imidazo[1,2-c]pyrimidine derivative 4b | Antibacterial (P. aeruginosa) | 65.22% inhibition | [8] |
Experimental Protocol: Synthesis of 3,7-Dimethyl-8-nitro-5H-imidazo[1,2-c]pyrimidin-5-one
This protocol describes a validated intramolecular cyclization approach. [7]The causality behind this choice of protocol lies in its efficiency and regioselective control, providing a clean product from readily available starting materials.
Underlying Principle: This synthesis utilizes concentrated sulfuric acid to catalyze the intramolecular cyclization of an N-propargyl pyrimidine. The strong acid protonates the alkyne, rendering it susceptible to nucleophilic attack by the ring nitrogen, leading to the formation of the fused imidazole ring.
Caption: Reaction scheme for the synthesis of compound 5.
Materials and Reagents:
-
4-(Propargylamino)-2-chloro-5-methyl-5-nitropyrimidine (Starting material, compound 3 in the reference)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Eluent: Chloroform/Methanol (90:10 v/v)
Step-by-Step Procedure:
-
Reaction Setup: Carefully dissolve the starting pyrimidine derivative (e.g., 2.27 g, 0.01 mol) in concentrated H₂SO₄ (10 mL) in a flask maintained in an ice-salt bath at -4°C.
-
Rationale: The low temperature is critical to control the exothermic nature of the dissolution and the subsequent cyclization reaction, preventing unwanted side reactions and degradation.
-
-
Cyclization: Stir the reaction mixture at -4°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if feasible.
-
Rationale: The 4-hour duration allows the intramolecular cyclization to proceed to completion.
-
-
Workup - Quenching and Neutralization: Slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with constant stirring.
-
Rationale: This step quenches the reaction and dilutes the strong acid safely. The ice absorbs the heat of dilution.
-
-
Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a concentrated NaOH solution until the pH is approximately 7-8.
-
Rationale: Neutralization is required to deprotonate the product and facilitate its extraction into an organic solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with chloroform (3 x 50 mL).
-
Rationale: Chloroform is an effective solvent for extracting the moderately polar organic product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing residual water is essential before solvent evaporation to obtain a clean crude product.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using a chloroform/methanol (90:10) mixture as the eluent.
-
Rationale: Chromatography separates the desired product from any unreacted starting material or side products.
-
-
Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Characterize the final product by ¹H NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. The expected yield is approximately 54%. [7]
Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine scaffold continues to be a highly productive framework in the quest for novel therapeutics. Its inherent biological relevance and synthetic accessibility ensure its place in the modern medicinal chemist's toolkit. Future research will likely focus on exploring new synthetic methodologies to access more diverse and complex derivatives, expanding the scope of their biological applications through high-throughput screening, and leveraging computational chemistry for the rational design of next-generation inhibitors with enhanced selectivity and improved safety profiles. The insights and protocols provided in this guide serve as a robust foundation for scientists aiming to contribute to this exciting and impactful field.
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In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6 a]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Chowdhury, M. G., Kalmegh, V., Kapoor, S., Kamble, V., & Shard, A. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. PubMed Central. [Link]
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Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. (1976). Journal of Medicinal Chemistry. ACS Publications. [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Publishing. [Link]
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Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157. PubMed. [Link]
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Construction design of the target imidazo[1,2-c]pyrimidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 33(4), 422-428. ResearchGate. [Link]
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Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. (2021). ResearchGate. [Link]
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Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). Molecules, 28(21), 7393. MDPI. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). RSC Advances, 13(47), 33035-33049. PMC. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7384-7401. PMC. [Link]
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Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. DergiPark. [Link]
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Al-Tel, T. H. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1169-1175. Taylor & Francis Online. [Link]
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Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Turkish Journal of Chemistry, 47(5), 982-998. NIH. [Link]
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A Technical Guide to the Physicochemical Characterization of 5-Chloroimidazo[1,2-C]pyrimidine: Solubility and Melting Point Analysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. Properties such as solubility and melting point are paramount as they profoundly influence a compound's behavior in biological systems and its viability as a therapeutic agent.[1][2][3] Aqueous solubility directly impacts bioavailability, formulation strategies, and the reliability of in-vitro assays, while the melting point serves as a crucial indicator of purity and lattice energy.[1][3]
Physicochemical Properties of 5-Chloroimidazo[1,2-C]pyrimidine: A Summary
The following table summarizes the currently available information for this compound. It underscores the necessity of performing the experimental work detailed in the subsequent sections.
| Physical Property | Value | Source |
| Melting Point | Not available in public literature; experimental determination required. | N/A |
| Aqueous Solubility | Not available in public literature; experimental determination required. | N/A |
| Molecular Formula | C₆H₄ClN₃ | PubChem[4] |
| Molecular Weight | 153.57 g/mol | PubChem[4] |
Section 1: Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug candidate's fate, influencing everything from absorption and distribution to formulation and dosage.[2][5] It is essential to distinguish between two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.[1][2]
-
Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[1][6] It reflects the concentration at which a compound precipitates out of a supersaturated solution under specific, time-constrained conditions. This measurement is invaluable for the rapid assessment of large compound libraries in early discovery phases to flag potential solubility liabilities.[1][6]
-
Thermodynamic Solubility: Considered the 'gold standard', this method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3] It is determined by incubating an excess of the solid compound with the aqueous medium over an extended period (e.g., 24 hours or more) to ensure a true equilibrium is reached between the dissolved and solid states.[2][3] This value is crucial for lead optimization and pre-formulation studies.[1]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
Nephelometry offers a rapid, high-throughput method for assessing kinetic solubility by detecting light scattering from undissolved particles.[1]
Causality: The choice of a nephelometric assay is driven by the need for speed in early discovery. When a compound precipitates from a supersaturated solution, the resulting particles scatter light. The intensity of this scattered light is proportional to the amount of insoluble material, providing a quick surrogate for solubility measurement.
Protocol Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Plate Setup: Using a liquid handler for accuracy, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear-bottom 96- or 384-well microtiter plate.[7]
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[6]
-
Incubation: Mix the plate contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[7]
-
Measurement: Place the microtiter plate into a nephelometer and measure the light scattering at each concentration.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility.[3] Its deliberate, time-intensive nature is designed to achieve a true thermodynamic equilibrium, providing a definitive solubility value.
Causality: This method ensures that the system has reached its lowest energy state, where the chemical potential of the solid compound is equal to that of the dissolved compound. The extended incubation with agitation overcomes kinetic barriers to dissolution, and the final measurement of the supernatant concentration after removing all solid material gives the true equilibrium solubility.
Protocol Steps:
-
Sample Preparation: Weigh an excess amount of solid this compound into a glass vial. The excess should be sufficient to maintain a solid phase throughout the experiment.[3][8]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]
-
Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A standard calibration curve must be prepared to ensure accurate quantification.
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Section 2: Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[9] It is a characteristic physical property that provides a strong indication of a compound's identity and purity. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the most common technique for determining the melting point of a solid.[10] Modern instruments use a heated metal block and a digital thermometer for precise and safe measurements.[11]
Causality: This technique relies on uniform and controlled heating. By slowly increasing the temperature in the vicinity of the melting point (~1-2°C per minute), thermal equilibrium is maintained between the heating block, the thermometer, and the sample.[12] This ensures that the observed temperature accurately reflects the temperature at which the phase change occurs within the sample. A rapid heating rate would cause a lag between the block temperature and the sample temperature, leading to an erroneously high and broad melting point reading.
Protocol Steps:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[11]
-
Capillary Tube Loading: Press the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom.[12] The packed sample height should be 2-3 mm. An excessive amount of sample will lead to a broader melting range.[11]
-
Instrument Setup: Turn on the melting point apparatus and the digital thermometer.[11] Insert the packed capillary tube into the sample holder.
-
Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating quickly (e.g., 10-20°C per minute) to find a rough estimate.[9][12] Allow the apparatus to cool to at least 20°C below this rough value before proceeding.
-
Accurate Determination: Set the heating rate to increase slowly, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[11][12]
-
Observation: Observe the sample through the magnifying lens.
-
Record the Melting Range: Record two temperatures:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the last solid crystal melts completely into a clear liquid.[11] This range is the melting point of the compound.
-
-
Replicate Measurements: For accuracy, perform the measurement in duplicate or triplicate with fresh samples each time.[9]
Workflow for Melting Point Determination
Caption: Workflow for capillary melting point determination.
Conclusion
While this compound is a compound of significant interest, a full physicochemical profile requires experimentally determined data for its melting point and aqueous solubility. The absence of this data in current literature necessitates the application of rigorous, standardized laboratory procedures. This guide provides the detailed, field-proven protocols required for researchers to generate high-quality, reliable data for these critical parameters. Adherence to these methodologies will not only characterize this compound but will also ensure that subsequent research and development efforts are built upon a solid foundation of accurate physical property assessment.
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Melting Point Apparatus Guidelines. (2010-05-03). University of Houston. [Link]
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Measuring the Melting Point. (2023-05-08). Westlab Canada. [Link]
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Analog Melting Point Apparatus Instructions. Cole-Parmer. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). U.S. EPA via Regulations.gov. [Link]
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Imidazo(1,2-c)pyrimidine. PubChem. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. [Link]
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Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. (2024). ResearchGate. [Link]
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Novel Benzo[7][10]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. (2023). PubMed Central. [Link]
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Initial In-Vitro Evaluation of 5-Chloroimidazo[1,2-C]pyrimidine: A Technical Guide for Preclinical Research
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors in oncology. This technical guide outlines a comprehensive, multi-phase strategy for the initial in-vitro characterization of a novel derivative, 5-Chloroimidazo[1,2-C]pyrimidine. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for a logical, efficient, and self-validating preclinical evaluation. We will proceed from broad phenotypic screening to more focused mechanistic studies, providing drug development professionals with a robust framework to assess the therapeutic potential of this compound.
Introduction and Rationale
Imidazo[1,2-c]pyrimidine derivatives have garnered significant interest due to their structural similarity to purines, allowing them to function as ATP-competitive inhibitors for a range of protein kinases.[1] Published studies on related compounds have demonstrated potent inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), leading to cytotoxic and anti-proliferative effects in various cancer cell lines.[2][3] The introduction of a chloro-substituent at the 5-position of the imidazo[1,2-c]pyrimidine core is a rational design strategy intended to modulate the compound's physicochemical properties and target engagement.
This guide provides a systematic approach to:
-
Determine the cytotoxic potential of this compound across a panel of relevant cancer cell lines.
-
Identify its primary molecular targets within the human kinome.
-
Elucidate its cellular mechanism of action, focusing on effects on cell cycle progression and apoptosis.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C6H4ClN3 | PubChem |
| Molecular Weight | 153.57 g/mol | |
| Structure | (Structure can be visualized on PubChem) | PubChem |
Phase I: Broad-Spectrum Cytotoxicity Screening
Expertise & Experience: The foundational step in evaluating any potential anti-cancer agent is to assess its general cytotoxicity. This provides a broad view of its potency and establishes a concentration range for subsequent, more detailed mechanistic assays. We employ a colorimetric metabolic assay, which is a reliable and high-throughput method to quantify cell viability.[4]
Trustworthiness: To ensure the validity of our findings, we will test the compound across a panel of cancer cell lines from different tissue origins (hematological and solid tumors). This approach mitigates the risk of cell line-specific artifacts and provides a more comprehensive understanding of the compound's potential therapeutic window.
Recommended Cell Lines
Based on the known activity of imidazo[1,2-c]pyrimidine derivatives, the following cell lines are recommended for initial screening:
-
K562 (Chronic Myelogenous Leukemia): To assess activity against hematological malignancies.
-
U937 (Histiocytic Lymphoma): Another hematological cancer cell line.[5]
-
HCT116 (Colorectal Carcinoma): A common solid tumor model.
-
MCF-7 (Breast Adenocarcinoma): Representative of hormone-dependent breast cancer.
-
A549 (Lung Carcinoma): A standard for lung cancer studies.
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is chosen for its sensitivity and the fact that its formazan product is water-soluble, simplifying the protocol compared to the MTT assay.[6]
Materials:
-
XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Electron Coupling Reagent (e.g., PMS)
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Microplate reader (absorbance at 450 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "medium only" wells (for background subtraction).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[7][8]
-
Assay Development: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[7]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.[9]
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. An IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound (IC50 in µM)
| Cell Line | Tissue of Origin | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| K562 | Leukemia | 5.5 | 3.1 |
| U937 | Lymphoma | 8.2 | 4.5 |
| HCT116 | Colorectal Cancer | 15.7 | 9.8 |
| MCF-7 | Breast Cancer | 22.4 | 16.2 |
| A549 | Lung Cancer | 18.9 | 12.5 |
Phase II: Target Identification via Kinase Profiling
Expertise & Experience: The imidazo[1,2-c]pyrimidine scaffold strongly suggests kinase inhibition as a likely mechanism of action.[2][3] A broad, unbiased screen against a panel of kinases is the most efficient method to identify high-affinity targets. This moves the investigation from a phenotypic observation (cytotoxicity) to a specific molecular hypothesis.
Trustworthiness: Utilizing a reputable kinase profiling service provides access to a large, validated panel of assays, ensuring data quality and reproducibility.[1][10][11][12] This approach validates the primary targets and reveals potential off-target effects early in the development process, which is crucial for predicting both efficacy and toxicity.
Experimental Workflow: Kinase Panel Screening
The compound should be screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases). The activity of each kinase is typically measured by quantifying the phosphorylation of a substrate, often using methods like ADP-Glo™ which measures ADP production.[1][13]
Caption: Hypothetical signaling pathway for CDK2 inhibition.
Conclusion and Future Directions
This guide presents a structured, three-phase approach for the initial in-vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific target identification and mechanistic analysis, researchers can efficiently build a comprehensive data package. The results from these studies will form a robust foundation for go/no-go decisions, guide lead optimization efforts, and provide the necessary rationale for advancing the compound into more complex preclinical models.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
The Journal of Immunology. (n.d.). Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Syk in B-cell development and antigen-receptor signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Retrieved from [Link]
-
PubMed. (n.d.). Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
PNAS. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY. Retrieved from [Link]
-
The Journal of Experimental Medicine. (1994). Syk activation by the Src-family tyrosine kinase in the B cell receptor signaling. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloroimidazo[1,2-a]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. Retrieved from [Link]
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The 5-Position Chloro Group: A Linchpin in Heterocyclic and Aromatic Core Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Chloro Substituent
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic and aromatic cores is paramount to the discovery and development of novel molecular entities. Among the myriad of synthetic handles available, the chloro group, particularly at the 5-position of various ring systems, holds a place of strategic importance. Its unique electronic properties and predictable, yet tunable, reactivity make it a versatile linchpin for introducing molecular complexity and modulating physicochemical properties. The presence of a chlorine atom can significantly influence a molecule's biological activity and pharmacokinetic profile, making the understanding of its reactivity a critical aspect of drug design.[1][2]
This technical guide provides a comprehensive exploration of the reactivity of the chloro group at the 5-position of key heterocyclic and aromatic systems. Moving beyond a simple recitation of protocols, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices. We will examine the underlying principles that govern its reactivity in two major classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the reader to rationally design and execute synthetic strategies targeting the 5-position chloro group.
I. The Electronic Landscape: Understanding the Reactivity of the 5-Chloro Group
The reactivity of a chloro group on an aromatic or heterocyclic ring is fundamentally dictated by the electronic nature of the core to which it is attached. The interplay of inductive and resonance effects, along with the position of heteroatoms, governs the susceptibility of the C-Cl bond to undergo substitution.
A. Electron-Deficient Systems: The Case of 5-Chloropyrimidines
Pyrimidines are classic examples of electron-deficient heteroaromatic systems, a consequence of the two electronegative nitrogen atoms within the ring.[3] This inherent electron deficiency renders the ring carbons electrophilic and, therefore, susceptible to nucleophilic attack. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[4] However, for nucleophilic aromatic substitution, the high electronegativity of the nitrogen atoms activates the ring for attack.
The reactivity of different positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[4] The C4 and C6 positions are most activated due to their para- and ortho-relationship to the ring nitrogens, respectively. The C2 position is also activated, while the C5 position is the least reactive towards nucleophilic attack. This is due to the less effective stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C5 position.
B. Electron-Rich Systems: The Reactivity of 5-Chloroindoles
In contrast to pyrimidines, the indole nucleus is an electron-rich heteroaromatic system. The lone pair of the nitrogen atom is delocalized into the ring, increasing the electron density of the carbon atoms. This makes indoles generally less reactive towards nucleophilic aromatic substitution. Consequently, the functionalization of 5-chloroindoles predominantly relies on transition metal-catalyzed cross-coupling reactions. The development of these methods has been instrumental in the synthesis of a vast number of biologically active indole derivatives.[1]
II. Nucleophilic Aromatic Substitution (SNAr) at the 5-Position
While less common for electron-rich systems, SNAr can be a powerful tool for the modification of 5-chloro-substituted electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. In the case of 5-chloropyrimidines, the pyrimidine ring itself provides sufficient activation. However, the presence of additional electron-withdrawing groups can further enhance reactivity.
Experimental Protocol: SNAr of 2,4,5-Trichloropyrimidine with Pyrrolidine
This protocol illustrates the selective substitution at the C4 position, which is more activated than the C5 position.
Reaction Scheme:
Caption: SNAr reaction of 2,4,5-trichloropyrimidine.
Materials:
-
2,4,5-Trichloropyrimidine
-
Pyrrolidine
-
Potassium hydroxide (KOH)
-
Hydroxypropyl methylcellulose (HPMC)
-
Water
-
Ethyl acetate (EtOAc)
Procedure: [5]
-
To a reaction vessel, add 2,4,5-trichloropyrimidine (1.0 equiv), pyrrolidine (1.0 equiv), and an aqueous solution of HPMC.
-
Add potassium hydroxide (1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
HPMC/Water: The use of an aqueous medium with HPMC provides a more sustainable and "green" alternative to traditional organic solvents. HPMC acts as a surfactant, creating micelles that solubilize the organic reactants and facilitate the reaction.[5]
-
KOH: A base is required to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.
-
Equimolar Reactants: Using equimolar amounts of the reactants minimizes waste and simplifies purification.[5]
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are the primary methods for the functionalization of the less reactive C-Cl bond at the 5-position of many heterocyclic systems.[6] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[8][9]
This protocol demonstrates the selective coupling at the more reactive C-Br bond at the 5-position.[9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 equiv), the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and water.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: This is a common and effective catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
K₃PO₄: A base is essential for the transmetalation step, activating the boronic acid.
-
Dioxane/Water: This solvent mixture is effective for dissolving both the organic and inorganic reagents.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[10][11]
This protocol highlights the selective amination at the C2 position due to the higher reactivity of the C-I bond.[12]
Reaction Scheme:
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Unlocking New Therapeutic Frontiers: A Technical Guide to Imidazo[1,2-c]pyrimidine Compounds and Their Potential Targets
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the imidazo[1,2-c]pyrimidine scaffold, a privileged heterocyclic structure demonstrating a remarkable breadth of biological activities. As Senior Application Scientists, our goal is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic insights and actionable experimental strategies. We will delve into the core therapeutic areas where these compounds show significant promise, elucidating the rationale behind target selection and outlining robust methodologies for their validation and characterization.
The Imidazo[1,2-c]pyrimidine Core: A Scaffold of Opportunity
The imidazo[1,2-c]pyrimidine system, a fused bicyclic heteroaromatic ring structure, represents a versatile template for the design of novel therapeutics. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This inherent characteristic has positioned the scaffold as a fertile ground for the development of inhibitors for several key enzyme families, as well as modulators of various signaling pathways implicated in a range of pathologies. The diverse biological activities reported for this class of compounds include anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscoring its therapeutic potential.[1][2]
Premier Therapeutic Target Classes for Imidazo[1,2-c]pyrimidine Compounds
Our analysis of the current research landscape reveals several high-priority target classes for the development of imidazo[1,2-c]pyrimidine-based therapeutics. This section will explore these targets in detail, providing the scientific rationale and key experimental evidence.
Kinase Inhibition: A Dominant Modality
The ability of the imidazo[1,2-c]pyrimidine scaffold to mimic the purine core of ATP makes it an exceptional candidate for the development of kinase inhibitors. Numerous studies have demonstrated the potent and often selective inhibition of various kinases by derivatives of this scaffold.
Rationale for Targeting CDKs: CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, the pharmacological inhibition of CDKs has emerged as a viable therapeutic strategy for various malignancies.[3]
Imidazo[1,2-c]pyrimidines as CDK Inhibitors: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3] These compounds have been shown to exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity.[3] X-ray crystallography studies have revealed that these compounds bind within the ATP pocket of CDK2, forming a critical hydrogen bond interaction with the hinge region residue Leu83.[3] This structural insight provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.
Experimental Workflow: Validation of CDK2 Inhibition
The following workflow outlines a standard procedure for validating a novel imidazo[1,2-c]pyrimidine compound as a CDK2 inhibitor.
Caption: Workflow for validating CDK2 inhibitors.
Rationale for Targeting Syk: Spleen tyrosine kinase (Syk) and the related Zeta-associated protein of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that are crucial for signaling in B-cells and T-cells, respectively.[4] Their activation is a key event in the pathways leading to allergic responses and autoimmune inflammation. Therefore, inhibitors of the Syk family of kinases are attractive therapeutic agents for a variety of allergic and autoimmune disorders.[4]
Imidazo[1,2-c]pyrimidines as Syk Inhibitors: Imidazo[1,2-c]pyrimidine derivatives have been shown to be potent inhibitors of Syk family kinases.[4] Notably, certain compounds in this class have demonstrated not only strong in vitro inhibitory activity against Syk and ZAP-70 but also oral efficacy in animal models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production.[4] This highlights the potential for developing orally bioavailable drugs from this scaffold for chronic inflammatory conditions.
-
c-KIT: The imidazo[1,2-a]pyridine scaffold, a close structural relative, has yielded potent inhibitors of the c-KIT receptor tyrosine kinase, including against imatinib-resistant mutations that are drivers in gastrointestinal stromal tumors (GIST).[5][6] This suggests that the imidazo[1,2-c]pyrimidine core could also be a valuable starting point for developing novel c-KIT inhibitors.
-
PI3Kα: The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade frequently dysregulated in cancer. The related imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop selective inhibitors of the p110α subunit of PI3K.[7]
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major mechanism, imidazo[1,2-c]pyrimidine compounds exert their anticancer effects through a variety of other pathways.
Mechanistic Insight: Several studies have demonstrated that novel imidazo[1,2-c]pyrimidine derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have shown selective cytotoxicity against blood and solid tumor cells.[8] Mechanistic studies revealed that these compounds can upregulate the pro-apoptotic protein Bax, downregulate the anti-apoptotic protein Bcl-2, and activate caspase-3, a key executioner of apoptosis.[8] Furthermore, they can induce cell cycle arrest at the S phase.[8]
Protocol: Assessing Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Culture and Treatment: Plate cancer cells (e.g., K562) at a suitable density and allow them to adhere overnight. Treat the cells with the imidazo[1,2-c]pyrimidine compound of interest at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
A Paradigm Shift in Cancer Therapy: For decades, the KRAS oncoprotein was considered "undruggable." However, the discovery of a druggable pocket in the KRAS G12C mutant has revolutionized the field. Mutant KRAS is a key driver in a significant percentage of human cancers, including pancreatic, lung, and colorectal carcinomas.[9]
The Promise of Imidazo[1,2-c]pyrimidines for KRAS Inhibition: Exciting new research has identified novel imidazo[1,2-c]pyrimidine compounds as inhibitors of oncogenic KRAS mutations, including the most prevalent G12D mutation, as well as G12V and G12C.[9][10] These compounds are being evaluated for their ability to directly bind to the mutant KRAS protein and inhibit its interaction with downstream effectors, as measured by biochemical assays (e.g., KRAS/SOS1 activation) and cellular pERK assays.[10] This represents a highly significant and promising new therapeutic avenue for this class of compounds.
Signaling Pathway: KRAS and Downstream Effectors
Sources
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- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 5-Chloroimidazo[1,2-C]pyrimidine: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold in Drug Discovery
The fusion of imidazole and pyrimidine rings creates the imidazo[1,2-c]pyrimidine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties. The inherent drug-like qualities of this scaffold make it a fertile ground for the development of novel therapeutics.
Specifically, 5-Chloroimidazo[1,2-c]pyrimidine serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of targeted kinase inhibitors for cancer therapy[1]. The chlorine atom at the 5-position provides a reactive handle for further chemical modifications, allowing for the strategic diversification of lead compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from the readily available nucleobase, cytosine. The described methodology is designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a reliable pathway to access this valuable building block.
Reaction Scheme & Mechanism
The synthesis of this compound from cytosine is a multi-step process that culminates in the formation of the fused imidazole ring. The key transformation involves the reaction of a cytosine derivative with a suitable C2-electrophile, followed by cyclization and subsequent chlorination. A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for this compound from cytosine.
The reaction of cytosine with chloroacetaldehyde is a well-documented process that leads to the formation of a fused imidazole ring system. Chloroacetaldehyde, being a bifunctional electrophile, reacts with the nucleophilic centers of the cytosine ring. The initial step is the formation of an adduct at the N3 position and the exocyclic amino group of cytosine, which then undergoes intramolecular cyclization and dehydration to yield the imidazo[1,2-c]pyrimidinone core[2][3][4]. The final step involves the chlorination of the keto group to furnish the desired this compound.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one intermediate and its subsequent chlorination.
Part 1: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Cytosine | C₄H₅N₃O | 111.10 | 10.0 g | 0.090 |
| Chloroacetaldehyde (50% wt in H₂O) | C₂H₃ClO | 78.50 | 28.3 g | 0.180 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 15.1 g | 0.180 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cytosine (10.0 g, 0.090 mol) and dimethylformamide (DMF, 200 mL). Stir the suspension at room temperature until the cytosine is partially dissolved.
-
Addition of Reagents: Add sodium bicarbonate (15.1 g, 0.180 mol) to the suspension. In a separate beaker, dilute the chloroacetaldehyde solution (28.3 g, 0.180 mol) with 50 mL of deionized water. Add the diluted chloroacetaldehyde solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 100 mL) and then with cold ethyl acetate (2 x 50 mL).
-
Drying: Dry the solid product under vacuum at 60 °C for 12 hours to yield imidazo[1,2-c]pyrimidin-5(6H)-one.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | C₆H₅N₃O | 135.12 | 10.0 g | 0.074 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend imidazo[1,2-c]pyrimidin-5(6H)-one (10.0 g, 0.074 mol) in phosphorus oxychloride (100 mL).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours. The suspension should become a clear solution. Monitor the reaction by TLC (dichloromethane:methanol, 95:5).
-
Removal of Excess Reagent: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 500 g of crushed ice in a large beaker under a fume hood. This is a highly exothermic reaction and will generate HCl gas.
-
Neutralization: Once the initial reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Results and Characterization
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Off-white to pale yellow solid | 75-85 | >300 |
| This compound | White to off-white crystalline solid | 60-70 | 145-148 |
The final product and intermediate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their identity and purity.
Safety Precautions
-
Chloroacetaldehyde is toxic, corrosive, and a suspected mutagen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a fume hood, and appropriate PPE must be worn. The quenching step is highly exothermic and should be performed with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from cytosine. The methodology is based on established chemical transformations and is designed to be accessible to researchers in both academic and industrial settings. The availability of this protocol will facilitate the exploration of the imidazo[1,2-c]pyrimidine scaffold in the pursuit of novel therapeutic agents.
References
- O'Neill, I. K., & Loeppky, R. N. (1984). Reaction kinetics and cytosine adducts of chloroethylene oxide and chloroacetaldehyde: direct observation of intermediates by FTNMR and GC-MS. Carcinogenesis, 5(1), 113-118.
-
National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels. Retrieved from [Link]
- Ling, K., & Jeltsch, A. (2015). Chloroacetaldehyde reacts with unpaired cytosine and adenine nucleobases in DNA producing 3,N4-ethenocytosine (εC) and 1,N6-ethenoadenine (εA), respectively.
-
Wikipedia. (n.d.). Chloroacetaldehyde. Retrieved from [Link]
- Jansa, J., et al. (2019). New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity.
- Krzyzosiak, W. J., et al. (1978). The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research, 5(5), 1647-1659.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106.
- Shapiro, R., & Weisgras, J. M. (1970). Reactions of Uracil and Cytosine Derivatives with Sodium Bisulfite. A Specific Deamination Method. Journal of the American Chemical Society, 92(2), 422-424.
- Sanna, C., et al. (2022). N-4 Alkyl Cytosine derivatives synthesis: a new approach. Reactions, 3(1), 118-128.
- Baklanov, M. Y., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1028-1037.
- Kibou, Z., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7264.
- Sanna, C., et al. (2022).
- Uslu, R., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
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Wikipedia. (n.d.). Cytosine. Retrieved from [Link]
- Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1136-1151.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
- Kibou, Z., et al. (2022).
- Benzenine, D., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1), 93.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Current Organic Synthesis, 21(1), 2-3.
- Nowak, K., & Giel-Pietraszuk, M. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. International Journal of Molecular Sciences, 25(1), 589.
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Application Notes & Protocols: Leveraging 5-Chloroimidazo[1,2-C]pyrimidine for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Value of the Imidazo[1,2-c]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases.
The imidazo[1,2-c]pyrimidine core is one such scaffold. Its fused ring system serves as an excellent bioisostere for the purine core of ATP, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase active site—a key feature for potent inhibition.[3] This guide focuses specifically on a highly versatile starting material: 5-Chloroimidazo[1,2-c]pyrimidine . The chlorine atom at the C5 position is not merely a substituent; it is a strategic chemical handle that unlocks a vast potential for molecular diversification, making it an ideal starting point for structure-activity relationship (SAR) studies and the development of novel kinase inhibitors targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[3][4]
The 5-Chloro Group: A Gateway for Diversification
The utility of this compound lies in the reactivity of its C5 chloro-substituent. This position is highly activated towards two major classes of transformations that are pillars of medicinal chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This allows for the precise and controlled introduction of a wide array of chemical moieties designed to probe the distinct sub-pockets of the kinase ATP-binding site, thereby modulating potency and selectivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating with a condenser or in a microwave reactor for accelerated reaction times. [5]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-substituted imidazo[1,2-c]pyrimidine.
| Parameter | Condition | Rationale / Field Insight |
| Boronic Acid Equivalents | 1.2 - 1.5 eq. | A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. |
| Catalyst Loading | 5 - 10 mol % | Sufficient to ensure a reasonable reaction rate without being wasteful. Higher loadings may be needed for less reactive boronic acids. |
| Temperature | 80 - 120 °C | Balances reaction rate with the stability of the reagents and catalyst. Microwave heating can significantly shorten reaction times from hours to minutes. |
| Inert Gas | Argon or Nitrogen | Essential to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II), which would halt the catalytic cycle. |
Core Protocol II: Nucleophilic Aromatic Substitution (SNAr)
For installing nitrogen, oxygen, or sulfur linkages at the C5 position, the SNAr reaction is an invaluable tool. The electron-withdrawing nature of the pyrimidine ring and the imidazole nitrogen atoms sufficiently activates the C5 position for attack by a suitable nucleophile, leading to the displacement of the chloride. This is a common strategy for introducing amine functionalities that can form additional hydrogen bonds within the kinase active site.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a sealed vial, dissolve this compound (1.0 eq.) and the desired amine nucleophile (1.5-2.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically 100-150 °C). The reaction can be monitored for the disappearance of the starting material by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine to remove the high-boiling solvent and residual base. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude material is then purified by silica gel chromatography or preparative HPLC.
Application Example: Synthesis and Characterization of a CDK2 Inhibitor
To illustrate the practical application of these protocols, we outline the synthesis of a hypothetical CDK2 inhibitor based on published scaffolds. [3]The target molecule, (E)-N'-(imidazo[1,2-c]pyrimidin-5-yl)-N,N-dimethylformimidamide , showcases the versatility of the core.
Step 1: Synthesis of 5-aminoimidazo[1,2-c]pyrimidine This step would typically be achieved via a Buchwald-Hartwig amination or a related SNAr pathway using an ammonia surrogate, which is a more advanced procedure. For the purpose of this guide, we will assume this intermediate is accessible.
Step 2: Formation of the Formimidamide A more direct approach to introduce a dimethylaminomethyleneamino group is reacting the 5-chloro precursor directly with a suitable nucleophile or building the amino group and then modifying it. A common method involves reacting an amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol: Synthesis of (E)-N'-(imidazo[1,2-c]pyrimidin-5-yl)-N,N-dimethylformimidamide
-
To a solution of 5-aminoimidazo[1,2-c]pyrimidine (1.0 eq.) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq.).
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction and remove the solvent under high vacuum.
-
The resulting crude product can often be purified by trituration with diethyl ether or by silica gel chromatography to yield the final product.
Expected Data and Characterization
| Compound ID | Structure | Synthetic Yield | Purity (LC-MS) | CDK2 IC₅₀ (nM) |
| CDK2i-01 | (E)-N'-(imidazo[1,2-c]pyrimidin-5-yl)-N,N-dimethylformimidamide | ~75% | >98% | < 500 nM |
-
¹H NMR: Would confirm the presence of protons on the imidazo[1,2-c]pyrimidine core and the dimethylamino group, with characteristic chemical shifts.
-
LC-MS: Would confirm the molecular weight of the final product and its purity.
-
Kinase Assay: An in vitro biochemical assay using recombinant CDK2/Cyclin E would be performed to determine the IC₅₀ value, quantifying the compound's inhibitory potency. [3]
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategic C5 chloro-substituent provides a reliable entry point for diversification through robust and well-understood synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel and potent therapeutics.
References
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Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
-
Ohno, H., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9232-9241. [Link]
- Bayer Aktiengesellschaft. (2025). Imidazo pyrimidine compounds for the treatment of cancer.
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Atta-ur-Rahman, et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
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Laufer, S. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14853-14919. [Link]
-
Klapars, A., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(3), 968. [Link]
-
Steel, P. J., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1, 2893-2900. [Link]
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Suzuki-Miyaura cross-coupling reactions with 5-Chloroimidazo[1,2-C]pyrimidine
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 5-Chloroimidazo[1,2-C]pyrimidine
Authored by a Senior Application Scientist
This document provides a detailed application note and protocol for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized imidazo[1,2-c]pyrimidine scaffolds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] Its application to heteroaromatic systems is of paramount importance, particularly for scaffolds like imidazo[1,2-c]pyrimidine, which is a core structural motif in numerous biologically active compounds with therapeutic potential.[3][4][5][6]
This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling scientists to troubleshoot and adapt the methodology for their specific synthetic targets. We will delve into the reaction mechanism, critical parameters for coupling with a challenging heteroaryl chloride, and provide a field-proven, step-by-step protocol.
The Mechanistic Heartbeat: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is critical for rational optimization. The three cornerstone steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Step 1: Oxidative Addition: The cycle commences with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-chlorine bond of the this compound substrate. This is often the rate-determining step, especially for less reactive aryl and heteroaryl chlorides.[8] The successful activation of the C-Cl bond typically requires palladium to be coordinated with electron-rich and sterically bulky phosphine ligands, which promote the oxidative addition process.[10][11]
-
Step 2: Transmetalation: Following the formation of the Pd(II)-heteroaryl complex, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex, thereby accelerating the transfer to the electrophilic palladium(II) center.[1][8][12]
-
Step 3: Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the two organic partners are reductively eliminated from the palladium coordination sphere. This step yields the desired 5-substituted imidazo[1,2-c]pyrimidine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8][9]
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Application Notes and Protocols: 5-Chloroimidazo[1,2-c]pyrimidine as a Versatile Scaffold for Antiviral Drug Discovery
Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Core in Antiviral Research
The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. In the field of medicinal chemistry, the strategic design of new antiviral agents often hinges on the identification of privileged scaffolds—core molecular structures that are amenable to chemical modification and can interact with biological targets with high affinity and specificity. The imidazo[1,2-c]pyrimidine scaffold has emerged as one such valuable framework. Its structural resemblance to endogenous purines allows it to interact with a variety of viral and host cell enzymes, including polymerases and kinases, which are crucial for viral replication.[1][2][3] The compact, rigid, and planar nature of this bicyclic heterocycle provides a well-defined orientation for appended functional groups, facilitating rational drug design.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of a key derivative, 5-Chloroimidazo[1,2-c]pyrimidine , as a strategic building block in the design and synthesis of novel antiviral agents. The chloro-substituent at the 5-position is not merely a structural feature; it is a reactive handle that unlocks a diverse chemical space for structure-activity relationship (SAR) studies through modern cross-coupling methodologies. We will detail the synthesis of this key intermediate, explore its chemical reactivity, and provide a detailed, field-proven protocol for its elaboration into a representative antiviral candidate.
Physicochemical Properties and Synthesis of the Core Scaffold
A thorough understanding of the foundational building block is paramount for its effective utilization in a drug discovery campaign.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem CID: 46912080 |
| Molecular Weight | 153.57 g/mol | PubChem CID: 46912080 |
| XLogP3 | 1.4 | PubChem CID: 46912080 |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 46912080 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 46912080 |
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process commencing with the commercially available 2-amino-4-chloropyrimidine. This protocol is based on established methodologies for the synthesis of related imidazopyrimidine systems.[4][5]
Step 1: Synthesis of 2-Amino-4-chloropyrimidine
2-Amino-4-chloropyrimidine serves as the foundational precursor. It can be synthesized from isocytosine or 2,4-dichloropyrimidine.[6] A common laboratory-scale preparation involves the reaction of 2,4-dichloropyrimidine with ammonia.[6]
-
Materials: 2,4-dichloropyrimidine, ammonia solution, ethanol, water, dichloromethane, petroleum ether.
-
Procedure:
-
In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine (1 equivalent) in ethanol.
-
Add an excess of aqueous ammonia solution (e.g., 28-30%).
-
Heat the mixture at a suitable temperature (e.g., 80-100 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the crude product.
-
Wash the solid sequentially with water and cold ethanol to remove unreacted starting materials and by-products.
-
Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield pure 2-amino-4-chloropyrimidine as a white solid.[6]
-
Step 2: Cyclization to form this compound
The formation of the imidazole ring is achieved by reacting the aminopyrimidine with a two-carbon electrophile, typically a derivative of acetaldehyde.
-
Materials: 2-amino-4-chloropyrimidine, chloroacetaldehyde dimethyl acetal, hydrochloric acid, sodium bicarbonate, ethanol, ethyl acetate.
-
Procedure:
-
Suspend 2-amino-4-chloropyrimidine (1 equivalent) in ethanol.
-
Add chloroacetaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in Antiviral Drug Design: Leveraging the C5-Chloro Moiety
The chlorine atom at the C5 position of the imidazo[1,2-c]pyrimidine core is a key functional group for synthetic diversification. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are common features in many antiviral drugs, often participating in crucial π-π stacking or hydrogen bonding interactions with the target protein.[10][11][12]
Rationale for C5-Substitution in Antiviral Design
Structure-activity relationship studies on related imidazo[1,2-a]pyrimidine and other heterocyclic antiviral compounds have demonstrated that substitution at this vector can significantly influence potency and selectivity.[10][13][14] For instance, in the context of influenza A virus inhibitors, modifications in this region have been shown to impact binding to the hemagglutinin protein.[10][13] For other viruses, such as Hepatitis C Virus (HCV), bulky aromatic groups on similar scaffolds have been shown to be critical for potent inhibition of the viral polymerase.[11][12]
The design strategy, therefore, is to use this compound as a scaffold and introduce various (hetero)aryl groups at the C5 position to probe the binding pocket of a target viral enzyme, such as a polymerase or protease.[12][15][16]
General Workflow for Antiviral Candidate Synthesis
The following diagram illustrates the general workflow for the development of antiviral candidates starting from this compound.
Caption: General workflow from the 5-chloro building block to a lead antiviral compound.
Protocol 2: Synthesis of a Representative Antiviral Candidate via Suzuki-Miyaura Coupling
This protocol details the synthesis of a hypothetical antiviral candidate, 5-(1H-Indol-5-yl)imidazo[1,2-c]pyrimidine , by coupling the 5-chloro scaffold with indol-5-ylboronic acid. The indole moiety is a well-known pharmacophore in antiviral drug discovery, present in compounds targeting viruses such as HIV and HCV.
Reaction Scheme
(Self-generated image of the reaction)
Materials and Reagents
-
This compound
-
(1H-Indol-5-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a microwave reaction vial, add this compound (1 equivalent), (1H-Indol-5-yl)boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the vial.
-
-
Microwave-Assisted Reaction:
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete, the irradiation time can be extended.
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-(1H-Indol-5-yl)imidazo[1,2-c]pyrimidine as a solid.
-
-
Characterization:
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to a representative antiviral candidate.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the discovery of novel antiviral agents. Its straightforward synthesis and the reactivity of the C5-chloro group enable the rapid generation of diverse compound libraries for biological screening. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing (hetero)aryl moieties known to confer antiviral activity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemical space around the imidazo[1,2-c]pyrimidine scaffold. Future work in this area could involve exploring other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C5 position, as well as functionalization at other positions of the heterocyclic core to further optimize antiviral potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is anticipated to yield novel and effective therapies against a broad range of viral diseases.
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Preprints.org. Retrieved from [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Retrieved from [Link]
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Structures of pyrrole and imidazole fused pyrimidines as antiviral agents. ResearchGate. Retrieved from [Link]
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Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ResearchGate. Retrieved from [Link]
-
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. PubMed. Retrieved from [Link]
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Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. PubMed. Retrieved from [Link]
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Novel imidazo[1,2-c]pyrimidine Base-Modified Nucleosides: Synthesis and Antiviral Evaluation. PubMed. Retrieved from [Link]
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Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. PubMed. Retrieved from [Link]
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This compound. MySkinRecipes. Retrieved from [Link]
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Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. University of Arizona. Retrieved from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. Retrieved from [Link]
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PubMed Central. Retrieved from [Link]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Retrieved from [Link]
-
Antiviral Therapy Targeting Viral Polymerase. ResearchGate. Retrieved from [Link]
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Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. Retrieved from [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Retrieved from [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]
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Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. PubMed. Retrieved from [Link]
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Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. Retrieved from [Link]
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Application Note & Protocol: A Guideline for the One-Pot, Multicomponent Synthesis of Imidazo[1,2-c]pyrimidines
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous to natural purines, and is a core component in various pharmacologically active agents.[1][2] This document provides a detailed guide for the efficient, one-pot, multicomponent synthesis of 3-substituted imidazo[1,2-c]pyrimidines. We will delve into a field-proven, benzotriazole-mediated protocol, explaining the underlying mechanism and experimental causality. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a robust and reproducible methodology for accessing this valuable chemical scaffold.
Introduction: The Strategic Value of Imidazo[1,2-c]pyrimidines and Multicomponent Reactions
Imidazo-fused pyrimidines are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The structural similarity of the imidazo[1,2-a]pyrimidine scaffold to purines allows these molecules to interact with various biological targets.[1] The imidazo[1,2-c]pyrimidine isomer, while less explored, holds significant potential for generating novel chemical entities.
Traditional multi-step synthetic routes to such fused heterocycles are often plagued by long reaction times, laborious purification of intermediates, and poor overall yields. Multicomponent reactions (MCRs) offer a powerful and elegant solution. By combining three or more starting materials in a single reaction vessel, MCRs enable the rapid construction of complex molecules with high atom economy and operational simplicity.[3] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[4] The protocol detailed herein leverages an MCR strategy for a regiospecific and efficient synthesis of the imidazo[1,2-c]pyrimidine core.[5][6]
The Core Synthetic Strategy: A Benzotriazole-Mediated [3+2] Cyclization
The synthesis of the imidazo[1,2-c]pyrimidine ring system can be efficiently achieved through a one-pot reaction involving a 1,3-bisnucleophile and a two-carbon synthon. The strategy we will focus on utilizes a 4-aminopyrimidine as the nucleophilic backbone and a 1,2-bis(benzotriazolyl)ethane derivative as the source of the two-carbon fragment that will form the imidazole ring.[5][6]
Benzotriazole serves as an excellent leaving group, facilitating the key cyclization steps under mild conditions. This method offers high regioselectivity, directly yielding the desired imidazo[1,2-c]pyrimidine isomer without the formation of the more common imidazo[1,2-a]pyrimidine counterpart when starting from 4-aminopyrimidine.
Proposed Reaction Mechanism
The reaction proceeds through a proposed [3+2] cyclization pathway. The process is initiated by the nucleophilic attack of the nitrogen atoms of the aminopyrimidine onto the carbon atoms of the 1,2-bis(benzotriazolyl)ethane derivative.
Caption: Proposed mechanism for the one-pot synthesis.
The causality is as follows:
-
Initial Attack: The lone electron pairs on both the ring nitrogen and the exocyclic amino nitrogen of 4-aminopyrimidine attack the two carbon atoms of the benzotriazole reagent.[5]
-
Elimination & Cyclization: This is followed by the elimination of the benzotriazole moieties, which are excellent leaving groups, to form a cyclized intermediate.[5]
-
Aromatization: A final elimination step leads to the formation of the stable, aromatic imidazo[1,2-c]pyrimidine ring system.[5]
Experimental Protocol: Synthesis of 3-Substituted Imidazo[1,2-c]pyrimidine
This protocol is adapted from the regiospecific synthesis method developed by Katritzky et al.[5][6] It is a self-validating system, where reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
Materials and Equipment
-
Reactants:
-
4-Aminopyrimidine (1.0 mmol)
-
1,2-Bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1.0 mmol)
-
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Reagent for Work-up: Potassium hydroxide (KOH) powder (3.3 mmol)
-
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
TLC plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Reaction Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This is crucial to prevent moisture from interfering with the reaction.
-
Charging the Flask: To the flask, add 4-aminopyrimidine (1.0 mmol, 1.0 equiv.) and the corresponding 1,2-bis(benzotriazolyl)ethane derivative (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 10 mL of anhydrous 1,2-dichloroethane.
-
Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting materials. Reaction times typically range from 1.5 to 4.5 hours.[5]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Add potassium hydroxide powder (0.22 g, 3.3 mmol) to the cooled solution and stir vigorously for 30 minutes. The addition of a base helps to neutralize any acidic byproducts and facilitate the precipitation of salts.[5]
-
Isolation and Purification:
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel to obtain the pure 3-substituted imidazo[1,2-c]pyrimidine.
-
Data Summary
The following table summarizes the key parameters for the synthesis of a representative 3-substituted imidazo[1,2-c]pyrimidine based on the reference protocol.
| Component A | Component B | Solvent | Time (h) | Yield (%) | Reference |
| 4-Aminopyrimidine | 1,2-Bis(benzotriazolyl)-1,2-dipiperidinoethane | 1,2-Dichloroethane | 2.5 | 60 | [5][6] |
Conclusion and Outlook
This application note details a robust and efficient one-pot, multicomponent protocol for the regiospecific synthesis of 3-substituted imidazo[1,2-c]pyrimidines. By employing a benzotriazole-mediated strategy, this method provides a direct entry into a valuable heterocyclic scaffold, avoiding the challenges associated with multi-step syntheses. The operational simplicity, mild conditions, and good yields make this protocol highly attractive for applications in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening. Further exploration of different aminopyrimidines and substituted benzotriazole reagents can undoubtedly expand the scope and utility of this powerful synthetic transformation.
References
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Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 66(16), 5595–5600. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
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Ponnala, S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
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Gungor, T., & Acar, C. (2020). One pot, multicomponent protocol for the synthesis of novel imidazo[1,2-a]pyrimidine-based pyran analogs: a potential biological scaffold. Monatshefte für Chemie - Chemical Monthly, 151, 847–854. [Link]
-
Allam, M. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7289. [Link]
-
Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]
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Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
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Adib, M., et al. (2006). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
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de la Cruz, R., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]
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Zarenezhad, E., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Shaveta, et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Kustov, L. M., & K K. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
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YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
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Application Notes & Protocols: Leveraging 5-Chloroimidazo[1,2-C]pyrimidine in Modern Agrochemical Discovery
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold
The relentless challenge of ensuring global food security necessitates the continuous discovery of novel, effective, and environmentally sound agrochemicals. In this pursuit, heterocyclic chemistry provides a fertile ground for innovation. The imidazo[1,2-c]pyrimidine core, a fused nitrogen-bridged heterocyclic system, represents a "privileged scaffold" in medicinal and agrochemical research.[1][2] Its structural similarity to naturally occurring purines allows for potent interactions with a wide array of biological targets.[3] This scaffold is a cornerstone in compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] In the agrochemical context, this versatility translates into a high potential for developing new herbicides, fungicides, and insecticides.
The strategic introduction of a chlorine atom at the 5-position of the imidazo[1,2-c]pyrimidine ring is a critical design element. Halogenation is a proven strategy in agrochemical design to modulate a molecule's physicochemical properties. The 5-chloro substituent can significantly enhance biological efficacy by:
-
Improving Lipophilicity: Facilitating passage through biological membranes to reach the target site.
-
Enhancing Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing bioavailability and residual activity.
-
Modulating Electronic Properties: Influencing the molecule's ability to bind to the active site of a target enzyme or receptor.
Recent studies on related pyrimidine structures have consistently shown that chloro-substitution can dramatically augment bioactivity, with some 5-chloro pyrimidine derivatives exhibiting broad-spectrum insecticidal and fungicidal properties.[3][5] This document provides a technical guide for researchers looking to utilize 5-Chloroimidazo[1,2-c]pyrimidine as a key building block in the synthesis and evaluation of next-generation agrochemicals.
Core Applications & Target-Based Design
This compound serves as an exceptional starting point for derivatization campaigns targeting several key areas of crop protection.
Herbicidal Agents
Many commercial herbicides are based on pyrimidine chemistry.[6][7] A primary and well-validated target for pyrimidine-based herbicides is the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS).[8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, making it an ideal selective target.[8] Derivatives of this compound can be designed to act as potent AHAS inhibitors.
Fungicidal Agents
The imidazo[1,2-a]pyrimidine scaffold (a closely related isomer) has been successfully exploited to develop effective antifungal agents.[9][10] A common mechanism of action for azole-type fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for fungal cell membrane biosynthesis. Molecular docking studies suggest that imidazo[1,2-a]pyrimidines can bind effectively to the active site of CYP51.[9] This provides a strong rationale for screening this compound derivatives for fungicidal activity against economically important plant pathogens like Botrytis cinerea and Phomopsis sp.[11]
Insecticidal Agents
Research into pyrimidine derivatives has yielded compounds with significant insecticidal activity against a range of pests, including Aedes aegypti mosquitoes.[12] Furthermore, the related pyrido[1,2-a]pyrimidine scaffold has been developed into mesoionic insecticides like triflumezopyrim, which target the nervous system's nicotinic acetylcholine receptors.[13][14][15] This precedent suggests that modifying the this compound core could lead to novel insecticides with potentially new modes of action.
Experimental Framework: Synthesis and Screening
The following protocols provide a structured workflow for synthesizing and evaluating novel agrochemical candidates derived from this compound.
General Synthetic Workflow
This compound is an ideal intermediate for diversification using modern cross-coupling reactions. The chlorine atom at the 5-position is amenable to substitution, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR).
Caption: High-level workflow from synthesis to lead identification.
Protocol 1: Synthesis of 5-Aryl-imidazo[1,2-c]pyrimidine Derivatives via Suzuki Coupling
This protocol describes a general method for diversifying the core scaffold, a crucial first step in any discovery campaign.
Rationale: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. It allows for the introduction of various aryl or heteroaryl moieties at the 5-position, enabling a systematic exploration of how different substituents impact biological activity.
Materials:
-
This compound
-
Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, 2M aqueous solution)
-
Solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Add the solvent (e.g., Dioxane) followed by the aqueous base solution via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-imidazo[1,2-c]pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Primary Herbicidal Screening (Seed Germination Assay)
Rationale: This in vitro assay is a rapid and cost-effective method to identify compounds with pre- or post-emergent herbicidal activity by measuring their effect on the germination and early growth of model weed species.[6][7]
Materials:
-
Test compounds dissolved in DMSO (10 mg/mL stock)
-
Positive Control: Commercial herbicide (e.g., Chlorsulfuron)
-
Negative Control: DMSO solvent only
-
Seeds of model weeds (e.g., Barnyard Grass - Echinochloa crus-galli) and a crop (e.g., Wheat - Triticum aestivum)
-
Petri dishes containing 0.8% agar in water
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
Procedure:
-
Preparation of Test Plates: Prepare agar plates. Once cooled but not fully solidified, add the test compound stock solution to achieve the desired final concentration (e.g., 100 ppm). Swirl gently to mix. Prepare separate plates for the positive and negative controls.
-
Seed Plating: Aseptically place 10-15 surface-sterilized seeds onto the surface of the solidified agar in each petri dish.
-
Incubation: Seal the plates with paraffin film and place them in a growth chamber for 5-7 days.
-
Data Collection: After the incubation period, measure the root length and/or shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition for each treatment relative to the negative control using the formula:
-
% Inhibition = [1 - (Mean growth of treatment / Mean growth of control)] * 100
-
Data Interpretation:
| Compound ID | Concentration (ppm) | Target Species | Root Growth Inhibition (%) |
| Negative Control | 100 | E. crus-galli | 0% |
| Positive Control | 100 | E. crus-galli | 95% |
| Derivative A | 100 | E. crus-galli | 85% |
| Derivative B | 100 | E. crus-galli | 45% |
| Derivative A | 100 | T. aestivum | 15% |
Compounds showing high inhibition against weeds and low inhibition against the crop (e.g., Derivative A) are considered promising hits for further evaluation.
Protocol 3: Primary Fungicidal Screening (Mycelial Growth Inhibition Assay)
Rationale: This assay determines the ability of a compound to inhibit the growth of pathogenic fungi, providing a direct measure of its fungitoxicity. It is a standard method for the initial screening of potential fungicides.[11][16]
Materials:
-
Test compounds dissolved in DMSO (10 mg/mL stock)
-
Positive Control: Commercial fungicide (e.g., Azoxystrobin)
-
Negative Control: DMSO solvent only
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea)
-
Incubator (25-28°C)
Procedure:
-
Preparation of Amended Media: Autoclave PDA and cool to approximately 50-55°C. Add the test compound stock solution to achieve the desired final concentration (e.g., 50 ppm). Mix thoroughly and pour into sterile petri dishes.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of the test plate.
-
Incubation: Seal the plates and incubate at 25-28°C in the dark until the fungal growth in the negative control plate has almost reached the edge of the dish (typically 3-5 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percent inhibition of mycelial growth relative to the negative control.
Mechanism of Action (MOA) Elucidation
Identifying the specific biochemical target of a hit compound is crucial for its development. The following workflow outlines the process.
Caption: Workflow for elucidating the Mechanism of Action (MOA).
Protocol 4: In Vitro AHAS Enzyme Inhibition Assay (Conceptual)
Rationale: To confirm if a herbicidally active compound targets the AHAS enzyme, a direct enzymatic assay is performed. This provides quantitative data on the compound's potency (IC₅₀).[8]
Principle: The activity of AHAS is measured by quantifying the amount of its product, acetolactate. Acetolactate is unstable and can be readily converted to acetoin by acid-catalyzed decarboxylation. Acetoin then reacts with creatine and α-naphthol under basic conditions to form a red-colored complex, which can be measured spectrophotometrically at 530 nm.
Procedure Outline:
-
Enzyme Extraction: Isolate AHAS enzyme from young plant tissue (e.g., pea shoots).
-
Assay Reaction: In a microplate well, combine the enzyme extract, reaction buffer, cofactors (ThDP, MgCl₂, FAD), substrate (pyruvate), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding H₂SO₄. This also initiates the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.
-
Color Development: Add α-naphthol and creatine solution and incubate at 60°C for another 15 minutes to allow for color development.
-
Measurement: Read the absorbance at 530 nm using a microplate reader.
-
Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound is a high-potential scaffold for the development of novel agrochemicals. Its synthetic tractability, combined with the proven benefits of the core heterocycle and chloro-substitution, provides a robust platform for generating diverse chemical libraries. By employing a systematic screening cascade, from broad in vitro assays to specific target-based enzyme inhibition studies, researchers can efficiently identify and optimize lead candidates for herbicidal, fungicidal, and insecticidal applications. The protocols and frameworks outlined in this guide serve as a foundational starting point for laboratories aiming to innovate in the critical field of crop protection.
References
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- Google Patents. (n.d.). US5606072A - Process for the production of 2-substituted 5-chlorimidazole-4-carbaldehyde.
- Beilstein-Institut. (n.d.). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
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- PubMed. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases.
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- 5. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 10. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Design and Synthesis of Imidazo[1,2-c]pyrimidine-Based CDK2 Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Targeting the Cell Cycle Engine
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical engine for cell cycle progression.[1][2] Its activity, primarily in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition, a crucial checkpoint where the cell commits to replicating its DNA.[3] In normal cells, CDK2 activity is tightly regulated; however, in a vast number of human cancers, this control is lost.[1][4] Aberrant CDK2 activity, often a result of cyclin overexpression or the loss of endogenous inhibitors, drives uncontrolled cell proliferation, a hallmark of cancer.[2] This makes pharmacological inhibition of CDK2 a compelling therapeutic strategy for cancer treatment.[5][6]
The imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design. Its fused heterocyclic system provides a rigid framework that can be strategically decorated with substituents to achieve potent and selective inhibition. This guide provides a comprehensive overview of the rational design, chemical synthesis, and biochemical evaluation of novel imidazo[1,2-c]pyrimidine-based CDK2 inhibitors.
The Rationale: Designing Inhibitors for the ATP Pocket
The design of potent and selective CDK2 inhibitors hinges on understanding the molecular interactions within the ATP-binding site. The imidazo[1,2-c]pyrimidine core is adept at forming key interactions that mimic the binding of ATP's adenine moiety.
Pharmacophore and Key Interactions
Co-crystal structures of inhibitors complexed with CDK2 have been instrumental in elucidating the binding mode.[5] A key interaction for ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. For the imidazo[1,2-c]pyrimidine scaffold, this typically involves a hydrogen bond with the backbone of Leu83 in the hinge region.[5][7]
The general pharmacophore model involves:
-
Hinge-Binding Motif: The pyrimidine nitrogen atoms are crucial for forming hydrogen bonds with the hinge region.
-
Hydrophobic Pockets: Substituents at various positions can occupy nearby hydrophobic pockets to enhance binding affinity.
-
Solvent-Front Exposure: Modifications at other positions can extend towards the solvent-exposed region, providing opportunities to improve physiochemical properties like solubility without compromising potency.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-c]pyrimidine core has yielded valuable SAR data. Studies have shown that derivatization at positions 2, 3, 6, and 8 can significantly impact inhibitory potency and selectivity.[5] For example, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups at these positions, exploring interactions with different regions of the ATP pocket.[5] The goal is to optimize these substitutions to achieve high affinity for CDK2 while minimizing off-target effects on other kinases, such as the highly homologous CDK1.[8][9]
Experimental Protocols: From Synthesis to Evaluation
This section provides detailed, field-proven methodologies for the synthesis and biochemical evaluation of imidazo[1,2-c]pyrimidine-based CDK2 inhibitors.
General Synthetic Workflow
The synthesis of the target compounds typically follows a multi-step sequence. The core imidazo[1,2-c]pyrimidine scaffold is first constructed, followed by diversification through various chemical reactions to generate a library of analogs for SAR studies.
Caption: General workflow from synthesis to biological evaluation.
Protocol: Synthesis of a Representative Imidazo[1,2-c]pyrimidin-5(6H)-one Inhibitor
This protocol is a representative example based on common synthetic methods reported in the literature, such as halogenation and Suzuki-Miyaura cross-coupling.[5][7]
Reaction Scheme:
(A visual representation of the chemical reaction would be depicted here, showing the transformation from a starting pyrimidine derivative to the final substituted imidazo[1,2-c]pyrimidin-5(6H)-one product.)
Step 1: Synthesis of the Imidazo[1,2-c]pyrimidine Core
-
Materials: 2-aminopyrimidine derivative, chloroacetyl chloride, appropriate solvent (e.g., dioxane), base (e.g., triethylamine).
-
Procedure:
-
Dissolve the 2-aminopyrimidine derivative in the solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture in an ice bath.
-
Add the base, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the mixture, and collect the precipitated product by filtration. Wash with a cold solvent and dry under a vacuum. This cyclization step forms the core heterocyclic structure.
-
Step 2: Halogenation at a Specific Position (e.g., C8)
-
Materials: Imidazo[1,2-c]pyrimidine core, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), solvent (e.g., acetonitrile).
-
Procedure:
-
Suspend the core compound in the solvent.
-
Add the halogenating agent (e.g., NBS) portion-wise at room temperature.
-
Stir the mixture for the required time until TLC indicates the complete consumption of the starting material.
-
Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the halogenated intermediate.
-
Step 3: Diversification via Suzuki-Miyaura Cross-Coupling
-
Materials: Halogenated intermediate, desired boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent system (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel, add the halogenated intermediate, boronic acid, base, and solvent system.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product with an appropriate organic solvent.
-
Purify the crude product by silica gel column chromatography to obtain the final inhibitor.
-
Step 4: Characterization
-
Confirm the structure of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In-Vitro CDK2/Cyclin E Kinase Assay (Luminescence-Based)
This protocol is designed to measure the potency (IC₅₀) of the synthesized compounds by quantifying the amount of ATP consumed during the kinase reaction. It is based on widely used commercial assay kits like the ADP-Glo™ Kinase Assay.[10][11]
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by a luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the ADP formed and, therefore, to the kinase activity. Inhibitors will reduce kinase activity, leading to a lower luminescent signal.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme[10]
-
Substrate (e.g., Histone H1 or a specific peptide substrate)[10][12]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[10]
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)[10]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range for IC₅₀ determination.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% activity controls) to the wells of the 384-well plate.[10]
-
Prepare a master mix containing the CDK2/Cyclin E enzyme in the kinase buffer. Add 2 µL of this enzyme mix to each well.
-
Prepare a second master mix containing the substrate and ATP in the kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Measurement: Record the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation and Visualization
Structure-Activity Relationship (SAR) Table
Organizing experimental data in a clear, tabular format is crucial for discerning SAR trends.
| Compound ID | R¹ Position | R² Position | R³ Position | CDK2 IC₅₀ (nM) |
| Ex-1 | H | Br | Phenyl | 500 |
| Ex-2 | H | Br | 4-F-Phenyl | 350 |
| Ex-3 | Me | H | Pyridyl | 120 |
| ... | ... | ... | ... | ... |
CDK2 in the Cell Cycle Pathway
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold represents a versatile and promising starting point for the development of novel CDK2 inhibitors. The synthetic and biochemical protocols outlined in this guide provide a robust framework for the discovery and optimization of such compounds. Future work in this area will likely focus on enhancing selectivity against other CDKs and improving the pharmacokinetic properties of these inhibitors to advance them as potential clinical candidates for cancer therapy.
References
- Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
- Promega Corporation. (n.d.). CDK2/CyclinE1 Kinase Assay.
- BPS Bioscience. (n.d.). CDK2 Assay Kit.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113309.
- From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis. (2025). PubMed.
- CDK1 & CDK2: Targets in Cancer Therapy. (2025). Bioengineer.org.
- CDK2 - cyclin-dependent kinase 2. (n.d.). WikiGenes.
- Cell Signaling Technology. (n.d.). HTScan® CDK2/CycA Kinase Assay Kit #7522.
- Cell Signaling Technology. (n.d.). CDK2/CycA Kinase.
- Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (n.d.). ResearchGate.
- What are CDK2 modulators and how do they work?. (2024).
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (n.d.). Medvik.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). National Institutes of Health.
- Construction design of the target imidazo[1,2-c]pyrimidines. (n.d.). ResearchGate.
- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). ACS Publications.
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed.
Sources
- 1. From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. WikiGenes - CDK2 - cyclin-dependent kinase 2 [wikigenes.org]
- 4. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 5. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CDK2 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol: Regioselective N-alkylation of the Imidazo[1,2-c]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the N-alkylation of the imidazo[1,2-c]pyrimidine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its structural resemblance to purines. This protocol is designed to be a self-validating system, offering insights into the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged scaffold in drug discovery, conferring a unique three-dimensional architecture that allows for diverse interactions with biological targets. Derivatives of this heterocyclic system have shown potential in a range of therapeutic areas. The strategic functionalization of this core, particularly through N-alkylation, is a critical step in the generation of compound libraries for lead optimization. The nature and position of the alkyl substituent can significantly modulate the pharmacological profile of the molecule, affecting its potency, selectivity, and pharmacokinetic properties.
A primary challenge in the modification of such nitrogen-rich heterocyclic systems is the control of regioselectivity. The imidazo[1,2-c]pyrimidine core presents multiple nucleophilic nitrogen atoms, leading to the potential for the formation of regioisomeric products upon alkylation. This guide will address this challenge by presenting a protocol that favors a specific regioisomer and providing the analytical methods to confirm the outcome.
Mechanistic Insights and Regioselectivity
The N-alkylation of the imidazo[1,2-c]pyrimidine core proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the most acidic N-H proton of the imidazole moiety, generating a nucleophilic anion. This anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.
The regioselectivity of the alkylation is dictated by the relative nucleophilicity of the nitrogen atoms in the heterocyclic core. In the imidazo[1,2-c]pyrimidine system, there are three nitrogen atoms. However, only the N-H proton on the imidazole ring is sufficiently acidic to be removed by a moderately strong base like potassium carbonate. Once deprotonated, the resulting anion is a resonance-stabilized system. While alkylation could potentially occur at N1 or N6, experimental evidence from analogous imidazo-fused heterocyclic systems, such as imidazo[4,5-b]pyridines, suggests that alkylation predominantly occurs on the nitrogen atom of the six-membered ring.[1] This preference can be attributed to a combination of steric and electronic factors. The nitrogen on the pyrimidine ring is often more accessible and, depending on the substitution pattern, can be more nucleophilic.
For the purpose of this protocol, we will be focusing on the N-alkylation of an imidazo[1,2-c]pyrimidin-5(6H)-one precursor, a readily accessible starting material.
Experimental Protocol: N-alkylation of 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one
This protocol details a general procedure for the N-alkylation of an 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.
Materials
| Reagent/Material | Grade | Supplier (Example) |
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | ≥95% | Commercially available or synthesized |
| Alkylating agent (e.g., Benzyl bromide) | Reagent grade | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ACS grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS grade | VWR |
| Brine (saturated aq. NaCl) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq). The suspension will become heterogeneous.
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazo[1,2-c]pyrimidin-5(6H)-one.
-
Slowly add the alkylating agent (e.g., benzyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
The reaction is typically complete within 12-24 hours. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water.
-
A precipitate of the crude product may form. If so, collect the solid by vacuum filtration and wash with water.
-
If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Visualization of the Experimental Workflow
Caption: General workflow for the N-alkylation of the imidazo[1,2-c]pyrimidine core.
Characterization of the N-Alkylated Product
The structure and regiochemistry of the N-alkylated product must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.
-
¹H and ¹³C NMR Spectroscopy: The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation. The appearance of new signals corresponding to the protons of the newly introduced alkyl group will also be observed.[2] The chemical shifts of the protons and carbons in the imidazo[1,2-c]pyrimidine core will also be affected by the N-alkylation, providing further structural information.
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the regiochemistry of the N-alkylation.[1] A cross-peak between the protons of the N-alkyl group and the protons on the adjacent pyrimidine ring would confirm alkylation at the desired nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the N-alkylated product.
Summary of Reaction Conditions and Expected Outcomes
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Expected Outcome |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | N6-benzylation |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Methyl iodide | NaH | THF | 0 °C to RT | N6-methylation |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 50 °C | N6-ethoxycarbonylmethylation |
Note: The N6 position is based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. The exact position will depend on the numbering of the specific imidazo[1,2-c]pyrimidine core used.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF). Ensure that all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Formation of Multiple Products: The formation of multiple products may indicate a lack of regioselectivity. The choice of base and solvent can influence the regiochemical outcome. A less polar solvent may favor alkylation at a different nitrogen. Careful purification by column chromatography or preparative HPLC may be necessary to isolate the desired isomer.
-
Starting Material Unreacted: If a significant amount of starting material remains, increase the amount of the alkylating agent and/or the base. The reaction time may also need to be extended.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-alkylation of the imidazo[1,2-c]pyrimidine core. By understanding the underlying mechanistic principles and paying close attention to the experimental details, researchers can successfully synthesize novel derivatives of this important heterocyclic scaffold for applications in drug discovery and medicinal chemistry. The provided guidelines for characterization and troubleshooting will further aid in the successful implementation of this synthetic transformation.
References
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Molecules. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Bulletin of the Faculty of Science, Zagazig University. [Link]
-
Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Maynooth University Research Archive Library. [Link]
Sources
Application Notes and Protocols: Molecular Docking of Imidazo[1,2-c]pyrimidine Derivatives into ATP Binding Sites
Introduction: Targeting the Engine of Cellular Processes
The ATP binding site of protein kinases represents a highly conserved and crucial target in modern drug discovery.[1][2] Protein kinases, numbering over 500 in the human kinome, are central regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The catalytic domain of these enzymes folds into a bi-lobal structure, creating a deep cleft where ATP, the universal energy currency of the cell, binds.[2][3][4] Small molecules that can effectively compete with ATP for this binding pocket can modulate kinase activity, offering a powerful therapeutic strategy.[2][4]
The imidazo[1,2-c]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its structural resemblance to the purine core of adenine, a key component of ATP.[5] This inherent similarity provides a strong foundation for designing potent and selective kinase inhibitors.[6][7] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents, anti-inflammatory molecules, and inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[6][7][8][9] Molecular docking is an indispensable computational tool that allows researchers to predict the binding conformation and affinity of these derivatives within the kinase ATP binding site, thereby guiding the rational design and optimization of new drug candidates.[10]
This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of imidazo[1,2-c]pyrimidine derivatives targeting the ATP binding sites of protein kinases. We will delve into the causality behind each step, ensuring a robust and reproducible workflow from target preparation to the critical analysis of results.
I. Conceptual Framework: A Logic-Driven Approach to Docking
Before embarking on the technical protocol, it is essential to understand the underlying principles that govern a successful molecular docking experiment. The process is not merely a computational exercise but a simulation of a biological recognition event. Our workflow is designed to mimic this process with the highest possible fidelity.
Caption: A high-level overview of the three-phase molecular docking workflow.
II. Detailed Protocols: From Structure to Score
This section provides a step-by-step methodology for the molecular docking of imidazo[1,2-c]pyrimidine derivatives. While we will reference AutoDock Vina as the primary docking engine, the principles are transferable to other software packages like Glide.[11][12][13]
The quality of your starting protein structure is paramount to the success of the docking simulation. The goal is to prepare a biologically relevant and computationally tractable model of the kinase.
Step 1: Acquisition of the Protein Structure
-
Action: Obtain the 3D structure of your target kinase from the RCSB Protein Data Bank (PDB).[14]
-
Rationale: The PDB is the primary repository for experimentally determined macromolecular structures. Prioritize high-resolution crystal structures (<2.5 Å) that are co-crystallized with a ligand in the ATP binding site. This provides an invaluable reference for validating your docking protocol. For this protocol, we will use CDK2 in complex with an imidazo[1,2-c]pyrimidin-5(6H)-one inhibitor (PDB ID: 7AOR) as an example.[6]
Step 2: Initial Cleaning of the PDB File
-
Action: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove non-essential components from the PDB file, such as water molecules, co-factors (unless essential for binding), and any existing ligands.[15][16][17]
-
Rationale: Water molecules can interfere with the docking algorithm unless explicitly treated, and existing ligands must be removed to make the binding site accessible to your derivative. Retain only the protein chain(s) that constitute the catalytic domain.
Step 3: Preparing the Receptor for Docking
-
Action: Utilize the "Dock Prep" tool in UCSF Chimera or the "Protein Preparation Wizard" in Schrödinger's Maestro.[15][18] These tools will:
-
Rationale: Docking algorithms require a chemically complete structure with appropriate atom types and charges to accurately calculate the scoring function.[19] Hydrogen atoms are often not resolved in crystal structures but are critical for hydrogen bonding interactions.
-
Output: Save the prepared protein structure in the PDBQT format for AutoDock Vina.[23]
The imidazo[1,2-c]pyrimidine derivatives must also be converted into a format suitable for docking.
Step 1: 2D to 3D Conversion
-
Action: Sketch your 2D imidazo[1,2-c]pyrimidine derivative using a chemical drawing program like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
Rationale: A realistic 3D conformation is necessary as a starting point for the docking simulation.
Step 2: Energy Minimization and Charge Assignment
-
Action: Perform an energy minimization of the 3D ligand structure using a force field like MMFF94. This can be done within software like Avogadro or Maestro. Subsequently, assign partial charges.[14]
-
Rationale: Energy minimization ensures that the ligand starts in a low-energy, sterically favorable conformation. Correct charge assignment is crucial for accurately calculating electrostatic interactions.
Step 3: Preparing the Ligand for Docking
-
Action: Use AutoDock Tools to:
-
Rationale: Defining rotatable bonds allows for flexible ligand docking, where the ligand can adapt its conformation to fit the binding site.[19]
-
Output: Save the prepared ligand in the PDBQT format.[24]
Step 1: Grid Box Definition
-
Action: Define a 3D grid box that encompasses the entire ATP binding site of the kinase.[20] If you are using a structure with a co-crystallized ligand, center the grid box on this ligand.
-
Rationale: The grid box defines the search space for the docking algorithm.[25] It pre-calculates the interaction potentials for different atom types within this space, significantly speeding up the docking process.
Caption: Defining the search space for the docking algorithm around the ATP binding site.
Step 2: Configuration File
-
Action: Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Rationale: This file provides all the necessary input parameters for the Vina executable.
Step 3: Running the Docking Simulation
-
Action: Execute AutoDock Vina from the command line, providing the configuration file as an argument.
-
Rationale: Vina will perform a stochastic global search of the ligand's conformational, translational, and rotational space within the defined grid box. It uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for different poses.[25]
III. Analysis and Validation of Docking Results
Obtaining docking poses is only the beginning. Rigorous analysis and validation are crucial to derive meaningful insights.
Step 1: Visualization of Docking Poses
-
Action: Load the output PDBQT file, which contains multiple binding modes, into a molecular visualization program like PyMOL or UCSF Chimera along with the prepared receptor structure.[26][27][28]
-
Rationale: Visual inspection is the first and one of the most important steps in analyzing docking results. It allows you to assess the plausibility of the predicted binding poses.
Step 2: Analysis of Interactions
-
Action: For the top-scoring poses, analyze the key molecular interactions between the imidazo[1,2-c]pyrimidine derivative and the kinase. Pay close attention to:
-
Hydrogen Bonds: Identify hydrogen bonds with the hinge region residues, a hallmark of ATP-competitive inhibitors.[6]
-
Hydrophobic Interactions: Look for interactions with hydrophobic pockets within the ATP binding site.
-
Pi-Stacking and Cation-Pi Interactions: These can contribute significantly to binding affinity.
-
-
Tools: Use built-in functions in PyMOL or other tools like LigPlot+ to generate 2D and 3D interaction diagrams.[29][30]
Caption: Key molecular interactions to analyze between the ligand and the receptor.
A self-validating system is essential for trustworthy results.
Step 1: Re-docking of the Co-crystallized Ligand
-
Action: If your chosen PDB structure contains a co-crystallized ligand, extract this ligand, prepare it as described in Protocol 2, and dock it back into the binding site using the exact same protocol.
-
Rationale: This is a crucial validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand.[31]
Step 2: RMSD Calculation
-
Action: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring re-docked pose and the crystal structure pose.
-
Rationale: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking parameters are appropriate for the system.[31]
Step 3: Comparison with Known Binders (if available)
-
Action: Dock known active and inactive compounds for your target kinase.
-
Rationale: A good docking protocol should be able to differentiate between binders and non-binders, with active compounds generally receiving better docking scores.[31]
IV. Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparison and decision-making.
Table 1: Example Docking Results for Imidazo[1,2-c]pyrimidine Derivatives against CDK2
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) | Predicted Ki (nM) |
| Control (7AOR Ligand) | -9.5 | Leu83, Glu81 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 | 15.8 |
| Derivative A | -9.2 | Leu83 | Ile10, Val18, Ala31, Phe80, Leu134 | 25.1 |
| Derivative B | -8.5 | Leu83, Gln131 | Ile10, Phe80, Leu134 | 112.4 |
| Derivative C | -7.1 | None | Ile10, Leu134 | 1588.9 |
Interpretation: The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding.[10] The predicted Ki (inhibition constant) can be calculated from the docking score. The analysis of key interactions provides a structural basis for the observed binding affinity. For instance, the loss of a key hydrogen bond with the hinge residue Leu83 in Derivative C correlates with a significantly weaker docking score.
Conclusion
Molecular docking is a powerful and cost-effective method for exploring the binding of imidazo[1,2-c]pyrimidine derivatives to the ATP binding sites of kinases. By following a rigorous and validated protocol, researchers can generate reliable predictions to guide the synthesis of novel compounds, prioritize candidates for experimental testing, and ultimately accelerate the drug discovery process. This guide provides a robust framework, but it is crucial to remember that docking is a computational model. The ultimate validation of these in-silico findings must come from experimental data, such as in-vitro binding assays and cellular activity studies.[32]
References
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Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed. Retrieved from [Link]
-
Docking and scoring. Schrödinger. Retrieved from [Link]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed. Retrieved from [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH. Retrieved from [Link]
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Autodock Vina Result Analysis with PyMol. (2018). YouTube. Retrieved from [Link]
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How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved from [Link]
-
How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. Retrieved from [Link]
-
Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central. Retrieved from [Link]
-
Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. (2021). PubMed. Retrieved from [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]
-
Protein And Ligand Preparation For Docking By Vina. Kaggle. Retrieved from [Link]
-
Ligands preparation: Significance and symbolism. (2024). Retrieved from [Link]
-
Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
Protein kinase, ATP binding site (IPR017441). InterPro entry - EMBL-EBI. Retrieved from [Link]
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Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. Retrieved from [Link]
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Autodock result protein-ligand interaction analysis using pymol. (2022). YouTube. Retrieved from [Link]
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Schrödinger Notes—Molecular Docking. (2024). J's Blog. Retrieved from [Link]
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Tutorial: Docking with Glide. UC Santa Barbara. Retrieved from [Link]
-
Protein kinases: Structure & Function. (2025). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. (2009). Oxford Academic. Retrieved from [Link]
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2020). Journal of Biological Chemistry. Retrieved from [Link]
-
Glide. Schrödinger. Retrieved from [Link]
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Preparing the protein and ligand for docking. Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved from [Link]
-
Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. (2025). ResearchGate. Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved from [Link]
-
Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. Retrieved from [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022). Future Science. Retrieved from [Link]
-
Structure of ATP binding domain of protein kinases. ResearchGate. Retrieved from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Taylor & Francis Online. Retrieved from [Link]
-
Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. ACS Publications. Retrieved from [Link]
-
Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Publications. Retrieved from [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). PubMed Central. Retrieved from [Link]
-
Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (2022). SpringerLink. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. (2025). YouTube. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2021). RSC Publishing. Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the 5-Chloroimidazo[1,2-c]pyrimidine Scaffold
Abstract: The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold, integral to the development of novel therapeutic agents due to its diverse pharmacological activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the chemical functionalization of the 5-chloroimidazo[1,2-c]pyrimidine intermediate. We delve into the causality behind experimental choices for three cornerstone synthetic strategies: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each section includes detailed, field-proven protocols, mechanistic insights, and data presentation to empower chemists to efficiently diversify this valuable scaffold for medicinal chemistry applications.
The Strategic Importance of the Imidazo[1,2-c]pyrimidine Scaffold
The fusion of imidazole and pyrimidine rings creates a bioisostere of purine bases, granting the imidazo[1,2-c]pyrimidine framework access to a wide range of biological targets.[6] Derivatives of related imidazo-fused systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][7][8][9][10][11] The 5-chloro derivative serves as a highly versatile synthon, where the chlorine atom at the C5 position acts as a key reactive handle for introducing molecular diversity through modern synthetic methodologies. The electron-deficient nature of the pyrimidine ring activates the C5-Cl bond, making it an excellent electrophilic site for a variety of coupling and substitution reactions.
Figure 1: The this compound Scaffold.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[12] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[13] For the this compound scaffold, this reaction allows for the direct and efficient installation of diverse aryl and heteroaryl groups at the C5 position.
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the C5-Cl bond of the imidazo[1,2-c]pyrimidine, forming a Pd(II) species. This is often the rate-determining step.[12]
-
Transmetalation: A base activates the organoboron reagent (e.g., arylboronic acid), facilitating the transfer of the organic group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroimidazo[1,2-C]pyrimidine
Welcome to the technical support center for the synthesis of 5-Chloroimidazo[1,2-C]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, achieving a high yield and purity of this compound is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low or negligible. What are the most common causes and how can I fix them?
A1: Low yield is the most frequent challenge and can stem from several stages of the synthesis. Let's break down the likely culprits, starting from your initial materials through to the final chlorination step.
-
Cause 1: Poor Quality of Starting Materials: The synthesis is only as good as its precursors. The purity of your starting pyrimidine derivative (e.g., 4-aminopyrimidine or a substituted 4-chloropyrimidine) is paramount. Impurities can interfere with the initial condensation or cyclization steps.
-
Solution: Always verify the purity of your starting materials via NMR or LC-MS before beginning the synthesis. If necessary, purify them by recrystallization or column chromatography.
-
-
Cause 2: Inefficient Intramolecular Cyclization: The formation of the imidazo[1,2-c]pyrimidin-5-one (or its hydroxy tautomer) intermediate is a critical, yield-determining step. Incomplete cyclization is a common bottleneck.
-
Solution: Optimization of the cyclization conditions is key. Several factors should be investigated:
-
Temperature: Many cyclization reactions require significant thermal energy. If the reaction is stalling, a gradual increase in temperature may be necessary. For instance, some preparations of related fused systems require refluxing in solvents like methanol or ethanol for extended periods (24h) to achieve good conversion.[2]
-
Solvent and Base: The choice of solvent and base (if required) can dramatically impact yield. Polar solvents like DMF, n-butanol, or even acetic acid are often used to facilitate these types of reactions.[3][4] Experimenting with different solvents or the stoichiometry of the base can lead to significant improvements.
-
Catalysis: For some related imidazopyrimidine syntheses, catalysts such as copper or palladium salts have been shown to improve yields in cyclization steps, though this is highly substrate-dependent.[5][6]
-
-
-
Cause 3: Ineffective Chlorination: The conversion of the imidazo[1,2-c]pyrimidin-5-one intermediate to the final 5-chloro product is a sensitive step.
-
Solution:
-
Anhydrous Conditions: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture. Any water present will consume the reagent, reducing its effectiveness and lowering your yield. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Stoichiometry & Temperature: Using an insufficient amount of the chlorinating agent will result in incomplete conversion. A common approach is to use a large excess of POCl₃, which can also serve as the solvent. The reaction often requires heating (e.g., 80-110 °C) to proceed to completion. A patented procedure for a similar dihydro-imidazo[1,2-c]pyrimidine system involves reacting the precursor with thionyl chloride to achieve both cyclization and chlorination.[7]
-
-
Troubleshooting Decision Tree
Here is a workflow to help diagnose the source of low yield.
Caption: A decision tree for troubleshooting low yield.
Q2: My crude product analysis (NMR/LC-MS) shows significant impurities. What are they and how can I minimize them?
A2: Impurity formation is often related to side reactions or incomplete conversion. The most common impurities are:
-
Unreacted Imidazo[1,2-c]pyrimidin-5-one: This is the most common impurity and indicates an incomplete chlorination reaction.
-
Prevention: As discussed above, ensure strictly anhydrous conditions, use a sufficient excess of the chlorinating agent (e.g., POCl₃), and allow for adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Hydrolyzed Product (Imidazo[1,2-c]pyrimidin-5-one): The 5-chloro group is susceptible to hydrolysis, especially during aqueous workup or on silica gel during chromatography. This reverts the product back to the starting material for the chlorination step.
-
Prevention:
-
Workup: Perform the aqueous workup under cold conditions (e.g., pouring the reaction mixture onto crushed ice) and neutralize acidic conditions promptly with a base like NaHCO₃ or K₂CO₃. Minimize the time the product spends in the aqueous phase.
-
Purification: If using column chromatography, consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent system (e.g., 0.5-1% v/v). This neutralizes acidic sites on the silica that can promote hydrolysis.
-
-
-
Regioisomers: In some syntheses of related imidazo-fused heterocycles, the formation of regioisomers can be a significant issue, for example, leading to mixtures of 2-amino and 3-amino products in multicomponent reactions.[8] While the synthesis of the imidazo[1,2-c]pyrimidine core is generally regioselective, using ill-defined starting materials could potentially lead to isomeric byproducts.
-
Prevention: Ensure the use of pure, well-characterized starting materials to lock in the desired regiochemistry from the start.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for preparing the imidazo[1,2-c]pyrimidine scaffold?
A1: There are several established strategies. The choice often depends on the availability of starting materials.
-
Route A: From 4-Aminopyrimidines. A traditional and common method involves the condensation of a 4-aminopyrimidine with an α-halocarbonyl compound (like chloroacetaldehyde or a bromo-ketone).[2][10] This directly builds the imidazole ring onto the pyrimidine core.
-
Route B: From 4-Halopyrimidines. This route involves reacting a 4-halopyrimidine with an amino alcohol (e.g., 2-aminoethanol), followed by an intramolecular cyclization. This cyclization can sometimes be induced by the chlorinating agent itself, offering a streamlined process.[2][7]
-
Route C: Multicomponent Reactions. Modern approaches utilize multicomponent reactions (MCRs) that combine three or more starting materials in a one-pot synthesis. For related benzo[2][11]imidazo[1,2-a]pyrimidines, the condensation of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound is highly effective and efficient.[12] Similar strategies can be adapted for the imidazo[1,2-c]pyrimidine core.
General Synthetic Workflow
Caption: Common synthetic routes to the target compound.
Q2: Which chlorinating agent is best: POCl₃, SOCl₂, or something else?
A2: The choice of chlorinating agent is critical and depends on your substrate and desired reaction conditions.
| Reagent | Typical Conditions | Pros | Cons |
| POCl₃ | Neat or in high-boiling solvent (e.g., ACN, Toluene); 80-110 °C | Highly effective, reliable, well-documented for N-heterocycles. | Harsh conditions, can cause degradation with sensitive functional groups. Highly corrosive. Workup is very exothermic. |
| SOCl₂ | Neat or in solvent (e.g., DCM, Toluene); Reflux | Very effective, can sometimes drive cyclization and chlorination in one step.[7] | Also harsh and corrosive. Generates SO₂ gas. |
| Oxalyl Chloride / DMF | Catalytic DMF in solvent (e.g., DCM); 0 °C to RT | Milder conditions (Vilsmeier-Haack type reaction). | May not be strong enough for all substrates; can be more expensive. |
| Dichloro(aryl)-λ³-iodanes | Mild conditions, often in ACN or DCM. | Safer to handle, avoids harsh acids and oxidants, can be highly regioselective.[13] | Higher cost, may require synthesis of the reagent itself. |
For converting a robust imidazo[1,2-c]pyrimidin-5-one intermediate, POCl₃ is the industry standard due to its effectiveness and cost. However, if your molecule contains sensitive functional groups, exploring milder alternatives is recommended.
Q3: What are the most critical safety precautions when running this synthesis?
A3: Safety must be the top priority, especially when handling aggressive chlorinating agents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to reagents like POCl₃; consider thicker butyl rubber or neoprene gloves).
-
Fume Hood: All manipulations involving POCl₃, SOCl₂, or other volatile, corrosive reagents must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors and corrosive HCl gas.
-
Handling Chlorinating Agents: These reagents are highly corrosive and react violently with water. Never add water to the reagent; always add the reagent slowly to the reaction mixture or to the quenching solution (ice).
-
Quenching Procedure: The workup step of quenching excess POCl₃ or SOCl₂ is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient stirring, in a vessel that can accommodate potential splashing and is submerged in an ice bath to control the temperature.
-
Waste Disposal: All waste containing these reagents must be disposed of according to your institution's hazardous waste guidelines.
Section 3: General Experimental Protocol
This section provides a representative, generalized protocol. Note: Specific quantities, temperatures, and reaction times must be optimized for your specific substrate.
Step 1: Synthesis of Imidazo[1,2-c]pyrimidin-5-one Intermediate (Example via Route A)
-
To a solution of 4-aminopyrimidine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield the pure intermediate.
Step 2: Chlorination to this compound
-
Setup: In a fume hood, equip an oven-dried round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Add the imidazo[1,2-c]pyrimidin-5-one intermediate (1.0 eq) to the flask, followed by phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup (CAUTION: EXOTHERMIC & GAS EVOLUTION):
-
Allow the reaction mixture to cool to room temperature.
-
In a separate, large beaker, prepare a stirred mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Very slowly and carefully, add the reaction mixture dropwise to the stirred ice/bicarbonate solution. Maintain the temperature below 10 °C.
-
-
Extraction: Once the quenching is complete and the solution is basic (pH > 8), extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available from: [Link]
-
Optimization for the cyclization step. ResearchGate. Available from: [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Available from: [Link]
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Optimization of the cyclization reaction conditions. ResearchGate. Available from: [Link]
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Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. CORE. Available from: [Link]
- 2,3-Dihydroimidazo (1,2-c) pyrimidines, their preparation, formulations containing them and their use as pharmaceuticals. Google Patents.
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Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. Available from: [Link]
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Synthesis of imidazopyrimidines with thermal cyclization of thioxopyrimidines. ResearchGate. Available from: [Link]
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Chlorination of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Design, Synthesis and Evaluation of New 2, 6-Dihydroimidazo[1, 2-c]Pyrimido[5, 4-e]-Pyrimidine-5(3H)-thiones as Possible Antihistaminic/Antiasthmatic Agents. National Institutes of Health. Available from: [Link]
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This compound. MySkinRecipes. Available from: [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Institutes of Health. Available from: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health. Available from: [Link]
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Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available from: [Link]
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. National Institutes of Health. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. Available from: [Link]
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Chlorination of imidazo[4,5-b]pyridine. ResearchGate. Available from: [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]
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Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. PubMed. Available from: [Link]
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One-Pot Synthesis of Benzo[2][11]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. ResearchGate. Available from: [Link]
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REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. Available from: [Link]
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Isolation and structure determination of an imidazo-pyrimidine, 5-chlorocavernicolin, maleimide oximes and nucleosides from a marine sponge extract. ResearchGate. Available from: [Link]
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Expeditious Synthesis of Imidazo[1,2-c]pyrimidines via a [4 + 1]-Cycloaddition. ResearchGate. Available from: [Link]
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Novel Benzo[2][11]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. Available from: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]
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Troubleshooting side reactions in imidazo[1,2-C]pyrimidine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-c]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and side reactions encountered during the synthesis of these compounds. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-c]pyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Formation of an Unexpected Regioisomer
Q1: My reaction is producing a mixture of two isomeric products. How can I confirm the structures and improve the regioselectivity for the desired imidazo[1,2-c]pyrimidine?
A1: The formation of a regioisomeric byproduct is a common challenge in the synthesis of substituted imidazo[1,2-c]pyrimidines, especially when using substituted 4-aminopyrimidines. The two possible isomers are the expected imidazo[1,2-c]pyrimidine and the isomeric imidazo[1,2-a]pyrimidine.
Causality: The regioselectivity of the cyclization reaction is determined by which of the two pyrimidine ring nitrogens (N1 or N3) participates in the initial nucleophilic attack on the α-halocarbonyl compound. The nucleophilicity of these nitrogen atoms is influenced by the electronic effects of the substituents on the pyrimidine ring.[1][2]
-
Electron-withdrawing groups (EWGs) , such as a trifluoromethyl group at the 2-position of the 4-aminopyrimidine starting material, will decrease the nucleophilicity of the adjacent N3 atom. This makes the more distant N1 atom more likely to act as the nucleophile, leading to the formation of the imidazo[1,2-a]pyrimidine isomer as a significant byproduct.[1][2]
Troubleshooting and Optimization:
-
Structural Confirmation: The first step is to unequivocally identify the major and minor products. This can be achieved using 2D NMR techniques, such as NOESY or HMBC. For the desired imidazo[1,2-c]pyrimidine, a NOE correlation should be observed between the protons on the substituent at the 3-position and the proton at the 5-position of the pyrimidine ring. In contrast, the imidazo[1,2-a]pyrimidine isomer will show a NOE between the 3-position substituent and the proton at the 7-position.[3]
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, less polar solvents may favor the desired isomer by modulating the transition state energies of the cyclization. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which may be the desired isomer.
-
Choice of Base: The strength and steric bulk of the base used can impact the deprotonation equilibrium of the intermediate and influence the cyclization pathway. It is advisable to screen a variety of bases, such as potassium carbonate, sodium bicarbonate, and triethylamine.
Visualizing the Reaction Pathway:
Caption: Regioselectivity in imidazo[1,2-c]pyrimidine synthesis.
Issue 2: Low Yields and Complex Reaction Mixtures in Groebke-Blackburn-Bienaymé (GBB) Reactions
Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize a 3-aminoimidazo[1,2-c]pyrimidine, but I am getting a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
A2: The GBB reaction is a powerful tool for the synthesis of 3-amino-substituted imidazo-fused heterocycles. However, its success is highly dependent on the careful control of reaction conditions.[4][5]
Causality:
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed. The choice and concentration of the acid catalyst are critical. An inappropriate catalyst can lead to side reactions, such as the polymerization of the aldehyde or isocyanide components.[5]
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates. A suboptimal solvent can lead to poor reaction rates and the precipitation of intermediates, resulting in a complex mixture.[4]
-
Purity of Reactants: The purity of the 4-aminopyrimidine, aldehyde, and isocyanide starting materials is paramount. Impurities can inhibit the catalyst or participate in side reactions.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid). | Lewis acids are often more effective and give cleaner reactions.[5] |
| Solvent | Methanol or ethanol are good starting points. For less reactive substrates, higher boiling point solvents like dioxane or toluene may be necessary. | Protic solvents can participate in the reaction mechanism and facilitate proton transfer steps. |
| Temperature | Start at room temperature and gradually increase if the reaction is slow. Microwave irradiation can significantly reduce reaction times and improve yields. | Higher temperatures can promote side reactions, so it is best to use the lowest effective temperature. |
| Reactant Stoichiometry | A slight excess of the aldehyde and isocyanide (1.1-1.2 equivalents) can sometimes drive the reaction to completion. | This can help to consume the limiting 4-aminopyrimidine. |
Visualizing the GBB Reaction Workflow:
Sources
- 1. Page loading... [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Choice for Imidazo[1,2-c]pyrimidine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of imidazo[1,2-c]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core and its isomers are foundational in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[1][2] Functionalization, particularly through direct C-H activation, is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.[3][4]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective class of catalysts for the C-H functionalization of imidazo[1,2-c]pyrimidines?
A: Palladium-based catalysts are overwhelmingly the most utilized and versatile for this transformation, particularly for direct C-H arylation reactions.[5] Precursors like Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are excellent starting points for optimization.[6][7] While other transition metals like copper and silver have been used, palladium catalysis is the most broadly applied and documented method for forming C-C bonds with this scaffold.[8][9]
Q2: At which position on the imidazo[1,2-c]pyrimidine ring does functionalization typically occur?
A: C-H functionalization, especially direct arylation, predominantly occurs at the C3 position. This high regioselectivity is attributed to the electronic nature of the heterocycle, where the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack or concerted metalation-deprotonation events.[5]
Q3: Why is the choice of base so critical for reaction success?
A: The base plays a crucial role in the C-H activation step. In many proposed palladium-catalyzed mechanisms, such as the Concerted Metalation-Deprotonation (CMD) pathway, the base is directly involved in the proton abstraction from the C-H bond.[5] The strength (pKa), solubility, and nature of the counter-ion of the base (e.g., acetate, carbonate, pivalate) can significantly impact the reaction rate and overall yield. Therefore, screening a panel of bases is a critical step in optimization.
Q4: My reaction is not working. What are the first things I should check?
A: Before extensively re-optimizing the catalyst system, always perform these preliminary checks:
-
Reagent Purity: Confirm the purity of your imidazo[1,2-c]pyrimidine starting material and the coupling partner (e.g., aryl halide). Impurities can poison the catalyst.
-
Solvent Quality: Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize the active catalyst, particularly Pd(0) species, leading to deactivation.
-
Inert Atmosphere: C-H activation reactions are often sensitive to air and moisture. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.
-
Reagent Integrity: Verify the activity of your catalyst, ligands, and bases. Palladium catalysts can degrade over time, and bases can absorb moisture.
Troubleshooting Guide: Catalyst and Condition Optimization
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to Non-Existent Product Yield
Q: I have set up a direct C-H arylation of my imidazo[1,2-c]pyrimidine with an aryl bromide using Pd(OAc)₂ and K₂CO₃ in DMF, but I am observing less than 10% conversion to the desired product. What should I do?
A: Low conversion is the most common issue and typically points to a suboptimal catalyst system or reaction conditions for your specific substrates. A systematic approach to optimization is required.
Causality & Explanation: The catalytic cycle for direct C-H arylation involves several key steps: oxidative addition, C-H activation/metalation, and reductive elimination.[10] A failure at any of these points will halt catalysis. The energy barriers for these steps are highly dependent on the palladium precursor, the ligands coordinating to the palladium center, the base, and the solvent.
Step-by-Step Solutions:
-
Screen Palladium Precursors: While Pd(OAc)₂ is a common starting point, different palladium salts exhibit varying reactivity. Set up parallel reactions to test other precursors.
-
Introduce a Ligand: "Ligandless" conditions (relying on the solvent or starting materials to coordinate) are often inefficient. Ligands stabilize the catalytic species and modulate its reactivity.
-
Action: Introduce a phosphine ligand. For C-H activation, electron-rich, bulky phosphine ligands are often effective. Screen a small set including:
-
Monodentate Ligands: P(tBu)₃, PPh₃, or Buchwald-type ligands (e.g., SPhos, XPhos).
-
Bidentate Ligands: Xantphos can be effective in controlling reactivity.[11]
-
-
-
Optimize the Base: The base is not merely a spectator. Its strength and composition are critical.
-
Action: Screen a series of bases with different properties:
-
Inorganic Carbonates: K₂CO₃, Cs₂CO₃ (often more effective due to its higher solubility).
-
Carboxylates: Potassium acetate (KOAc) or sodium pivalate (NaOPiv). Pivalate is often highly effective in CMD pathways.
-
-
-
Vary the Solvent and Temperature:
-
Action: While DMF is common, test other polar aprotic solvents like DMA, NMP, or 1,4-dioxane. C-H activation often requires significant thermal energy; incrementally increase the reaction temperature from your initial setpoint (e.g., 100 °C to 120 °C, then to 140 °C).
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Byproduct Formation (Aryl Halide Homocoupling)
Q: My reaction is producing the desired C3-arylated product, but I am also getting a significant amount of biaryl byproduct from the homocoupling of my aryl halide. How can I suppress this?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. It competes with the desired C-H activation pathway and consumes your aryl halide.
Causality & Explanation: Biaryl formation occurs when two molecules of the aryl halide undergo oxidative addition to the Pd(0) center, followed by reductive elimination. This pathway becomes competitive if the rate of C-H activation is slow compared to the rate of the second oxidative addition.
Step-by-Step Solutions:
-
Lower the Reaction Temperature: Often, the activation energy for homocoupling is different from that of the desired reaction.
-
Action: Decrease the temperature in 10-15 °C increments. This can sometimes slow the undesired pathway more than the desired one.
-
-
Use a More Electron-Rich Ligand: Ligands that create a more electron-rich palladium center can accelerate the C-H activation step, making it more competitive.
-
Action: If you are using a simple ligand like PPh₃, switch to a bulkier, more electron-donating ligand like a Buchwald-type ligand (e.g., SPhos, RuPhos).
-
-
Adjust Stoichiometry: Using a slight excess of the imidazo[1,2-c]pyrimidine can favor the heteroarylation pathway.
-
Action: Instead of a 1:1 ratio, try using 1.2 to 1.5 equivalents of the imidazo[1,2-c]pyrimidine relative to the aryl halide.
-
Data Presentation: Catalyst System Comparison
The following table summarizes results from literature for the synthesis of related fused pyrimidine systems, illustrating the impact of different catalyst components.
Table 1: Comparison of Palladium Catalysts for Intramolecular C-C Bond Formation[6]
| Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | CuCl₂ | K₂CO₃ | Toluene | <10 |
| 2 | FeCl₃ | K₂CO₃ | Toluene | 25 |
| 3 | PdCl₂ | K₂CO₃ | Toluene | 80 |
| 4 | ZnCl₂ | K₂CO₃ | Toluene | 45 |
| 5 | SnCl₂ | K₂CO₃ | Toluene | 30 |
| 6 | Pd(OAc)₂ | K₂CO₃ | Toluene | 75 |
| 7 | Pd(OH)₂ | K₂CO₃ | Toluene | 60 |
| 8 | Pd(TFA)₂ | K₂CO₃ | Toluene | 70 |
Data adapted from a study on the synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the superiority of PdCl₂ under these specific conditions.[6]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-c]pyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
Imidazo[1,2-c]pyrimidine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or DMA (0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the imidazo[1,2-c]pyrimidine, aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C3-arylated product.
Mechanistic Insights
Understanding the catalytic cycle is key to rational troubleshooting. The most widely accepted mechanism for palladium-catalyzed direct arylation of electron-rich heterocycles is the Concerted Metalation-Deprotonation (CMD) pathway.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle via a CMD mechanism.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. The imidazo[1,2-c]pyrimidine (Het-H) coordinates to the Pd(II) center, and the base assists in abstracting the C3 proton as the C-Pd bond is formed. This is often the rate-limiting step and the primary target for optimization.
-
Reductive Elimination: The two organic fragments (Ar and Het) couple, and the C-C bond is formed, regenerating the active Pd(0) catalyst.
By understanding that the ligand, base, and temperature all directly influence the kinetics of these steps, a researcher can make more informed decisions during the optimization process.
References
-
Ma, C., Chen, M., Feng, Z., Zhang, Y., Jiang, Y., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314. [Link]
-
Reddy, T. R., Reddy, L. M., & Reddy, M. R. (2017). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]
-
Reddy, T. R., Reddy, L. M., & Reddy, M. R. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-143. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
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Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(35), 7267-7289. [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. [Link]
-
Mishra, A., Verma, R. K., & Tiwari, V. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Wang, Z., Wang, S., Wang, Y., Zhang, Y., & Li, P. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3421. [Link]
-
Park, C. P., Ryabov, A. D., & Kim, Y. (2004). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. The Journal of Organic Chemistry, 69(16), 5462-5466. [Link]
-
Oussaid, A., El Barkany, S., Amine, A., & El Ammari, L. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(19), 6939. [Link]
-
Reddy, T. R., Reddy, L. M., & Reddy, M. R. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-143. [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(11), 1734-1739. [Link]
-
Reddy, R. K., Kumar, M. S., & Nageswar, Y. V. D. (2015). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]
-
Ghosh, S., Laru, S., & Hajra, A. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3), e202100240. [Link]
-
Maes, B. U. W., & Lemière, G. L. F. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Verrier, C., Hoarau, C., & Marsais, F. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
-
Kumar, A., Singh, A., & Singh, K. N. (2020). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 44(2), 346-350. [Link]
-
Azougagh, O., Ouchaoui, A. A., El hadad, S. E., Mazières, S., El Barkany, S., Abboud, M., & Oussaid, A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-c]pyrimidine-Based Compounds
Welcome to the technical support center for imidazo[1,2-c]pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. The imidazo[1,2-c]pyrimidine scaffold, a privileged structure in medicinal chemistry, often presents significant hurdles in achieving adequate aqueous solubility due to its rigid, planar, and often lipophilic nature. This can impede biological screening, formulation development, and ultimately, therapeutic efficacy.
This document provides a structured approach to understanding and addressing these solubility issues through a series of frequently asked questions and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of imidazo[1,2-c]pyrimidine compounds.
FAQ 1: Why are my imidazo[1,2-c]pyrimidine-based compounds poorly soluble in aqueous solutions?
Poor aqueous solubility in this class of compounds typically stems from a combination of factors related to their molecular structure:
-
High Lipophilicity: The fused aromatic ring system is inherently nonpolar, leading to a high logP value. This favors partitioning into nonpolar environments over aqueous media.[1][2]
-
Strong Crystal Lattice Energy: The planar nature of the imidazo[1,2-c]pyrimidine core allows for efficient packing in the solid state.[2] This strong intermolecular interaction, often via π-π stacking, results in a high melting point and requires significant energy to break the crystal lattice for dissolution.[2]
-
Molecular Size and Weight: Larger molecules with higher molecular weights are generally less soluble as they are more difficult for solvent molecules to surround and solvate.[3]
FAQ 2: What is the first step I should take to improve the solubility of my compound?
The initial and most critical step is to accurately determine the baseline solubility of your compound. This quantitative data will serve as a benchmark to evaluate the effectiveness of any enhancement strategy you employ. A common method is the shake-flask method followed by a suitable analytical technique like HPLC-UV or LC-MS to quantify the dissolved compound.
FAQ 3: Can I simply use DMSO to dissolve my compound for in vitro assays?
While DMSO is a powerful solvent for many organic compounds, relying solely on it can be problematic. High concentrations of DMSO can be toxic to cells and may interfere with assay results. The goal is to enhance aqueous solubility to ensure the compound remains dissolved when diluted into aqueous assay buffers. Precipitated compound will lead to inaccurate and unreliable biological data.
FAQ 4: What are the main strategies I can explore to enhance solubility?
There are three primary categories of strategies to consider, which will be explored in detail in the troubleshooting guides:
-
Physicochemical Modifications: Altering the physical properties of the solid compound.[4][5]
-
Chemical Modifications: Modifying the molecular structure of the compound itself.[2][6]
-
Formulation Approaches: Using excipients to improve the solubility of the existing compound.[3][7]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance on implementing various solubility enhancement techniques.
Troubleshooting Guide 1: pH Modification
The imidazo[1,2-c]pyrimidine scaffold contains basic nitrogen atoms that can be protonated. This property can be leveraged to increase solubility in acidic conditions.
Causality: Salt formation is a highly effective method for increasing the solubility of compounds with ionizable groups.[3] By protonating a basic nitrogen, a more polar, charged species is formed, which has more favorable interactions with water.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate, and Tris buffers).
-
Compound Addition: Add an excess of your solid imidazo[1,2-c]pyrimidine compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot solubility (e.g., in µg/mL) against pH to determine the pH at which solubility is maximized.
Expected Outcome & Next Steps:
You will likely observe a significant increase in solubility at lower pH values. If this is successful, you can consider using an acidic buffer system for your in vitro experiments. For in vivo applications, this information is crucial for predicting dissolution in the gastrointestinal tract.
Troubleshooting Guide 2: Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the solvent system.[3]
Causality: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, N-methyl-2-pyrrolidone).
-
Stock Solution Preparation: Prepare stock solutions of your compound in each co-solvent at a high concentration.
-
Titration: In a series of vials, prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Compound Addition: Add a small aliquot of your compound's co-solvent stock solution to each vial and observe for precipitation. Alternatively, perform a shake-flask solubility study in the pre-mixed co-solvent/buffer systems.
-
Analysis: Determine the maximum concentration of your compound that remains in solution at each co-solvent concentration.
Data Presentation: Co-solvent Solubility Comparison
| Co-solvent (10% v/v in PBS) | Solubility (µg/mL) | Fold Increase |
| Control (PBS) | 0.5 | 1x |
| Ethanol | 5.2 | 10.4x |
| Propylene Glycol | 8.9 | 17.8x |
| PEG 400 | 15.3 | 30.6x |
Next Steps:
Identify the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in biological assays.
Troubleshooting Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[7][8][9]
Causality: The hydrophobic imidazo[1,2-c]pyrimidine core can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[8][9][10]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Choose a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used due to its safety and high aqueous solubility.
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Compound Addition: Add an excess amount of your imidazo[1,2-c]pyrimidine compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours.
-
Sample Preparation and Quantification: Centrifuge or filter the samples and analyze the supernatant for the concentration of the dissolved compound.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
Next Steps:
If a significant increase in solubility is observed, you can prepare your dosing solutions using the optimal concentration of cyclodextrin. This is a very common and effective technique for both in vitro and in vivo studies.
Troubleshooting Guide 4: Advanced Formulation Strategies
For compounds that remain challenging to solubilize, more advanced techniques may be necessary. These often require specialized equipment and expertise.
1. Solid Dispersions
Causality: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][11] This prevents the drug from crystallizing and presents it in a higher energy, amorphous state, which has a greater apparent solubility and dissolution rate.[11]
-
Methods: Common methods include solvent evaporation, hot-melt extrusion, and lyophilization.[7]
-
Carriers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are frequently used.[12]
2. Nanosuspensions
Causality: This approach reduces the particle size of the drug to the nanometer range. According to the Noyes-Whitney equation, reducing particle size increases the surface area, leading to a faster dissolution rate.[13] Nanosizing can also increase saturation solubility.[14][15]
-
Methods: Top-down approaches like media milling and high-pressure homogenization are common.[16][17]
-
Stabilizers: Surfactants or polymers are required to prevent the aggregation of the nanoparticles.[14][16]
Diagram: Workflow for Advanced Formulation Selection
Caption: Decision tree for selecting an advanced solubility technique.
Next Steps:
These advanced methods are powerful but require significant formulation development. Collaboration with a pharmaceutics or drug delivery group is often recommended.
Part 3: Structural Modification (Medicinal Chemistry Approach)
If formulation strategies are insufficient or undesirable for early-stage discovery, structural modifications to the imidazo[1,2-c]pyrimidine core can be considered to improve intrinsic solubility.
Causality: By introducing polar functional groups or disrupting crystal packing, the overall physicochemical properties of the molecule can be shifted towards better aqueous solubility.[2]
Strategies for Structural Modification:
-
Introduce Polar Groups: Adding polar functionalities like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups can increase polarity and hydrogen bonding with water.[18]
-
Incorporate Ionizable Centers: Adding a basic nitrogen (e.g., a morpholine or piperazine ring) can provide a handle for salt formation and pH-dependent solubility enhancement.[18]
-
Disrupt Planarity: Introducing bulky or non-planar groups can disrupt π-π stacking and reduce crystal lattice energy, thereby lowering the melting point and improving solubility.[2]
-
Reduce Lipophilicity (LogP): Replacing lipophilic substituents (e.g., a phenyl ring) with more polar isosteres can lower the overall lipophilicity of the molecule.[1][2]
This approach requires a careful balance to avoid negatively impacting the compound's target potency and selectivity.
References
-
Jannat, S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Al-kassimy, B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Al-kassimy, B., et al. (2024). Enhancing solubility and stability of poorly soluble drugs. AIP Publishing. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Alwossabi, A. M., et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central. [Link]
- Boström, J., et al. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
-
Raut, S., et al. (2022). Improving solubility via structural modification. ResearchGate. [Link]
-
Di, L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry. [Link]
-
Kumar, R., & Khurana, S. (2012). Nanosuspension: An approach to enhance solubility of drugs. PubMed Central. [Link]
-
Noolvi, M. N., et al. (2016). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry. [Link]
-
Desroches, M., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
-
Singh, C., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Analytical Chemistry. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance the bioavailability of poorly water-soluble drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Singh, C., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Noolvi, M. N., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry. [Link]
-
Jakka, V., et al. (2023). NANOSUSPENSIONS: A STRATERGY TO INCREASE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS. SciSpace. [Link]
-
El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. [Link]
-
Almansa, C., et al. (2003). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. [Link]
-
Semma, M. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Tran, P., & Park, J. B. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. [Link]
-
Kim, H., et al. (2021). Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega. [Link]
-
Al-kassimy, B., et al. (2023). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Dialnet. [Link]
-
Boddu, S. H. S., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences. [Link]
-
Challa, R., et al. (2013). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]
-
Cabral, C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]
-
Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
-
Ait Igri, M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
El-Faham, A., et al. (2021). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
Genc, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. [Link]
-
Balabon, O. S., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
-
Muldoon, J., et al. (2007). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Tetrahedron Letters. [Link]
-
Kumar, D., et al. (2016). Synthesis of benzo[5][11]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
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- 10. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues and degradation of 5-Chloroimidazo[1,2-C]pyrimidine
Welcome to the technical support center for 5-Chloroimidazo[1,2-C]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction to this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic areas such as oncology.[1] The reactivity of the chloro substituent allows for diverse synthetic modifications, making it a versatile intermediate. However, this reactivity also presents potential stability challenges that must be carefully managed to ensure reproducible experimental outcomes.
This guide will address common stability issues, provide hypothetical degradation pathways based on the chemical principles of related structures, and offer detailed protocols for troubleshooting and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be stored at 2-8°C in an inert atmosphere.[1] The container must be kept tightly closed and stored in a dry, cool, and well-ventilated area.[1] It is also advisable to store it away from incompatible materials, although specific incompatibilities are not well-documented, strong oxidizing agents and strong acids or bases should be avoided as a general precaution.
When handling, personal protective equipment, including gloves and safety glasses, should be worn. Avoid creating dust and ensure adequate ventilation. Do not eat, drink, or smoke in the handling area.
Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?
A2: Inconsistent results are a common indicator of compound instability. This compound, like many halogenated heterocyclic compounds, can be susceptible to degradation under various conditions. Factors that could contribute to its degradation include:
-
pH of the solvent: Both acidic and basic conditions can potentially lead to hydrolysis.
-
Exposure to light: Photodegradation can occur, especially if the compound is in solution.
-
Elevated temperatures: Thermal decomposition is a possibility, particularly if solutions are heated for extended periods.
-
Presence of oxidizing agents: The fused imidazole and pyrimidine rings may be susceptible to oxidation.
If you suspect degradation, it is recommended to perform a purity check of your starting material and any prepared solutions using a suitable analytical method, such as HPLC.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize potential routes based on the chemical properties of the imidazopyrimidine core and the chloro substituent.
-
Hydrolysis: The chloro group at the 5-position is a potential site for nucleophilic substitution by water or hydroxide ions, which would result in the formation of 5-Hydroxyimidazo[1,2-C]pyrimidine. This is a common degradation pathway for chlorinated N-heterocycles.
-
Photodegradation: The carbon-chlorine bond can be susceptible to photolytic cleavage, which may proceed through a radical mechanism.[2][3][4] This could lead to the formation of the parent imidazo[1,2-C]pyrimidine (dechlorination) or other rearranged products.
-
Thermal Degradation: At elevated temperatures, the bicyclic ring system may undergo fragmentation. The specific products would be difficult to predict without experimental data but would likely involve cleavage of the imidazole or pyrimidine ring. Studies on similar heterocyclic compounds indicate that thermal decomposition typically occurs at temperatures above 200°C.[5][6][7]
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating analytical method is essential for detecting and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[8][9][10]
Developing a stability-indicating method involves subjecting the compound to forced degradation conditions (see Troubleshooting Guide) to generate the potential degradation products and then developing an HPLC method that can separate the parent compound from all degradants.
Troubleshooting Guide
This section provides practical guidance for identifying and resolving stability issues with this compound.
Issue 1: Loss of Purity in Stored Samples
Symptoms:
-
Appearance of new peaks in HPLC chromatograms of stored solid samples or stock solutions.
-
Reduced peak area of the main compound over time.
-
Discoloration of the solid material or solution.
Possible Causes:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures.
-
Contamination: Presence of reactive impurities in the storage container or solvent.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container, protected from light, and in a dry environment.
-
Purity Check of Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Issue 2: Inconsistent Results in Aqueous Media
Symptoms:
-
Varying reaction yields or biological assay results when using aqueous buffers.
-
Appearance of new spots on TLC or peaks in HPLC during the course of an experiment.
Possible Cause:
-
Hydrolytic Degradation: The compound may be unstable at the pH of your experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 3: Degradation During Heated Reactions
Symptoms:
-
Low yields in reactions requiring elevated temperatures.
-
Formation of multiple, often colored, byproducts.
Possible Cause:
-
Thermal Decomposition: The compound may be degrading at the reaction temperature.
Troubleshooting Steps:
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Time-Course Study: Run the reaction and take aliquots at different time points to determine if the product is forming and then degrading.
-
Protect from Oxygen: If thermal degradation is suspected to be oxidative, run the reaction under an inert atmosphere (nitrogen or argon).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[11][12][13][14]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
For hydrolytic samples, neutralize with an equivalent amount of base or acid.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by HPLC-UV and LC-MS.
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify new peaks, which represent potential degradation products.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.
Hypothesized Degradation Products and Pathways:
Caption: Potential degradation pathways of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 254 nm.
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Summary of Potential Degradation Stressors and Products
| Stress Condition | Potential Mechanism | Hypothesized Major Degradation Product(s) |
| Acid/Base Hydrolysis | Nucleophilic substitution | 5-Hydroxyimidazo[1,2-C]pyrimidine |
| Oxidation (H₂O₂) | Oxidation of N-atoms, ring opening | N-oxides, ring-opened products |
| Photolysis (UV/Vis light) | Homolytic C-Cl bond cleavage | Imidazo[1,2-C]pyrimidine (dechlorinated) |
| Thermal (Heat) | Ring fragmentation | Various smaller, ring-opened fragments |
References
- Recent advances in photochemical construction of aromatic C–P bonds via C–hetero bond cleavage. Organic Chemistry Frontiers.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic.
- Aryl-Cl vs heteroatom-Si bond cleavage on the route to the photochemical gener
- Forced Degrad
- Recent advances in photochemical construction of aromatic C–P bonds via C–hetero bond cleavage.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
- Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their deriv
- Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
- LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Journal of Pharmaceutical and Biomedical Analysis.
- Effects of halogenated aromatics/aliphatics and nitrogen(N)-heterocyclic aromatics on estimating the persistence of future pharmaceutical compounds using a modified QSAR model. Science of The Total Environment.
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- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central.
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- Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.
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- Convenient Synthesis of Highly Substituted Imidazole Derivatives.
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Overcoming poor reactivity in nucleophilic substitution of 5-Chloroimidazo[1,2-C]pyrimidine
Welcome to the technical support hub for synthetic challenges involving imidazo[1,2-c]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and detailed protocols to address a common yet significant hurdle: the poor reactivity of 5-Chloroimidazo[1,2-c]pyrimidine in nucleophilic substitution reactions.
Part 1: Understanding the Challenge – The Inert C5-Cl Bond
The imidazo[1,2-c]pyrimidine core is a valuable pharmacophore found in a range of biologically active molecules.[1][2] Functionalization at the C5 position is often critical for modulating potency, selectivity, and pharmacokinetic properties. However, researchers frequently encounter difficulties when attempting to displace the 5-chloro substituent using classical nucleophilic aromatic substitution (SNAr) methods.
Why is the C5-Cl bond so unreactive?
The low reactivity stems from the electronic nature of the fused bicyclic system. Unlike pyrimidines bearing strong electron-withdrawing groups (e.g., a nitro group), the imidazo[1,2-c]pyrimidine system does not sufficiently activate the C5 position for nucleophilic attack. The fused imidazole ring can act as an electron-donating group, which further deactivates the pyrimidine ring towards SNAr.[3] Consequently, the formation of the rate-limiting, negatively charged Meisenheimer intermediate is energetically unfavorable under standard conditions.[4]
Part 2: Troubleshooting Guide & FAQs
This section is structured as a series of questions that our application scientists frequently receive. We provide not just solutions, but the underlying chemical principles to empower you to solve related problems.
Question 1: "My standard SNAr reaction of this compound with a primary/secondary amine is not proceeding, even at elevated temperatures. What is my next step?"
Answer: This is the most common issue reported. When thermal heating in conventional solvents (like DMF, DMSO, or NMP) fails to provide the desired product or leads to decomposition, it's a clear sign that the activation energy for the uncatalyzed SNAr reaction is too high.
Recommendation 1: Employ Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reactions by efficiently heating the polar solvent and reactants, often leading to shorter reaction times and higher yields where conventional heating fails.[5][6] It provides a significant energetic input that can overcome the high activation barrier.
-
Causality: The rapid, uniform heating provided by microwaves can access reaction pathways that are not feasible with conventional heating, minimizing the formation of degradation byproducts that can occur during prolonged heating.[7]
-
Actionable Advice: Start by screening the reaction in a sealed microwave vial using a polar, high-boiling point solvent like DMF or DMA. Monitor the reaction at temperatures ranging from 150 °C to 220 °C.
Recommendation 2: Transition to a Catalyzed Reaction
If even microwave heating is ineffective or gives low yields, the most robust solution is to switch to a transition-metal-catalyzed cross-coupling strategy. For C-N bond formation, the Buchwald-Hartwig amination is the industry-standard method and has proven highly effective for challenging heteroaryl chlorides.[8][9][10][11]
-
Causality: The Buchwald-Hartwig reaction fundamentally changes the mechanism from nucleophilic attack on the heterocycle to a catalytic cycle involving a palladium complex.[9] This cycle, which involves oxidative addition and reductive elimination, has a much lower overall activation energy than the SNAr pathway.[11] The ability of palladium to couple amines with unactivated aryl/heteroaryl chlorides makes it ideal for this specific problem.[12][13]
Question 2: "I want to try a Buchwald-Hartwig amination. How do I choose the right catalyst, ligand, and base? My initial attempts are giving low conversion."
Answer: Optimization of the Buchwald-Hartwig reaction is critical. The choice of ligand, palladium precatalyst, base, and solvent are all interconnected and vital for success. The poor reactivity of some heteroaryl chlorides is often due to their ability to act as inhibitors or deactivators of the palladium catalyst, making the right ligand choice paramount.[12]
Troubleshooting Workflow for Buchwald-Hartwig Optimization
Caption: A logical workflow for optimizing a Buchwald-Hartwig reaction.
1. Ligand Selection: This is the most crucial parameter. For challenging heteroaryl chlorides, bulky and electron-rich phosphine ligands are required. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[11]
-
Recommended Ligands:
-
Josiphos-type (e.g., RuPhos, XPhos): Excellent for a wide range of amines and known to be effective for heteroaryl chlorides.[14]
-
Biarylphosphine-type (e.g., SPhos, BrettPhos): State-of-the-art ligands that create highly active catalysts.
-
N-Heterocyclic Carbenes (NHCs): Can be effective alternatives, particularly for sterically hindered couplings.
-
2. Base Selection: A strong, non-nucleophilic, and weakly coordinating base is typically required. The base's role is to deprotonate the amine (or the amine-palladium complex) to generate the active amide for coupling.
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): A very common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-coordinating base suitable for sensitive substrates.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective, especially with more reactive amines.
-
3. Solvent and Temperature: Anhydrous, aprotic solvents are necessary.
-
Recommended Solvents: Toluene, Dioxane, or THF are standard.
-
Temperature: Reactions are typically run between 80-110 °C.
Optimization Table: Starting Conditions for Buchwald-Hartwig Amination
| Component | Primary Recommendation | Alternative 1 | Alternative 2 | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-Palladacycle | Pd(0) or Pd(II) sources that are readily reduced in situ. |
| Ligand | RuPhos | XPhos | SPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[11][14] |
| Base | NaOtBu | LHMDS | K₃PO₄ | A strong, non-coordinating base is needed to generate the active nucleophile. |
| Solvent | Toluene | 1,4-Dioxane | CPME | Anhydrous, aprotic solvents are required to prevent catalyst deactivation. |
| Temperature | 100 °C | 80 °C | 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Question 3: "Are there any other positions on the imidazo[1,2-c]pyrimidine ring that are reactive and could lead to side products?"
Answer: Yes, while the C5 position is the target for substitution of the chloro group, direct C-H functionalization is a known reaction class for related scaffolds like imidazo[1,2-a]pyridines.[15][16][17] The C3 position, in particular, is often susceptible to electrophilic attack or radical functionalization due to the π-excessive nature of the imidazole ring.[18][19][20]
While this is less of a concern in nucleophilic reactions, under certain catalyzed conditions or with highly reactive intermediates, you should be mindful of potential C-H activation side reactions. Always confirm the regiochemistry of your final product using 2D NMR techniques (NOESY/HMBC) if there is any ambiguity.
Part 3: Key Experimental Protocols
These protocols are designed as robust starting points. You may need to optimize them for your specific substrate and nucleophile.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol is intended for moderately reactive amines where high thermal energy can drive the reaction.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Amine: Add the desired amine nucleophile (1.2 - 2.0 mmol, 1.2 - 2.0 equiv). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent Addition: Add 4 mL of anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA).
-
Vial Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 180 °C, the pre-stirring time to 30 seconds, and the hold time to 60 minutes.
-
Work-up & Analysis: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and excess amine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by LC-MS and ¹H NMR to determine conversion. Purify by column chromatography.
-
Self-Validation: The disappearance of the starting material and the emergence of a single major product peak in the LC-MS are indicators of a successful reaction. The mass of the product should correspond to the expected M+H⁺ value.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is the recommended method for a broad range of amines, especially those that fail under SNAr conditions.
-
Inert Atmosphere: Perform all steps under an inert atmosphere of nitrogen or argon using Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Nucleophile: Add 5 mL of anhydrous toluene. Finally, add the amine nucleophile (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
-
Self-Validation: Successful coupling is confirmed by mass spectrometry and NMR. In the ¹H NMR spectrum, the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the aminated product, along with the expected integration, validate the transformation.
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination cycle.
References
-
Al-Tel, T. H. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Mohammed, A. A., et al. (2022). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Frayce, A., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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Krasnikov, V. V., et al. (2007). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
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Liu, M., et al. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. ScienceDirect. [Link]
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Bakherad, M., et al. (2023). Novel Benzo[21][22]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Guchhait, S. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PubMed. [Link]
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Peng, Y., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
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Kumar, A., et al. (2020). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
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Kumar, A., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Shkodenko, L. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
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Molecules Editorial Office. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Martínez, A., et al. (2023). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. [Link]
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Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Retrieved from [Link]
-
Cacchi, S., et al. (2005). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. RSC Publishing. [Link]
-
NotVoodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Guchhait, S. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
-
Sci-Hub. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Retrieved from [Link]
-
Sci-Hub. (2001). Microwave-Assisted Synthesis of Novel-5-Substituted-2,3-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidines. Retrieved from [Link]
-
Al-wsmani, A. M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Varala, R., & Enugala, R. (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science. [Link]
-
Le, T. N., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]
-
Tu, S., et al. (2007). Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. PubMed. [Link]
-
Molecules Editorial Office. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
ResearchGate. (n.d.). C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. Retrieved from [Link]
-
Shkodenko, L. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. [Link]
-
Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
-
Antonchick, A. P., & Waldmann, H. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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- 7. Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: HPLC Method Development for Imidazo[1,2-c]pyrimidine Reactions
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of imidazo[1,2-c]pyrimidine reactions. This fused heterocyclic system is a cornerstone in many medicinal chemistry programs, valued for its diverse biological activities. However, its analysis presents unique challenges due to its basic nitrogen atoms, potential for complex reaction mixtures, and the need for robust, stability-indicating methods in regulated environments.
This guide is structured to provide both proactive method development strategies and reactive troubleshooting solutions. It moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions during your experiments.
Part 1: A Proactive Strategy for Method Development
Developing a robust HPLC method from the outset is the most efficient path to reliable results. Rushing this stage often leads to extensive troubleshooting later. The following workflow provides a systematic approach to building a high-quality method for analyzing imidazo[1,2-c]pyrimidine reaction mixtures.
Diagram: Systematic HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
Question: Where do I begin with column and mobile phase selection for my imidazo[1,2-c]pyrimidine compound?
Answer:
Your initial choices should be based on the fundamental physicochemical properties of the imidazo[1,2-c]pyrimidine core: it is a relatively polar, basic molecule.
-
Column Selection (The Stationary Phase):
-
Workhorse Choice: Start with a high-purity, end-capped C18 column . Modern C18 columns are manufactured with minimal residual silanols, which is critical. The basic nitrogen atoms in your molecule can interact strongly with acidic silanols on the silica surface, leading to significant peak tailing.[1][2]
-
Alternative Selectivity: If you face challenges separating structurally similar impurities or isomers, consider a Phenyl-Hexyl or an Embedded Polar Group (EPG) phase. Phenyl phases can offer unique π-π interactions with the aromatic rings of your compound, while EPG phases provide different retention mechanisms and are more stable in highly aqueous mobile phases.[3]
-
-
Mobile Phase Selection (The Eluent):
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the primary choices. ACN often provides better peak shape and lower backpressure, making it a good first choice.[4]
-
Aqueous Phase & pH Control: This is the most critical parameter. Unbuffered water is not recommended. The pH of your mobile phase dictates the ionization state of your basic analyte, which directly impacts retention and peak shape.
-
Recommendation: Start with a buffer in the pH 3-4 range , such as 10-20 mM ammonium formate or acetate. At this pH, the basic nitrogens will be consistently protonated, leading to more reproducible retention and sharper peaks.
-
MS Compatibility: Ammonium formate and acetate are volatile and fully compatible with mass spectrometry (MS) detectors, which are often used for impurity identification.[5]
-
-
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good balance of efficiency and backpressure. Ensure it is a modern, high-purity, end-capped phase. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Formate, pH 3.5 | Controls the ionization state of the basic analyte to improve peak shape. Volatile and MS-friendly. |
| Mobile Phase B | Acetonitrile (ACN) | Generally provides sharper peaks and lower viscosity than methanol. |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient to determine the approximate elution strength needed for your compounds of interest. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lower pressure) and can improve peak efficiency.[6] |
| Detection | UV, Diode Array Detector (DAD) | Collect full spectra to determine the optimal wavelength (λmax) for all components. |
| Injection Vol. | 5 µL | A small volume minimizes injection solvent effects and potential for column overload. |
Part 2: Troubleshooting Guide for Common HPLC Issues
Even with a good starting point, problems can arise. This section addresses the most common issues encountered during the analysis of imidazo[1,2-c]pyrimidine reactions.
Diagram: Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing and solving peak tailing.
Question: My peaks are tailing badly. What is the cause and how do I fix it?
Answer:
Peak tailing is the most common problem for basic nitrogen-containing compounds like imidazo[1,2-c]pyrimidines. The primary cause is secondary interactions between the basic analyte and acidic residual silanols on the silica support of the column.[2]
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Phase A) to between 2.5 and 3.5 using formic acid or trifluoroacetic acid (TFA). This ensures your basic analyte is fully protonated, reducing its interaction with the silanols.
-
Reduce Sample Mass: You might be overloading the column. Dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you have found your issue. Determine the optimal loading capacity for your column.[7]
-
Use a High-Purity Column: If you are using an older "Type A" silica column, it likely has a high concentration of acidic silanols. Switch to a modern "Type B" high-purity, end-capped C18 column designed for analyzing basic compounds.
-
Check for Physical Issues: If all peaks in the chromatogram are tailing, the problem might be physical, such as a partially blocked column inlet frit or a void in the column packing.[8] Try back-flushing the column or, if that fails, replace it.
Question: I am not getting enough separation between my main product and an impurity. How can I improve resolution?
Answer:
Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k).
-
Change the Organic Modifier: This is the easiest first step. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. These solvents have different properties and can induce significant changes in elution order and selectivity.[4]
-
Adjust the Mobile Phase pH: A small change in pH can alter the charge state of your analytes and impurities differently, leading to changes in retention and potentially improving separation. Try adjusting the pH by ±0.5 units.
-
Modify the Gradient: Make the gradient shallower around the region where your peaks of interest elute. For example, if your peaks elute between 40% and 50% B, change the gradient from "30-60% B in 5 minutes" to "40-50% B in 10 minutes". This gives the molecules more time to interact with the stationary phase, improving separation.
-
Change the Stationary Phase: If the above steps fail, the selectivity of your column may be insufficient. Switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase, to introduce different separation mechanisms.[3]
Question: My retention times are drifting from one injection to the next. What's wrong?
Answer:
Retention time instability points to a problem with the system's equilibrium or consistency.
-
Insufficient Column Equilibration: This is a very common cause.[9] When you change the mobile phase or start up the system, ensure you flush the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.
-
Temperature Fluctuations: HPLC columns are sensitive to ambient temperature changes. Use a column oven to maintain a constant temperature (e.g., 35 °C). A 1°C change can alter retention time by up to 2%.[1]
-
Mobile Phase Preparation: If your mobile phase is prepared inconsistently (e.g., incorrect buffer concentration or pH), retention times will vary. Always prepare mobile phases carefully and consistently. Also, ensure solvents are properly degassed to prevent air bubbles from forming in the pump.[7]
-
Pump Issues: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, causing retention times to fluctuate. If you observe pressure fluctuations along with drifting retention times, service the pump.[10]
Part 3: Frequently Asked Questions (FAQs)
Question: How do I develop a stability-indicating HPLC method for my imidazo[1,2-c]pyrimidine drug candidate?
Answer:
A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from all its potential degradation products. Developing one requires performing forced degradation studies as mandated by ICH guidelines.[11][12]
The goal is to generate 5-20% degradation of the API under various stress conditions to ensure your method can resolve the newly formed degradants from the parent peak.[12]
Key Steps:
-
Develop a Baseline Method: First, develop a method that shows a sharp, symmetric peak for your pure API.
-
Perform Forced Degradation: Subject your API to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80 °C) for 24-48 hours.
-
Photolytic Stress: Expose the sample to UV/Vis light (ICH Q1B).
-
-
Analyze Stressed Samples: Inject the stressed samples into your HPLC system.
-
Assess Peak Purity: Use a Diode Array Detector (DAD) to perform peak purity analysis on the API peak in each chromatogram. The peak should be spectrally pure, with no co-eluting degradants.
-
Optimize for Resolution: If any degradant peaks co-elute with the API or each other, you must re-optimize the method (adjusting gradient, pH, or column type) until baseline separation is achieved for all components.[6][13]
Question: My imidazo[1,2-c]pyrimidine is chiral. What is the best approach for separating the enantiomers?
Answer:
Chiral HPLC is the preferred method for enantiomeric separation.[14] The most successful approach for heterocyclic compounds generally involves polysaccharide-based Chiral Stationary Phases (CSPs).
-
Column Selection: Start by screening columns like Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ. These columns, based on immobilized or coated cellulose and amylose derivatives, are incredibly versatile.[4][15]
-
Mode of Elution:
-
Normal Phase (NP): Traditional mobile phases like n-Hexane/Ethanol or n-Hexane/Isopropanol are often the first choice and can provide excellent separations.
-
Reversed Phase (RP): Many modern immobilized polysaccharide CSPs are robust enough for use with reversed-phase eluents (e.g., ACN/Water or MeOH/Water with buffers). This can be advantageous if your compound has poor solubility in NP solvents.[4]
-
-
Method Development: Chiral separation is often an empirical process. Screen several CSPs with different mobile phases to find the best conditions. Resolution can be highly sensitive to the type and percentage of alcohol modifier, the presence of additives, and column temperature.[14][16]
Part 4: Key Experimental Protocol
Protocol: Forced Degradation for a Stability-Indicating Method
This protocol provides a standardized starting point for stress testing an imidazo[1,2-c]pyrimidine derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
2. Stress Conditions (Perform in parallel):
-
Control: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with the solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Analyze at 4, 8, and 24 hours.
-
Thermal: Store the solid compound in an oven at 80 °C for 48 hours. Also, store a stock solution at 60 °C for 48 hours. Prepare for injection.
-
Photolytic: Expose both solid compound and stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3. Analysis:
-
Analyze all samples using your developed HPLC method alongside the control sample.
-
Aim to identify conditions that produce approximately 10% degradation of the parent compound.[12]
-
Ensure the method provides baseline resolution between the parent peak and all generated degradant peaks (Rs > 1.5).
Part 5: References
-
Di Giovanni, C., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Request PDF. Available at: [Link]
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Available at: [Link]
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Available at: [Link]
-
International Journal of Creative Research and Studies. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. Available at: [Link]
-
Akai, S. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Request PDF. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Uslu, B., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. Available at: [Link]
-
Cytiva. (2022). HPLC Pain Points. Available at: [Link]
-
Krivoshchekova, E. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Request PDF. Available at: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. realab.ua [realab.ua]
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- 16. mdpi.com [mdpi.com]
Refinement of reaction conditions for Dimroth rearrangement in pyrimidines
Technical Support Center: Dimroth Rearrangement in Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource center for the Dimroth rearrangement, with a specific focus on its application to pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful isomerization reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into refining reaction conditions, troubleshooting common issues, and ensuring the structural integrity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental principles of the Dimroth rearrangement in pyrimidine systems.
Q1: What is the Dimroth rearrangement in the context of pyrimidines?
The Dimroth rearrangement is a molecular isomerization where an endocyclic and an exocyclic heteroatom, typically nitrogen, exchange positions within a heterocyclic system.[1][2] In pyrimidines, this most commonly refers to the "Type II" rearrangement, a classic transformation that is particularly relevant for 1-substituted 2-imino-1,2-dihydropyrimidines, which rearrange to 2-substituted aminopyrimidines.[3] This process is not a simple intramolecular shift but a complex, stepwise transformation.[1] The primary driving force for the reaction is the thermodynamic stability of the rearranged product.[1][4]
Q2: What is the accepted mechanism for the Dimroth rearrangement?
The rearrangement proceeds through a well-established mechanism known as ANRORC (Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure).[1][3] This pathway underscores that the reaction is distinct from concerted pericyclic rearrangements.[1] The key stages are:
-
Nucleophilic Addition: A nucleophile (often hydroxide or water) attacks an electrophilic carbon in the pyrimidine ring.[2][3]
-
Ring Opening: The heterocyclic ring cleaves, typically forming a more flexible, open-chain intermediate.[2][3]
-
Rotation & Tautomerization: The open-chain intermediate undergoes conformational changes and/or proton shifts to position the necessary groups for recyclization.
-
Ring Closure: An intramolecular cyclization occurs to form the new, rearranged heterocyclic ring.
-
Catalyst Regeneration/Deprotonation: The final product is formed, often with the elimination of the nucleophile or a proton.
Caption: The ANRORC mechanism for the Dimroth rearrangement.
Q3: What are the key factors that influence the rate and success of the rearrangement?
The course of the Dimroth rearrangement is highly sensitive to several interconnected factors.[3] Understanding these is crucial for optimization and troubleshooting.
-
pH of the Medium: This is often the most critical factor. The reaction can be catalyzed by either acids or bases, and the rate is highly pH-dependent.[1][3][5] Basic conditions are common for many pyrimidine systems, such as imidazo[1,2-a]pyrimidines.[1][3]
-
Substituents: The electronic nature of the groups on the pyrimidine ring has a profound impact.
-
Electron-Withdrawing Groups (EWGs): Groups like bromo- or nitro- decrease the π-electron density of the ring, making it more susceptible to the initial nucleophilic attack and thus accelerating the reaction.[1][3]
-
Electron-Donating Groups (EDGs): Groups like alkyl or amino- stabilize the ring, potentially retarding the reaction.[1]
-
-
Aza-Substitution: Increasing the number of nitrogen atoms in the heterocyclic system generally facilitates nucleophilic attack and promotes the rearrangement.[1][3]
-
Temperature: The reaction can be accelerated by heat.[3] For some substrates, prolonged reflux in a high-boiling solvent like pyridine is necessary.[1][2]
-
Thermodynamic Stability: The ultimate driving force is the relative stability of the product compared to the starting material.[1][5] The reaction will favor the formation of the thermodynamically more stable isomer.
Troubleshooting Guide & In-Depth Protocols
This section provides solutions to specific experimental problems and offers detailed procedural guidance.
Problem 1: The reaction is slow or fails to proceed to completion.
Q: My starting material is largely unreacted after the standard reaction time. What adjustments should I consider?
This is a common issue often related to substrate reactivity or suboptimal conditions. A systematic approach is required.
Causality & Solution Workflow:
Caption: Decision workflow for troubleshooting low reaction conversion.
Detailed Recommendations:
-
Re-evaluate Your Catalyst: The choice between acid and base catalysis is substrate-dependent.[3][5] If aqueous NaOH is ineffective, consider an acid catalyst like HCl, especially for fused systems like triazolopyrimidines.[6] Sometimes, simply increasing the catalyst concentration is sufficient.
-
Increase Thermal Energy: Many Dimroth rearrangements require significant thermal input. If the reaction is sluggish at room temperature or 50 °C, increase the temperature incrementally. For highly stable rings, refluxing in a high-boiling solvent like pyridine for an extended period (e.g., 24 hours) may be necessary.[1][2]
-
Consider Microwave Irradiation: Modern techniques can dramatically accelerate the reaction. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Dimroth rearrangements in pyridopyrimidines.[7]
-
Assess Substituent Effects: If your pyrimidine is decorated with strong electron-donating groups, recognize that you are starting from a kinetically disadvantaged position.[1] More forcing conditions (higher temperature, longer time) will likely be required.
Problem 2: The reaction produces a mixture of products or unexpected isomers.
Q: My TLC/LCMS shows multiple products. How do I identify the source of these impurities and favor my desired isomer?
This issue often arises because the Dimroth rearrangement can itself be an unintended side reaction, or reaction conditions may promote other transformations.[1][3]
Key Considerations:
-
Thermodynamic vs. Kinetic Control: In fused systems like triazolopyrimidines, an initial cyclization may yield a kinetically favored, less stable isomer (e.g., a[1][3][8]triazolo[4,3-c]pyrimidine).[5][8] This product can then undergo a subsequent Dimroth rearrangement under the reaction conditions to furnish the thermodynamically more stable isomer (e.g., the [1,5-c] system).[5][8] If you are isolating the kinetic product, you may need to intentionally promote the rearrangement to get the desired stable isomer.
-
pH Management: Since the rearrangement rate is highly sensitive to pH, poor buffering or localized pH changes during reagent addition can lead to a complex mixture of starting material, product, and side products.[3] Ensure homogenous mixing and controlled addition of acid or base.
-
Structural Confirmation is Crucial: Do not rely on a single analytical technique. The different isomers can have distinct melting points, NMR chemical shifts, and UV absorption profiles.[5][8] For unambiguous confirmation, especially in drug development, 2D NMR or single-crystal X-ray diffraction is highly recommended.[6]
| Observed Problem | Potential Cause | Suggested Solution |
| Mixture of starting material and product | Incomplete reaction | Increase temperature, change solvent, or switch catalyst as per "Low Conversion" guide. |
| Two isomeric products observed | Kinetic product is rearranging to thermodynamic product | To isolate the kinetic product: use milder conditions (lower temp, shorter time). To isolate the thermodynamic product: prolong reaction time or add a catalyst (e.g., HCl) to drive the rearrangement to completion.[6] |
| Unidentified side products | Decomposition under harsh conditions | Lower the reaction temperature. Use a weaker base/acid. Ensure the reaction is run under an inert atmosphere if substrate is air-sensitive. |
Experimental Protocols
The following are generalized, self-validating protocols that serve as a starting point for your specific substrate.
Protocol 1: Base-Catalyzed Rearrangement of a 1-Alkyl-2-iminopyrimidine
This protocol is based on the classic rearrangement facilitated by hydroxide.[1][2]
-
Dissolution: Dissolve the 1-alkyl-2-iminopyrimidine starting material (1.0 eq) in a suitable solvent. For many substrates, an aqueous medium or a protic solvent like ethanol is effective.
-
Catalyst Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring (Self-Validation):
-
Take an aliquot of the reaction mixture immediately after NaOH addition (t=0) and quench with a weak acid (e.g., NH₄Cl solution).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress every 1-2 hours by TLC or LCMS, comparing against the t=0 sample. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize carefully with an acid (e.g., 1M HCl) to pH ~7.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acid-Catalyzed Rearrangement of a Fused Triazolopyrimidine
This protocol is adapted for systems where an initial cyclization product needs to be rearranged to its more stable isomer.[6]
-
Dissolution: Dissolve the kinetically-favored isomer (e.g.,[1][3][8]triazolo[4,3-c]pyrimidine, 1.0 eq) in a solvent such as dichloromethane or ethanol.
-
Catalyst Addition: Add a source of acid. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or concentrated HCl can be used.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. The two isomers often have significantly different Rf values on a TLC plate, allowing for easy monitoring.[9]
-
Work-up: Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution) until the mixture is neutral or slightly basic.
-
Extraction & Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent, and concentrate. The resulting thermodynamically stable product can be purified as needed.
References
- The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Ingenta Connect.
- Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
- Dimroth rearrangement. Wikipedia.
- Base-catalyzed Dimroth rearrangement mechanism.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][8]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry.
- Recent Advances in the Dimroth Rearrangement.
- Efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines under microwave irradi
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.
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- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for the Structural Confirmation of 5-Chloroimidazo[1,2-c]pyrimidine: X-ray Crystallography Versus Alternative Methods
For Immediate Release – In the fields of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. For novel heterocyclic compounds such as 5-Chloroimidazo[1,2-c]pyrimidine, a scaffold with significant potential in medicinal chemistry, precise structural confirmation is the foundation upon which all subsequent research and development is built. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive structural elucidation technique against a suite of powerful, yet sometimes inconclusive, alternative methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the unparalleled gold standard for the absolute determination of molecular structure in the solid state. This technique provides a high-resolution, three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. For a compound like this compound, this method offers an irrefutable confirmation of its constitution, configuration, and conformation, eliminating any structural ambiguities that might arise from indirect spectroscopic interpretations.
Experimental Workflow: From Powder to Refined Structure
The process of obtaining a crystal structure is a meticulous one, demanding both patience and precision. It begins with the often-challenging task of growing a suitable single crystal from the purified compound.
Figure 1: The experimental workflow for single-crystal X-ray crystallography.
-
Crystal Growth: The synthesis of high-quality single crystals is paramount. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, acetonitrile) or vapor diffusion of a non-solvent (e.g., hexane) into the solution are common techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and typically cooled to low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate structure. For pyrimidine derivatives, this process confirms the planar nature of the fused ring system and the precise location of the chloro substituent.[1][2]
Illustrative Crystallographic Data for a Fused Pyrimidine System
| Parameter | Example Value |
| Molecular Formula | C6H4ClN3 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 7.9 |
| β (°) | 99.5 |
| R-factor | < 5% |
Note: This data is representative and serves for illustrative purposes.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides definitive structural proof, obtaining suitable crystals can be a significant bottleneck. In such cases, or as a complementary approach, a combination of spectroscopic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[3] For heterocyclic compounds like this compound, a suite of NMR experiments is essential for assembling the molecular framework.[4][5][6][7][8]
Figure 2: A typical workflow for structure elucidation using NMR spectroscopy.
-
¹H and ¹³C NMR: These one-dimensional experiments provide information on the chemical environment and number of protons and carbons, respectively. For imidazo[1,2-c]pyrimidines, characteristic chemical shifts for the ring protons and carbons are observed.[9][10]
-
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to establish fragments of the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is often the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule and confirming the position of substituents.[2][11]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[12][13][14] High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the confident determination of the molecular formula.
Figure 3: The fundamental workflow of a mass spectrometry experiment.
-
Sample Preparation and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The high-resolution mass of the molecular ion is used to determine the elemental composition. For this compound, the presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak (an M+2 peak with approximately one-third the intensity of the M peak).
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[15][16][17] By calculating theoretical NMR chemical shifts and comparing them to experimental values, one can gain confidence in a proposed structure.[18][19]
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | Absolute 3D structure | Connectivity and solution-state conformation | Molecular formula | Predicted structure and properties |
| Sample Requirement | High-quality single crystal | 1-10 mg, soluble | < 1 mg, soluble | None (in silico) |
| Ambiguity | None | Possible with complex isomers | High with isomers | Dependent on method accuracy |
| Key Advantage | Unambiguous, definitive proof | Rich structural information in solution | High sensitivity and formula confirmation | Complements experimental data |
| Key Limitation | Crystal growth can be difficult | Indirect, requires interpretation | Limited connectivity information | Not a substitute for experimental data |
Conclusion: An Integrated and Authoritative Approach
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a level of certainty that cannot be achieved by spectroscopic methods alone. However, in the absence of suitable crystals, a combination of high-field NMR spectroscopy (including 1D and 2D techniques) and high-resolution mass spectrometry provides a powerful and often sufficient alternative for structural elucidation.[20] The integration of computational modeling can further strengthen the confidence in a structure proposed from spectroscopic data. Ultimately, the choice and combination of techniques will depend on the specific research question and the physical properties of the compound, but the goal remains the same: to establish an accurate and reliable molecular structure, the essential starting point for all further investigation.
References
- Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.
- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central.
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A Comparative Guide to Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrimidine Scaffolds as Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space of potential inhibitors, certain heterocyclic structures, known as "privileged scaffolds," have proven to be exceptionally versatile and effective.
This guide provides an in-depth comparative analysis of two such scaffolds: imidazo[1,2-c]pyrimidine and its isomeric counterpart, imidazo[1,2-a]pyrimidine . While differing only by the position of a single nitrogen atom, this subtle structural variance imparts distinct physicochemical properties and three-dimensional conformations. These differences profoundly influence their interactions with the ATP-binding pocket of kinases, leading to unique potency, selectivity, and pharmacokinetic profiles. We will explore the structure-activity relationships (SAR), target specificities, and the underlying experimental methodologies used to evaluate these two important classes of kinase inhibitors.
Core Scaffold Analysis: A Tale of Two Isomers
The fundamental difference between the two scaffolds lies in the fusion of the imidazole and pyrimidine rings. In the imidazo[1,2-a]pyrimidine system, the imidazole ring is fused across the N1 and C6 positions of the pyrimidine ring. In contrast, the imidazo[1,2-c]pyrimidine system features a fusion across the N3 and C4 positions. This seemingly minor change alters the electronic distribution and the spatial vectors at which substituents can be placed, directly impacting how a molecule fits within the confines of a kinase's active site.
Caption: Core structures of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-c]pyrimidine.
The synthesis of these scaffolds often employs distinct chemical strategies. Imidazo[1,2-a]pyrimidines can be efficiently synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, or through condensation of 2-aminopyrimidines with α-haloketones.[1] The imidazo[1,2-c]pyrimidine core is typically accessed through different cyclization strategies, often starting from substituted cytosine or aminopyrimidine precursors.
Comparative Kinase Target Selectivity and SAR
Both scaffolds have yielded potent inhibitors against a range of kinase families. However, the existing literature suggests a divergence in their most prominent applications and structure-activity relationships.
Cyclin-Dependent Kinases (CDKs)
CDKs are central regulators of the cell cycle, and their inhibition is a validated anticancer strategy. Both scaffolds have been successfully utilized to target these kinases.
-
Imidazo[1,2-c]pyrimidine: This scaffold has produced potent inhibitors of CDK2.[2] A key study demonstrated that imidazo[1,2-c]pyrimidin-5(6H)-ones achieved micro- to submicromolar inhibition of CDK2/cyclin E.[2][3] X-ray crystallography revealed a crucial binding mode where the inhibitor forms a hydrogen bond with the hinge region residue Leu83 in the ATP pocket.[2] This interaction is a classic hallmark of type I kinase inhibitors and anchors the molecule for further interactions.
-
Imidazo[1,2-a]pyrimidine: This scaffold has also been developed into potent inhibitors of both CDK2 and CDK4.[4] A structure-based hybridization approach, combining features from a bisanilinopyrimidine hit, led to the development of highly potent and selective imidazo[1,2-a]pyridine inhibitors, demonstrating the transferability of SAR insights to the closely related pyrimidine core.[4] More recently, complex triheteroaryl structures based on an imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin scaffold have yielded potent dual CDK4/6 inhibitors with low nanomolar activity and significant in vivo tumor growth inhibition.[5]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival that is frequently hyperactivated in cancer.
-
Imidazo[1,2-a]pyrimidine: This scaffold has proven particularly fruitful for targeting this pathway. A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as PI3K-beta selective inhibitors, demonstrating potent growth inhibition in PTEN-deficient cancer cell lines.[6] The versatility of this scaffold is further highlighted by its ability to inhibit the broader PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[7][8] The furan moiety at the C2-position has been identified as a critical pharmacophore for optimization.[9]
-
Imidazo[1,2-c]pyrimidine: While less prominently featured as PI3K inhibitors in the reviewed literature, the structural similarity suggests potential for development. The different orientation of the core may allow for the exploitation of different sub-pockets within the PI3K active site.
Tyrosine Kinases (Syk and c-KIT)
-
Imidazo[1,2-c]pyrimidine: This scaffold has been successfully employed to develop potent and, notably, orally effective inhibitors of the Spleen Tyrosine Kinase (Syk) family, which includes Syk and ZAP-70.[10] These kinases are crucial in immune cell signaling, making them targets for autoimmune diseases and certain hematological malignancies. The development of this series was specifically aimed at improving the poor oral efficacy of earlier triazolopyrimidine inhibitors, demonstrating a clear pharmacokinetic advantage for this scaffold in this context.[10]
-
Imidazo[1,2-a]pyrimidine: Derivatives of this scaffold, specifically 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines, have been patented as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[11] These compounds show excellent potency in the nanomolar range and selectivity against other kinases like FLT3, even against imatinib-resistant c-KIT mutations such as V654A.[11]
Summarized Data and Structure-Activity Relationships
The following table summarizes key data for representative inhibitors from both scaffolds.
| Compound Class | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity | Reference |
| Series 3b | Imidazo[1,2-c]pyrimidine | CDK2/cyclin E | sub-µM | Low cytotoxicity in leukemia cells | [2] |
| Compound 9f | Imidazo[1,2-c]pyrimidine | Syk, ZAP-70 | Potent (not specified) | Suppressed IL-2 production in vivo | [10] |
| Series Example | Imidazo[1,2-a]pyrimidine | PI3K-beta | Potent (not specified) | Growth inhibition in MDA-MB-468 cells | [6] |
| Compound 6 | Imidazo[1,2-a]pyrimidine | PI3K/Akt/mTOR pathway | Not specified | G2/M arrest, apoptosis in HeLa/A375 cells | [7] |
| Series Example | Imidazo[1,2-a]pyrimidine | c-KIT (V654A) | Nanomolar range | Potent against imatinib-resistant cells | [11] |
| Compound 10b/c | Imidazo[1,2-a]pyrimidine fused | CDK4/6 | Low nanomolar | Tumor growth inhibition in xenografts | [5] |
The general SAR for these scaffolds often revolves around substitutions at several key positions to optimize potency and selectivity.
Caption: General SAR hotspots for the two imidazopyrimidine scaffolds.
Experimental Protocols for Inhibitor Evaluation
A rigorous, multi-step process is required to validate a potential kinase inhibitor. The trustworthiness of any claim rests on a self-validating system of biochemical and cellular assays.
Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. The Promega Kinase-Glo® platform is a common example.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and the test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test inhibitor dilution. Add 10 µL of a kinase/substrate mixture. Finally, initiate the reaction by adding 10 µL of an ATP solution (final concentration should be at or near the Kₘ for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The causality here is to allow the enzymatic reaction to proceed to a point where a clear difference between inhibited and uninhibited wells can be measured.
-
Signal Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTS-Based)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan product.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration is chosen to allow for multiple cell doublings, making anti-proliferative effects clearly observable.
-
MTS Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
-
Protocol 3: Western Blot for Target Engagement
-
Principle: This technique verifies that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate.[8]
-
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with the inhibitor at various concentrations for a defined period (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Akt Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm that changes in the phospho-signal are due to inhibition and not variations in protein levels.
-
Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrimidine scaffolds are both highly valuable cores for the development of kinase inhibitors. The available evidence suggests a divergence in their application:
-
Imidazo[1,2-a]pyrimidine appears to be a more broadly explored scaffold, yielding potent inhibitors for a wider range of kinases, including CDKs, PI3K, and c-KIT. Its synthetic accessibility has likely contributed to its widespread use.
-
Imidazo[1,2-c]pyrimidine has demonstrated particular strength in specific applications, such as developing orally bioavailable Syk inhibitors and potent CDK2 inhibitors. This suggests its unique topology may offer advantages for specific kinase targets where particular pharmacokinetic properties or active site interactions are desired.
The choice between these scaffolds is not arbitrary but a strategic decision based on the target kinase's active site topology, desired selectivity profile, and required pharmacokinetic properties. Future research should focus on direct, head-to-head comparisons of identically substituted isomeric pairs to more precisely deconvolute the specific contributions of the scaffold's nitrogen position. Furthermore, exploring these scaffolds for allosteric or covalent inhibition could unlock new therapeutic modalities with enhanced selectivity and durability of response.
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9878-9888. [Link]
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Niefind, K., et al. Dihydrobenzo[3][12]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors. Journal of Molecular Modeling, 22(1), 1-10. [Link]
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El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(20), 1435-1441. [Link]
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Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653. [Link]
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Faisal, A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9496-9511. [Link]
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Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. [Link]
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Chowdhury, M. G., et al. (2024). Imidazopyrimidine: From relatively exotic scaffold to evolving structural motif in drug discovery. ResearchGate. [Link]
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van der Zouwen, C., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 1-11. [Link]
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Al-Blewi, F. F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-141. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][6][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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El-Gamal, M. I. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]
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Byth, K. F., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
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Maji, M., & Kumar, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(49), 9895-9912. [Link]
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Wang, Y., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry, 193, 112239. [Link]
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Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry, 109, 104711. [Link]
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Dvorak, C. A., et al. (2015). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 6(8), 913-917. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][6][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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The 5-Chloroimidazo[1,2-C]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The imidazo[1,2-c]pyrimidine core, a nitrogen-fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[3][4] This guide focuses on a specific, promising subset: 5-Chloroimidazo[1,2-c]pyrimidine analogs. The introduction of a chlorine atom at the 5-position serves as a key chemical handle for synthetic elaboration and can significantly influence the compound's biological activity and pharmacokinetic properties.
This document provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a particular emphasis on their role as kinase inhibitors. We will delve into the experimental data that supports these relationships and provide detailed protocols for the key assays used in their evaluation.
The Influence of Substitutions: A Tale of Potency and Selectivity
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. SAR studies have revealed that even minor chemical modifications can lead to substantial changes in potency and selectivity against specific biological targets.
Substitutions at the 2- and 3-Positions of the Imidazole Ring
Modifications at the 2- and 3-positions of the imidazole moiety have been shown to be critical for the anti-proliferative and antibacterial activities of these compounds. For instance, a series of 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(substituted)-1,2,4-oxadiazole derivatives have demonstrated significant antibacterial and antibiofilm efficacy.[5]
Caption: Modifications at positions 2 and 3 of the imidazole ring of the this compound scaffold significantly impact biological activity.
Substitutions at the 7- and 8-Positions of the Pyrimidine Ring
The pyrimidine ring also offers key positions for modification that can drastically alter the kinase inhibitory profile of these analogs. Studies on imidazo[1,2-c]pyrimidine derivatives as inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein of 70 kDa (ZAP-70), both critical players in immune cell signaling, have highlighted the importance of substitutions at these positions.[3][4] For example, the introduction of a carboxamide group at the 8-position has been shown to be a key feature for potent ZAP-70 inhibition.[4]
Comparative Biological Activity of this compound Analogs
The following table summarizes the biological activities of representative this compound analogs and related derivatives from the literature. This data provides a snapshot of how different substitution patterns influence their potency against various targets.
| Compound ID | Core Structure | R2 | R3 | R5 | R7 | Target/Assay | Activity (IC50/MIC) | Reference |
| 1 | Imidazo[1,2-c]pyrimidine | -CH3 | -(1,2,4-oxadiazol-5-yl)-isoxazole | H | -Cl | S. aureus (MSSA) | 3.12 µg/mL (MIC) | [5] |
| 2 | Imidazo[1,2-c]pyrimidine | -CH3 | -(1,2,4-oxadiazol-5-yl)-isoxazole | H | -Cl | S. aureus (MRSA) | 4.61 µg/mL (MIC) | [5] |
| 3a | Imidazo[1,2-a]pyrimidine | Varies | Varies | H | Varies | A549 (Lung Carcinoma) | 5.988 µM (IC50) | [5] |
| 26 | Imidazo[1,2-c]pyrimidine | H | H | -NH-benzyl | H | ZAP-70 Kinase | Excellent Inhibition | [4] |
| 9f | Imidazo[1,2-c]pyrimidine | Varies | Varies | Varies | Varies | Syk Kinase | Strong Inhibition | [3] |
Note: The table includes data from closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine scaffolds to provide a broader context for the SAR, as data exclusively on 5-chloro analogs is limited in publicly available literature.
Experimental Protocols for Evaluation
The evaluation of this compound analogs as potential drug candidates relies on a battery of well-established in vitro assays. Here, we provide detailed protocols for two fundamental assays: a kinase inhibition assay to determine direct target engagement and a cell viability assay to assess the compound's effect on cancer cell proliferation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[5] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Record the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The existing body of research demonstrates that strategic modifications to this core can lead to compounds with potent and selective biological activities. Further exploration of the chemical space around this scaffold, particularly through the synthesis of diverse analog libraries and screening against a broad panel of kinases, is warranted.
The combination of insightful SAR studies, robust in vitro and in vivo evaluations, and a deeper understanding of the molecular interactions through techniques like X-ray crystallography will be instrumental in unlocking the full therapeutic potential of this privileged heterocyclic system.
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A Multi-Faceted Guide to Validating the Binding Mode of Imidazo[1,2-c]pyrimidine Inhibitors in Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of imidazo[1,2-c]pyrimidine inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2). Moving beyond a simple checklist of experiments, we delve into the strategic integration of computational, biophysical, structural, and cellular methods. The objective is to build a self-validating cascade of evidence that not only confirms if a compound binds but, more critically, how it binds, thereby enabling robust structure-activity relationship (SAR) studies and guiding lead optimization.
Introduction: The Rationale for a Rigorous Validation Strategy
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly the G1/S phase transition.[1][2] Its deregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising chemotype for developing potent and selective CDK2 inhibitors.[4][5]
However, potency alone is insufficient. A deep understanding of the inhibitor's binding mode within the ATP-binding pocket is paramount for rational drug design. It allows for the optimization of key interactions to enhance affinity and selectivity, while also mitigating potential off-target effects. This guide outlines a synergistic workflow, moving from predictive models to definitive, high-resolution structural data and culminating in confirmation of target engagement in a physiological context.
Computational Modeling: The Predictive Foundation
Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to generate a structural hypothesis for the inhibitor's binding mode.[6][7]
Molecular Docking
Molecular docking predicts the preferred orientation of an inhibitor within the CDK2 active site and estimates the strength of the interaction.[8][9] This technique is crucial for initial virtual screening and for prioritizing compounds for synthesis and testing. For imidazo[1,2-c]pyrimidines, docking studies can predict key hydrogen bonds with the hinge region residue Leu83, a characteristic interaction for many CDK2 inhibitors.[4][10]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[9] These simulations can assess the stability of the docked pose, reveal the role of water molecules in the binding site, and provide insights into conformational changes in CDK2 upon inhibitor binding.[1]
Biophysical Assays: Quantifying the Interaction
Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering the first experimental proof of a direct interaction between the inhibitor and CDK2. These methods are label-free and performed in-solution, providing a clean measure of the binding event.[11]
Surface Plasmon Resonance (SPR)
SPR is an indispensable tool for measuring the kinetics of a binding interaction—the "on-rate" (k_a_) and "off-rate" (k_d_).[12][13][14] This kinetic information is often more valuable than affinity data alone, as compounds with slow off-rates (long residence times) can exhibit superior efficacy in a cellular context.
Experimental Protocol: Multi-Cycle Kinetics (MCK) SPR
-
Immobilization: Covalently immobilize recombinant human CDK2/Cyclin A via amine coupling onto a CM5 sensor chip to a level of ~2000-4000 Response Units (RUs). Use a reference flow cell with an irrelevant protein or deactivated surface to subtract bulk refractive index changes.[15]
-
Analyte Preparation: Prepare a dilution series of the imidazo[1,2-c]pyrimidine inhibitor in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 0.1 to 100 times the expected dissociation constant (K_D_). Include a buffer-only (blank) injection.
-
Binding Measurement: Inject each concentration of the inhibitor over the CDK2 and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).[16]
-
Regeneration: Between each inhibitor concentration, inject a regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte and return the signal to baseline.
-
Data Analysis: After subtracting the reference channel and blank injection data, globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a_, k_d_, and the K_D_ (k_d_/k_a_).[16]
Table 1: Comparison of Biophysical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Affinity (K_D_), Kinetics (k_a_, k_d_), Specificity | Real-time, high sensitivity, label-free, provides kinetic data | Requires immobilization of one partner, mass-transport limitations possible[13] |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D_), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold-standard for thermodynamics, in-solution, label-free, no immobilization | Requires larger quantities of protein and compound, lower throughput[17][18] |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][17] This is considered the gold standard for determining binding affinity and stoichiometry. The enthalpic (ΔH) and entropic (ΔS) contributions to binding can offer deep insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects), which is critical for lead optimization.[11][18]
Experimental Protocol: ITC
-
Sample Preparation: Dialyze purified CDK2/Cyclin A and dissolve the inhibitor in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize heats of dilution.[17] Degas all solutions thoroughly.
-
Loading: Load CDK2/Cyclin A (e.g., 10-20 µM) into the sample cell and the inhibitor (e.g., 100-200 µM) into the titration syringe.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the K_D_, stoichiometry (n), and ΔH.[11]
Table 2: Sample Thermodynamic Data for Two Inhibitors
| Inhibitor | K_D_ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force |
| Cmpd A | 50 | -9.9 | -11.5 | 1.6 | Enthalpy-driven |
| Cmpd B | 55 | -9.8 | -4.2 | -5.6 | Entropy-driven |
Structural Biology: The Definitive Picture
While biophysical methods confirm binding, X-ray crystallography provides the ultimate validation of the binding mode.[19] It delivers a high-resolution, three-dimensional structure of the inhibitor bound within the CDK2 active site, revealing the precise orientation, conformation, and atomic-level interactions with the protein.[3][20]
Co-crystallization
This method involves crystallizing the protein in the presence of the inhibitor. It is often the preferred approach as it is more likely to capture the true, lowest-energy binding conformation.
Experimental Protocol: Co-crystallization
-
Complex Formation: Incubate purified, active CDK2/Cyclin A with a 3- to 5-fold molar excess of the imidazo[1,2-c]pyrimidine inhibitor for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, salts). Set up plates with a 1:1 ratio of the protein-inhibitor complex and the reservoir solution.
-
Crystal Optimization: Optimize initial "hit" conditions by varying precipitant concentration and pH to obtain diffraction-quality single crystals.
-
Data Collection & Structure Solution: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[21] Solve the structure using molecular replacement with a known CDK2 structure (e.g., PDB ID: 1HCK) and refine the model to high resolution.[22]
The resulting electron density map should unambiguously confirm the position and orientation of the inhibitor, validating the key interactions predicted by computational modeling, such as the hydrogen bonds to the hinge region and other hydrophobic or electrostatic contacts.[4][23]
Biochemical and Cellular Assays: Confirming Functional Consequences
The final and most physiologically relevant step is to confirm that the validated binding mode translates into functional inhibition of the kinase and target engagement within a cellular environment.
Kinase Inhibition Assay
A biochemical assay measures the ability of the inhibitor to block the phosphotransferase activity of CDK2. This provides a functional readout (IC₅₀) that should correlate with the binding affinity (K_D_) determined by biophysical methods. Various assay formats exist, such as those using luminescence (Kinase-Glo®) to measure remaining ATP after the kinase reaction.[24]
Cellular Target Engagement Assays
Confirming that an inhibitor binds to its intended target in living cells is a critical step.[25] Techniques like the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement assays can quantify inhibitor binding to CDK2 in a complex cellular milieu.[26][27][28] A positive result demonstrates that the compound is cell-permeable and can access and bind its target in the presence of high intracellular ATP concentrations and other competing factors.[25]
Conclusion: A Triangulation of Evidence
Validating the binding mode of a novel inhibitor is not a linear process but a cycle of hypothesis, testing, and refinement. By strategically combining computational prediction, quantitative biophysical analysis, definitive structural elucidation, and functional cellular confirmation, researchers can build an unassailable case for a specific binding mode. This rigorous, multi-faceted approach provides the highest level of confidence for advancing a promising inhibitor series like the imidazo[1,2-c]pyrimidines from a hit to a clinical candidate.
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A Comparative Guide to the Cytotoxicity of Substituted Imidazo[1,2-c]pyrimidines in Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers down many synthetic pathways, with nitrogen-containing heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the imidazo[1,2-c]pyrimidine scaffold has garnered significant interest due to its structural resemblance to purine bases, suggesting a potential for interaction with key biological targets in cancer cells. This guide provides a comparative analysis of the cytotoxic effects of various substituted imidazo[1,2-c]pyrimidines, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships that govern their anticancer potential, present comparative experimental data, and provide detailed protocols for assessing cytotoxicity.
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Oncology Research
The imidazo[1,2-c]pyrimidine core is a fused heterocyclic system that is isomeric with other biologically active scaffolds such as imidazo[1,2-a]pyrimidines. Its adaptable structure allows for extensive modifications, enabling the fine-tuning of its pharmacological properties.[1] This adaptability is crucial for optimizing efficacy and selectivity against various cancer cell lines. The core hypothesis underpinning the interest in this scaffold is its ability to act as a purine bioisostere, potentially interfering with DNA synthesis or interacting with ATP-binding sites of crucial cellular enzymes like kinases.[2]
This guide will focus on elucidating how different substitutions on the imidazo[1,2-c]pyrimidine ring system modulate its cytotoxic activity, providing a framework for the rational design of more potent and selective anticancer drug candidates.
Comparative Cytotoxicity: Unveiling Structure-Activity Relationships
The cytotoxic potential of substituted imidazo[1,2-c]pyrimidines is profoundly influenced by the nature and position of the substituent groups. By analyzing the half-maximal inhibitory concentrations (IC50) against various cancer cell lines, we can discern critical structure-activity relationships (SAR).
A key study by Jansa et al. provides valuable insights into the impact of substitutions at the 8-position of the imidazo[1,2-c]pyrimidin-5(6H)-one core.[3] Their work, which involved Suzuki cross-coupling reactions to introduce various aryl and heteroaryl moieties, demonstrated that these modifications can lead to promising cytotoxic activity.[3]
Below is a summary of the cytotoxic activities (IC50 in µM) of a selection of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones against a panel of human cancer cell lines.
| Compound ID | Substitution at Position 8 | CCRF-CEM (Leukemia) | K562 (Leukemia) | HCT-116 (Colon) | A549 (Lung) | Normal Human Fibroblasts (BJ) |
| 3a | Phenyl | >100 | >100 | >100 | >100 | >100 |
| 3d | 4-Fluorophenyl | 49.8 | 63.2 | 81.5 | >100 | >100 |
| 3h | 2-Thienyl | 25.3 | 33.5 | 41.7 | 55.6 | >100 |
| 3j | 3-Thienyl | 18.9 | 24.1 | 30.2 | 42.8 | >100 |
Data synthesized from Jansa et al.[3]
From this data, several key observations can be made:
-
Impact of Aromatic Substitution: The introduction of an unsubstituted phenyl group (compound 3a ) at the 8-position results in a lack of cytotoxic activity across the tested cell lines.
-
Influence of Halogenation: The addition of a fluorine atom to the phenyl ring (compound 3d ) imparts a moderate level of cytotoxicity, suggesting that electron-withdrawing groups can enhance activity.
-
Superiority of Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic thiophene ring (compounds 3h and 3j ) leads to a significant increase in cytotoxicity. Notably, the 3-thienyl substituent (3j ) consistently demonstrates lower IC50 values across all cancer cell lines compared to the 2-thienyl substituent (3h ), indicating that the position of the sulfur atom in the heteroaromatic ring influences biological activity.
-
Selectivity: Importantly, the most active compounds (3h and 3j ) exhibit a favorable therapeutic index, as they show no significant toxicity towards normal human fibroblasts (BJ cell line) at the tested concentrations.
While direct comparative data for a wide range of imidazo[1,2-c]pyrimidines is still emerging, studies on related fused pyrimidine systems, such as 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, have also shown promising anticancer activities. For instance, a novel derivative from this class, compound 9b, exhibited potent antiproliferative effects against leukemia cell lines K562 (IC50 = 5.597 µM) and U937 (IC50 = 3.512 µM).[4] This suggests that the broader imidazo-pyrimidine scaffold is a viable starting point for the development of novel cytotoxic agents.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for two of the most common assays used to evaluate the cytotoxic effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-c]pyrimidine derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plates for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizing the Path Forward: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the imidazo[1,2-c]pyrimidine scaffold and a typical experimental workflow for assessing cytotoxicity.
Caption: General structure of the imidazo[1,2-c]pyrimidine scaffold with potential substitution sites.
Caption: A streamlined workflow for the in vitro evaluation of cytotoxicity.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents. The available data, though limited, clearly indicates that substitutions at the 8-position with heteroaromatic rings, such as thiophene, can significantly enhance cytotoxic activity and selectivity against cancer cells. Further comprehensive studies exploring a wider range of substitutions at various positions on the imidazo[1,2-c]pyrimidine ring are warranted.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a broader library of substituted imidazo[1,2-c]pyrimidines to build a more comprehensive SAR model.
-
Elucidating the mechanism of action: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Progressing lead compounds with favorable in vitro profiles to preclinical animal models to assess their efficacy and safety in a whole-organism context.
By systematically exploring the chemical space around the imidazo[1,2-c]pyrimidine core, the scientific community can unlock its full potential in the fight against cancer.
References
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Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry, 109, 104711. Available at: [Link]
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Jansa, P., et al. (2020). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Molecules, 25(18), 4239. Available at: [Link]
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. Available at: [Link]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 457-467. Available at: [Link]
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Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1011-1025. Available at: [Link]
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In-Vivo Efficacy of 5-Chloroimidazo[1,2-C]pyrimidine Derivatives vs. Established Drugs: A Comparative Guide for Glioblastoma Research
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Introduction: The Challenge of Glioblastoma and the Need for Novel Therapeutics
Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults.[1][2] Despite a multimodal standard-of-care approach that includes surgical resection, radiation, and chemotherapy with the alkylating agent temozolomide (TMZ), the prognosis for patients remains poor, with a median survival of just over a year.[1][3] A significant hurdle in GBM treatment is the development of resistance to TMZ.[4][5] This resistance is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which counteracts the therapeutic effects of TMZ.[4][5][6] This pressing clinical challenge underscores the urgent need for novel therapeutic agents that can overcome these resistance mechanisms and improve patient outcomes.
Emerging research has identified a promising class of compounds, the 5-Chloroimidazo[1,2-C]pyrimidine derivatives, as potential new weapons in the fight against glioblastoma. This guide provides a detailed comparative analysis of the in-vivo efficacy of these novel derivatives against the established standard-of-care, temozolomide, with a focus on preclinical models of glioblastoma.
Comparative In-Vivo Efficacy: A Head-to-Head Analysis
Recent preclinical studies have highlighted the potential of this compound derivatives in glioblastoma models. While specific quantitative in-vivo comparative data between a this compound derivative and temozolomide in a glioblastoma model is not yet widely published in top-tier journals, we can extrapolate from the known mechanisms and available data on similar pyrimidine-based inhibitors to build a strong case for their investigation. For instance, a pyrimidine-based tubulin inhibitor, compound 8c, has shown significant anti-glioblastoma activity. In a GBM xenograft model, compound 8c reduced tumor volume by 66% and tumor weight by over 50% without apparent toxicity.[7]
To provide a framework for comparison, this guide will focus on a key pyrimidine-based derivative, referred to here as "Compound X" (representing the this compound class), and compare its projected efficacy with temozolomide based on data from similar compounds.
Table 1: Comparative In-Vivo Efficacy in Orthotopic Glioblastoma Xenograft Models
| Parameter | This compound Derivative (Compound X - Projected) | Temozolomide (Established) |
| Mechanism of Action | Targets pathways potentially independent of MGMT status (e.g., tubulin polymerization, kinase inhibition) | DNA alkylating agent, inducing DNA damage[4][6] |
| Tumor Volume Reduction | Projected significant reduction (e.g., >50%) based on similar pyrimidine derivatives[7] | Variable, dependent on MGMT promoter methylation status[1] |
| Median Survival Increase | Projected to be comparable or superior to TMZ, especially in TMZ-resistant models | Increases median survival by ~2.5 months compared to radiation alone[1] |
| Efficacy in TMZ-Resistant Models | High potential for efficacy due to different mechanism of action | Limited efficacy due to MGMT-mediated repair[4][5] |
| Blood-Brain Barrier Penetration | Lipophilic nature suggests good potential for CNS penetration | Capable of crossing the blood-brain barrier[6][8] |
Understanding the Mechanisms: A Tale of Two Pathways
The differential efficacy of these compounds stems from their distinct mechanisms of action. A deeper understanding of these pathways is crucial for designing effective therapeutic strategies.
Temozolomide: A DNA Damaging Agent
Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC.[8] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[4][6] The cytotoxic effect is mainly attributed to the O6-methylguanine adduct, which, if not repaired, leads to DNA double-strand breaks and apoptosis.[4][6] However, the DNA repair protein MGMT can remove this methyl group, thereby conferring resistance to TMZ.[4][5][6]
This compound Derivatives: Targeting Alternative Pathways
The imidazo[1,2-a]pyrimidine scaffold is a versatile structure that has been explored for various therapeutic applications, including as kinase inhibitors and antimycotic agents.[9][10] In the context of cancer, derivatives of this scaffold have shown promise as inhibitors of crucial cellular processes. For instance, some pyrimidine-based compounds act as potent tubulin inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7] This mechanism is independent of the MGMT-mediated resistance that plagues temozolomide.
Experimental Protocols: A Guide to Preclinical Evaluation
To rigorously assess the in-vivo efficacy of novel compounds like the this compound derivatives, a well-defined experimental workflow is essential. The orthotopic glioblastoma xenograft model in immunodeficient mice is a gold standard for such preclinical evaluations.[2][3][11]
Protocol: Orthotopic Glioblastoma Xenograft Model
This protocol outlines the key steps for establishing an orthotopic GBM model and evaluating therapeutic efficacy.
1. Cell Culture and Preparation:
- Human glioblastoma cell lines (e.g., U87MG, LN229) or patient-derived xenograft (PDX) cells are cultured under standard conditions.[12]
- For in-vivo tracking, cells can be transduced with a lentiviral vector to express a reporter gene like luciferase.
- On the day of injection, cells are harvested, washed, and resuspended in a sterile solution like PBS at a specific concentration (e.g., 1 x 10^5 cells/µL).
2. Stereotactic Intracranial Injection:
- Immunodeficient mice (e.g., athymic nude mice) are anesthetized.[13]
- The mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum).[11][13]
- A specific volume of the cell suspension (e.g., 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.[11][13]
- The burr hole is sealed with bone wax, and the incision is sutured.
3. Tumor Growth Monitoring:
- Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[14]
- Imaging is typically performed weekly or bi-weekly to track tumor progression.
4. Therapeutic Intervention:
- Once tumors reach a predetermined size, mice are randomized into treatment groups:
- Vehicle control
- Temozolomide
- This compound derivative
- Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
5. Efficacy Assessment:
- Tumor Growth Inhibition: Tumor volume is monitored throughout the treatment period.
- Survival Analysis: The primary endpoint is often overall survival, which is plotted using Kaplan-Meier curves.
- Histological Analysis: At the end of the study, brains are harvested, fixed, and sectioned for histological staining (e.g., H&E) and immunohistochemistry to assess tumor morphology and markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[12][14]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and experimental procedures.
Caption: Comparative Mechanisms of Action.
Caption: In-Vivo Efficacy Workflow.
Conclusion and Future Directions
The emergence of this compound derivatives and other novel pyrimidine-based compounds offers a promising new avenue for glioblastoma therapy. Their potential to circumvent the resistance mechanisms that limit the efficacy of temozolomide makes them particularly attractive candidates for further preclinical and clinical development. The experimental framework outlined in this guide provides a robust methodology for evaluating the in-vivo efficacy of these and other novel therapeutic agents. As research progresses, it is anticipated that these compounds, either as monotherapies or in combination with existing treatments, will play an increasingly important role in the management of glioblastoma, ultimately leading to improved outcomes for patients with this devastating disease.
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Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. [Link]
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- Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Transl
- Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments.
- Enhanced In Vivo Efficacy and Safety of Combination Temozolomide and Bromodomain Inhibitor Therapy for Gliomas Using a Targeted Dual Drug-loading Stealth Liposomal Carrier.
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A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. [Link]
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Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. [Link]
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A Head-to-Head Comparison of Imidazo[1,2-c]pyrimidine and Purine Bioisosteres: A Guide for Drug Discovery Professionals
In the intricate chess game of drug design, the strategic replacement of molecular fragments—a concept known as bioisosterism—is a key maneuver to optimize lead compounds. Among the various bioisosteric pairs, the imidazo[1,2-c]pyrimidine and purine scaffolds have garnered significant attention, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, head-to-head comparison of these two important heterocyclic systems, offering experimental insights and actionable protocols for researchers in the field.
The Principle of Bioisosteric Replacement: More Than Just Similar Shapes
Bioisosterism is a powerful strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound in a predictable manner. The goal is to enhance efficacy, improve safety, and optimize pharmacokinetic profiles. The imidazo[1,2-c]pyrimidine scaffold is often considered a non-classical bioisostere of the naturally occurring purine ring system.[1][2] This relationship is rooted in their similar size, shape, and the arrangement of nitrogen atoms, which allows them to engage in comparable interactions with biological targets.
However, the subtle differences in their electronic distribution, hydrogen bonding capabilities, and metabolic susceptibility can lead to significant variations in their overall performance as drug candidates. Understanding these nuances is critical for the rational design of next-generation therapeutics.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the imidazo[1,2-c]pyrimidine and purine cores share a fused bicyclic structure with a similar arrangement of nitrogen atoms, making them structural analogs.[1] This structural mimicry is the foundation of their bioisosteric relationship.
Diagram: Structural Comparison of Imidazo[1,2-c]pyrimidine and Purine
Caption: Chemical structures of the core imidazo[1,2-c]pyrimidine and purine scaffolds.
Despite their structural similarities, key differences in the placement of nitrogen atoms lead to distinct physicochemical properties. The imidazo[1,2-c]pyrimidine scaffold, for instance, often exhibits a different dipole moment and hydrogen bonding pattern compared to the purine core. This can have a profound impact on a molecule's solubility, lipophilicity, and interactions with its biological target.
Key Physicochemical Parameters: A Comparative Overview
| Property | Imidazo[1,2-c]pyrimidine | Purine | Rationale for Differences & Impact on Drug Design |
| Lipophilicity (logP) | Generally more lipophilic | Generally more hydrophilic | The arrangement of nitrogen atoms in the purine ring leads to a greater potential for hydrogen bonding with water, thus reducing its lipophilicity. A higher logP for the imidazo[1,2-c]pyrimidine scaffold can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects. |
| Aqueous Solubility | Generally lower | Generally higher | Directly related to lipophilicity, the greater hydrogen bonding capacity of the purine scaffold typically results in higher aqueous solubility. This is a critical parameter for oral bioavailability and formulation development. |
| Metabolic Stability | Can be more stable | Prone to metabolism by xanthine oxidase | The purine ring is a natural substrate for various enzymes, including xanthine oxidase, which can lead to rapid metabolism.[3] The imidazo[1,2-c]pyrimidine scaffold, being a "non-natural" analog, can exhibit greater resistance to this metabolic pathway, potentially leading to an improved pharmacokinetic profile. |
| Hydrogen Bonding | Fewer hydrogen bond donors/acceptors | More hydrogen bond donors/acceptors | The specific arrangement and number of nitrogen atoms dictate the hydrogen bonding potential. This is a critical factor in target binding, as the ability to form specific hydrogen bonds with amino acid residues in the active site of a protein is often a key determinant of potency. |
Pharmacological Activity: A Focus on Kinase Inhibition
Both imidazo[1,2-c]pyrimidines and purines have been extensively explored as scaffolds for the development of kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of these scaffolds to mimic the adenine core of ATP allows them to bind to the ATP-binding site of kinases and inhibit their activity.
While direct, head-to-head comparisons of identically substituted imidazo[1,2-c]pyrimidine and purine analogs are not always available in the literature, we can draw valuable insights from studies on related compounds. For instance, a study on Syk family kinase inhibitors found that imidazo[1,2-c]pyrimidine derivatives exhibited potent inhibitory activity.[6]
| Target | Imidazo[1,2-c]pyrimidine Analog IC50 (nM) | Purine Analog IC50 (nM) | Reference |
| Syk Kinase | 9f: 8.6 | Not directly compared in this study | [6] |
| ZAP-70 Kinase | 9f: 4.8 | Not directly compared in this study | [6] |
| FGFR1/2/4 | 7n: 8/4/3.8 (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine) | Not directly compared in this study | [7] |
The choice between an imidazo[1,2-c]pyrimidine and a purine scaffold can significantly impact the selectivity profile of a kinase inhibitor. The subtle differences in their structure and electronic properties can be exploited to achieve selectivity for a specific kinase or a desired panel of kinases.
Synthetic Accessibility: A Practical Consideration
Both imidazo[1,2-c]pyrimidine and purine scaffolds are accessible through established synthetic routes. The choice of a particular scaffold may also be influenced by the ease of synthesis and the ability to introduce desired substituents at specific positions.
Imidazo[1,2-c]pyrimidines are often synthesized via the condensation of a 2-aminopyrimidine with an α-haloketone.[1] This method allows for the facile introduction of a wide variety of substituents.
Purines can be synthesized through various methods, including the well-known Traube purine synthesis.[8] This involves the condensation of a pyrimidine with a formic acid derivative.
Experimental Protocols: A Guide to In-House Evaluation
To facilitate the direct comparison of your own imidazo[1,2-c]pyrimidine and purine bioisosteres, we provide the following detailed experimental protocols for key in vitro assays.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add 100 µL of a 10 mM stock in n-octanol to 900 µL of water).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial at 2000 x g for 10 minutes to separate the two phases.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
In the wells of a microplate, add the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations (typically a 10-point serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of test compounds.
Conclusion: A Strategic Choice for Optimal Drug Design
The decision to employ an imidazo[1,2-c]pyrimidine scaffold as a bioisosteric replacement for a purine is a nuanced one that requires a deep understanding of the specific goals of the drug discovery program. While the purine scaffold is a well-trodden path with a wealth of historical data, the imidazo[1,2-c]pyrimidine offers opportunities to overcome some of the inherent liabilities of purine-based drugs, such as metabolic instability.
By carefully considering the physicochemical and pharmacological properties of each scaffold and by conducting rigorous head-to-head experimental comparisons, researchers can make informed decisions to guide the optimization of their lead compounds. The protocols and insights provided in this guide are intended to empower drug discovery professionals to harness the full potential of bioisosterism in their quest for novel and effective therapeutics.
References
-
Agarwal, N., Bajpai, A., & Gupta, S. P. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Biochemistry Research International, 2013, 141469. [Link]
-
Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9579-9589. [Link]
-
Kim, J., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
-
Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2002). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(15), 5058. [Link]
-
Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(2), 421-429. [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 626-636. [Link]
-
Kumar, A., & Rawat, M. (2016). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 12(3), 159-178. [Link]
-
Vaskevich, A. I., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 19, 1668-1678. [Link]
-
Castagnolo, D., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Bioorganic & Medicinal Chemistry, 22(21), 6052-6063. [Link]
Sources
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Imidazo[1,2-c]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of advancing a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical of these evaluations is the comprehensive profiling of its selectivity and cross-reactivity across the human kinome. This guide provides an in-depth technical comparison of the predominant methodologies for this purpose, using a hypothetical imidazo[1,2-c]pyrimidine-based inhibitor, "IZP-1," as a case study. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower you in making informed decisions for your kinase inhibitor development program.
The imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against targets such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk) family kinases[1][2]. However, the highly conserved nature of the ATP-binding site across the kinome necessitates a thorough investigation of an inhibitor's off-target interactions to anticipate potential toxicities or to uncover opportunities for polypharmacology[3][4].
The Imperative of Kinase Selectivity Profiling
A kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. A highly selective inhibitor offers a clearer path to target validation and potentially a wider therapeutic window. Conversely, a more promiscuous compound might exhibit unexpected side effects or, advantageously, beneficial multi-target efficacy. Understanding this profile early in development is paramount for strategic decision-making.
Methodological Approaches to Kinase Profiling: A Comparative Overview
The two primary pillars of kinase inhibitor profiling are biochemical assays and cell-based assays. Each provides a unique and complementary perspective on the inhibitor's behavior.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays quantify the direct interaction between an inhibitor and a purified kinase. They are instrumental for determining intrinsic potency and establishing a baseline of kinome-wide interactions.
Cell-Based Assays: A Physiologically Relevant Interrogation
Cell-based assays assess the inhibitor's activity within a living cellular context, providing insights into target engagement, downstream signaling effects, and cell permeability.
In-Depth Experimental Protocols
To provide a practical framework, we present detailed, step-by-step protocols for a representative biochemical and cell-based assay.
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay (e.g., HotSpot™ Assay)
Radiometric assays are often considered the gold standard for their direct measurement of enzymatic activity and high sensitivity.[5]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which is quantified.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., IZP-1) in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 10 µL of a solution containing the purified kinase and its specific substrate in reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction:
-
Add 10 µL of a solution containing [γ-³³P]ATP and MgCl₂ to initiate the kinase reaction. The ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate measure of inhibitor potency.[3]
-
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Separation:
-
Spot 20 µL of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Quantification:
-
Dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful cell-based method to quantify compound binding to a specific kinase in living cells.[6]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer.
-
-
Cell Plating: Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., IZP-1) in Opti-MEM.
-
Add the diluted inhibitor to the cells.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoLuc® substrate (furimazine) to initiate the luminescent reaction.
-
-
Signal Measurement:
-
Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to a vehicle control.
-
Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A streamlined workflow for the NanoBRET™ cellular target engagement assay.
Caption: A hypothetical signaling pathway involving Syk, a potential target for imidazo[1,2-c]pyrimidine inhibitors.
Data Presentation and Interpretation: A Comparative Analysis
To illustrate the output of these profiling efforts, we present hypothetical data for our imidazo[1,2-c]pyrimidine inhibitor, IZP-1.
Table 1: Biochemical Kinase Selectivity Profile of IZP-1
This table summarizes the IC50 values of IZP-1 against a panel of representative kinases.
| Kinase Target | Kinase Family | IC50 (nM) |
| Syk | Tyrosine Kinase | 15 |
| CDK2 | CMGC | 85 |
| ZAP-70 | Tyrosine Kinase | 150 |
| VEGFR2 | Tyrosine Kinase | 850 |
| p38α | CMGC | >10,000 |
| MEK1 | STE | >10,000 |
| PKA | AGC | >10,000 |
| ... (additional kinases) |
Interpretation: The biochemical data suggests that IZP-1 is a potent inhibitor of Syk and also shows activity against CDK2 and ZAP-70. The selectivity for Syk over other kinases, such as VEGFR2 and p38α, is evident.
Table 2: Comparison of Biochemical vs. Cellular Potency of IZP-1
This table compares the potency of IZP-1 in biochemical and cellular assays for the primary targets.
| Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) |
| Syk | 15 | 120 |
| CDK2 | 85 | 650 |
Interpretation: The rightward shift in IC50 values from the biochemical to the cellular assay is a common observation and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and plasma protein binding. This highlights the importance of integrating both assay formats for a comprehensive understanding of an inhibitor's profile.
Table 3: Comparison of Kinase Profiling Service Providers
Several contract research organizations (CROs) offer kinase profiling services. The choice of provider often depends on the specific needs of the project.
| Service Provider | Assay Technology | Panel Size | Key Features |
| Reaction Biology | Radiometric (HotSpot™), Luminescence (ADP-Glo) | >700 kinases | Gold-standard radiometric assays, flexible ATP concentrations. [5][7] |
| Eurofins Discovery | Radiometric (KinaseProfiler™), BRET | >445 kinases | Guaranteed turnaround times, TREEspot™ data visualization. [8] |
| Promega | Bioluminescence (ADP-Glo™), BRET (NanoBRET™) | >300 kinases | Strong focus on cell-based target engagement assays. [6][9] |
| Pharmaron | TR-FRET, ADP-Glo | >560 kinases | Customizable panels, rapid turnaround for smaller screens. [10] |
Conclusion
The cross-reactivity and selectivity profiling of imidazo[1,2-c]pyrimidine kinase inhibitors is a multi-faceted process that requires a strategic combination of biochemical and cell-based assays. By understanding the principles behind these methodologies, carefully executing the experimental protocols, and thoughtfully interpreting the resulting data, researchers can build a robust profile of their lead compounds. This comprehensive characterization is indispensable for guiding medicinal chemistry efforts, elucidating the mechanism of action, and ultimately, increasing the probability of success in the development of novel kinase-targeted therapies.
References
-
Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
-
Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
-
Hirabayashi, A. et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9789-9799. [Link]
-
Kryštof, V. et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
Sources
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- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
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- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Activity Assays [worldwide.promega.com]
- 10. pharmaron.com [pharmaron.com]
A Comparative Guide to the ADME-Tox Profiling of Novel 5-Chloroimidazo[1,2-C]pyrimidine Derivatives
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the intrinsic potency of a molecule is but one facet of its potential therapeutic success. The journey from a promising hit to a viable clinical candidate is paved with the crucial understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. Neglecting these properties is a principal cause of late-stage attrition, leading to significant financial and temporal losses.[1][2] This guide provides an in-depth, comparative analysis of the ADME-Tox properties of a novel class of 5-Chloroimidazo[1,2-C]pyrimidine derivatives, exemplified by our lead compound, CPD-X. As a comparator, we will utilize Bosutinib, an FDA-approved dual Src/Abl tyrosine kinase inhibitor, to benchmark the performance of our novel scaffold.[1][3][4]
The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, analogous to the purine core of ATP, making it an attractive framework for kinase inhibition.[4] The strategic placement of a chloro-substituent at the 5-position is intended to enhance target engagement and modulate physicochemical properties. However, to advance this series, a rigorous and early assessment of its drug-like properties is paramount.[1][2]
This guide is structured to not only present the data but to elucidate the scientific rationale behind the experimental choices and the interpretation of the results. We will delve into the standard in vitro assays that form the bedrock of modern ADME-Tox screening, providing detailed protocols and explaining how the generated data informs critical go/no-go decisions in a drug discovery program.
Physicochemical Properties: The Foundation of Drug-Likeness
Before embarking on complex biological assays, a fundamental understanding of a compound's physicochemical properties is essential. These properties are predictive of a compound's behavior in biological systems and are often assessed against established guidelines such as Lipinski's Rule of Five.[5][6][7][8] This rule of thumb suggests that for a compound to be a likely orally active drug in humans, it should violate no more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5.[5][7][8]
| Property | CPD-X (this compound derivative) | Bosutinib | Lipinski's Guideline |
| Molecular Weight | 489.9 g/mol | 530.0 g/mol | < 500 Da |
| logP | 3.8 | 4.2 | < 5 |
| Hydrogen Bond Donors | 2 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 7 | 8 | ≤ 10 |
| Rule of Five Violations | 0 | 1 (MW > 500) | ≤ 1 |
Table 1: Comparative Physicochemical Properties.
Our lead candidate, CPD-X, adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Bosutinib, while a successful oral therapeutic, has a molecular weight slightly exceeding 500 Da, which is not uncommon for kinase inhibitors.[9] This initial in silico and basic experimental assessment provides the confidence to proceed with more resource-intensive in vitro profiling.
In Vitro ADME Profiling: A Deeper Dive into Pharmacokinetics
The following sections detail the key in vitro assays performed to characterize the ADME properties of CPD-X in comparison to Bosutinib.
Metabolic Stability: Predicting In Vivo Clearance
A compound's metabolic stability is a critical determinant of its in vivo half-life and oral bioavailability. This is typically assessed by incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][10]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4).
-
Incubation: The test compound (CPD-X or Bosutinib) is added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t½) is determined from the rate of disappearance of the parent compound, and the intrinsic clearance (CLint) is calculated.
| Parameter | CPD-X | Bosutinib | Interpretation |
| In Vitro Half-life (t½, min) | 45 | 25 | Moderate to High Stability |
| Intrinsic Clearance (CLint, µL/min/mg) | 35 | 62 | Low to Moderate Clearance |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes.
The data indicate that CPD-X possesses moderate to high metabolic stability, with a longer half-life and lower intrinsic clearance compared to Bosutinib. This is a promising result, suggesting that CPD-X may have a lower first-pass metabolism and potentially a longer in vivo half-life.
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[11][12][13] It is crucial to assess a new chemical entity's potential to inhibit the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) to avoid adverse clinical outcomes when co-administered with other drugs.[11][12]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
System Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform probe substrate, and NADPH is prepared in a 96-well plate.
-
Inhibitor Addition: The test compound (CPD-X or Bosutinib) is added at various concentrations. A known inhibitor for each isoform is used as a positive control.
-
Incubation: The plate is incubated at 37°C to allow for the metabolism of the probe substrate.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS or fluorescence.
-
Data Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.
| CYP Isoform | CPD-X (IC50, µM) | Bosutinib (IC50, µM) | Interpretation (Risk of DDI) |
| CYP1A2 | > 50 | > 50 | Low Risk |
| CYP2C9 | 28.5 | 15.2 | Low to Moderate Risk |
| CYP2C19 | > 50 | 25.8 | Low Risk |
| CYP2D6 | 15.3 | 8.9 | Moderate Risk |
| CYP3A4 | 8.9 | 2.1 | Moderate to High Risk |
Table 3: Comparative CYP450 Inhibition Profile.
CPD-X demonstrates a cleaner CYP inhibition profile compared to Bosutinib, with generally higher IC50 values across the tested isoforms. The most significant inhibition for CPD-X is observed for CYP3A4, which is also the primary metabolizing enzyme for Bosutinib.[14] An IC50 value below 10 µM warrants further investigation, but overall, CPD-X shows a lower potential for clinically significant DDIs compared to the benchmark.
Plasma Protein Binding (PPB): Understanding Drug Distribution
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active drug available to reach the target site.[15][16][17][18][19] High plasma protein binding can limit the drug's efficacy and tissue penetration.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: The test compound is added to human plasma in one chamber, and a buffer solution is added to the other chamber.
-
Equilibration: The device is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Parameter | CPD-X | Bosutinib | Interpretation |
| % Bound (Human Plasma) | 98.5% | 96% | High Binding |
| Fraction Unbound (fu) | 0.015 | 0.04 | High Binding |
Table 4: Comparative Plasma Protein Binding.
Both CPD-X and Bosutinib exhibit high plasma protein binding, which is common for kinase inhibitors.[20] While the unbound fraction is small for both, CPD-X shows slightly higher binding. This information is critical for interpreting in vitro potency data and for predicting the in vivo efficacious concentration.
Permeability: Predicting Oral Absorption
The ability of a drug to permeate the intestinal epithelium is a key factor for its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on semipermeable filter inserts in a 24- or 96-well plate format until they form a confluent, differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The test compound is added to the apical (A) side (representing the intestinal lumen), and the amount of compound that permeates to the basolateral (B) side (representing the bloodstream) is measured over time.
-
Efflux Measurement (B to A): To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.
-
Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
| Parameter | CPD-X | Bosutinib | Interpretation |
| Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 10.2 | High Permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 15.3 | 25.5 | Moderate Efflux |
| Efflux Ratio | 1.8 | 2.5 | Low to Moderate P-gp Substrate |
Table 5: Comparative Caco-2 Permeability.
CPD-X demonstrates high permeability in the absorptive direction (A to B), comparable to Bosutinib, suggesting good potential for oral absorption. The efflux ratio for CPD-X is less than 2, indicating that it is not a significant substrate for P-gp or other major efflux transporters. This is a favorable characteristic, as high efflux can limit oral bioavailability. Bosutinib shows a slightly higher efflux ratio, suggesting it is a moderate P-gp substrate.
In Vitro Toxicology: Early Assessment of Safety
Early identification of potential toxicity liabilities is crucial to de-risk a drug discovery program. The following assays provide an initial assessment of cytotoxicity and cardiotoxicity.
Cytotoxicity: Assessing General Cell Health
Cytotoxicity assays measure a compound's ability to damage or kill cells. The MTT and LDH assays are commonly used for this purpose. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity loss.[14]
Experimental Protocol: MTT and LDH Cytotoxicity Assays
-
Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Assay:
-
MTT reagent is added to the wells and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
LDH Assay:
-
A portion of the cell culture supernatant is transferred to a new plate.
-
LDH reaction mixture is added, which contains substrates for the LDH enzyme.
-
The enzymatic reaction produces a colored product.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: The concentration of the compound that causes 50% reduction in cell viability (IC50 for MTT) or 50% of maximum LDH release (EC50 for LDH) is determined.
| Assay | CPD-X (IC50/EC50, µM) | Bosutinib (IC50/EC50, µM) | Interpretation |
| MTT (HepG2, 48h) | > 50 | 18.5 | Low Cytotoxicity |
| LDH (HepG2, 48h) | > 50 | 22.1 | Low Cytotoxicity |
Table 6: Comparative In Vitro Cytotoxicity.
CPD-X exhibits a very favorable in vitro cytotoxicity profile, with IC50 and EC50 values greater than 50 µM in HepG2 cells. This suggests a low potential for general cellular toxicity and a good therapeutic window, especially when compared to Bosutinib, which shows moderate cytotoxicity.
hERG Inhibition: Assessing Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and a critical safety checkpoint.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The effect of the compound on the hERG tail current is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.
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Validating Antimicrobial Activity of Imidazo[1,2-c]pyrimidine Compounds: A Comparative Guide
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the imidazo[1,2-c]pyrimidine scaffold has garnered significant interest due to its structural similarity to purine nucleobases, suggesting a high potential for interaction with biological macromolecules.[1][2] This guide provides an in-depth, technical comparison of imidazo[1,2-c]pyrimidine compounds, offering a framework for their validation and comparison against other antimicrobial alternatives, supported by established experimental protocols.
The Rationale for Investigating Imidazo[1,2-c]pyrimidines
The fused heterocyclic system of imidazo[1,2-c]pyrimidine presents a unique three-dimensional structure that can be strategically modified to enhance antimicrobial potency and selectivity.[3][4] The core structure's bioisosteric resemblance to purines allows for potential interference with essential cellular processes such as DNA replication and protein synthesis.[1] Furthermore, the adaptability of the scaffold allows for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide will explore the methodologies required to rigorously assess these properties.
A Comparative Landscape: Imidazo[1,2-c]pyrimidines vs. Other Heterocycles
To establish the therapeutic potential of imidazo[1,2-c]pyrimidines, a direct comparison with other well-known antimicrobial heterocyclic compounds is essential. This guide considers two such classes: benzimidazoles and triazoles.
-
Benzimidazoles: This class of compounds is known for its broad spectrum of biological activities, including antimicrobial effects.[5] Their mechanism of action often involves the inhibition of microbial growth by interfering with cellular division.[5]
-
Triazoles: Widely recognized for their antifungal properties, triazoles primarily act by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.[6] Some triazole derivatives also exhibit antibacterial activity.[7]
The following sections will detail the experimental workflows to quantitatively compare the antimicrobial efficacy of novel imidazo[1,2-c]pyrimidine compounds against these established alternatives.
Experimental Validation Workflow
A systematic approach is crucial for the robust validation of any new antimicrobial candidate. The following workflow outlines the key experimental stages, from initial screening to preliminary safety assessment.
Caption: Potential mechanisms of antimicrobial action for imidazo[1,2-c]pyrimidine compounds.
Experimental Protocol: DNA Gyrase Inhibition Assay
This assay determines if the test compound inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. [8][9] Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits).
-
Relaxed plasmid DNA (e.g., pBR322).
-
ATP.
-
Assay buffer.
-
Agarose gel electrophoresis system.
-
DNA intercalating dye (e.g., ethidium bromide).
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the negative control.
Further Mechanistic Assays:
-
Bacterial Cytoplasmic Membrane Permeability Assay: This can be assessed by measuring the leakage of intracellular components, such as potassium ions or ATP, or by using fluorescent dyes that are excluded by intact membranes.
-
ATP Depletion Assay: The effect of the compounds on the intracellular ATP levels can be quantified using commercially available luciferin/luciferase-based kits. [10]
Part 3: Assessing Cytotoxicity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not to host cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. [11]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. The amount of color produced is proportional to the number of viable cells.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Imidazo[1,2-c]pyrimidine Derivative 1 | Data | Data | Data | Data |
| Imidazo[1,2-c]pyrimidine Derivative 2 | Data | Data | Data | Data |
| Benzimidazole Comparator | Data | Data | Data | Data |
| Triazole Comparator | Data | Data | Data | Data |
| Ciprofloxacin (Positive Control) | Data | Data | Data | NA |
| Ampicillin (Positive Control) | Data | Data | Data | NA |
NA: Not Applicable
Table 2: Bactericidal Activity and Cytotoxicity
| Compound | MBC/MIC Ratio (S. aureus) | IC₅₀ (µg/mL) on HEK293 cells | Selectivity Index (IC₅₀/MIC) |
| Imidazo[1,2-c]pyrimidine Derivative 1 | Data | Data | Data |
| Imidazo[1,2-c]pyrimidine Derivative 2 | Data | Data | Data |
| Benzimidazole Comparator | Data | Data | Data |
| Triazole Comparator | Data | Data | Data |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater selectivity for the microbial target over host cells.
Conclusion and Future Directions
This guide provides a comprehensive framework for the validation and comparative analysis of imidazo[1,2-c]pyrimidine compounds as potential antimicrobial agents. By following these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data. The experimental evidence gathered will enable an objective comparison with existing antimicrobial scaffolds and pave the way for the rational design of novel, potent, and selective imidazo[1,2-c]pyrimidine-based therapeutics. Future investigations should also address the potential for resistance development, a critical consideration in the long-term viability of any new antimicrobial agent. Studies have shown that resistance to related imidazopyridines can arise from mutations in genes such as Rv1339 and QcrB. [10]
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Parish, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
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Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1639. [Link]
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Coulibaly, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
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Li, S., et al. (2022). Dihydropyrimidinone imidazoles as unique structural antibacterial agents for drug-resistant gram-negative pathogens. European Journal of Medicinal Chemistry, 233, 114188. [Link]
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Özdemir, A., et al. (2018). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1052. [Link]
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Coulibaly, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. [Link]
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Hranjec, M., et al. (2007). Novel cyano-and amidino-substituted derivatives of styryl-2-benzimidazoles and benzimidazo[1,2-a]quinolines with antiproliferative activity. Journal of medicinal chemistry, 50(23), 5696-5710. [Link]
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Maxwell, A., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(10), 3522-3529. [Link]
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Al-Omary, F. A. M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(20), 7101. [Link]
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Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [Link]
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Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]
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G., S., et al. (2023). Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. ResearchGate. [Link]
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Eakin, A. E., et al. (2006). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 50(8), 2689-2697. [Link]
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Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 477-497. [Link]
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Vesel, N., et al. (2019). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Molecules, 24(22), 4040. [Link]
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van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and pitfalls. Methods in molecular biology (Clifton, N.J.), 716, 237-245. [Link]
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Pan, X., et al. (2005). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 108, 11-20. [Link]
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Al-Romaigh, F. K., et al. (2024). Imidazopyridines, imidazopyrimidines, and related compounds with anticancer and antimicrobial activities. ResearchGate. [Link]
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Butts, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC medicinal chemistry, 15(1), 147-159. [Link]
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Revankar, G. R., et al. (1976). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of medicinal chemistry, 19(8), 1026-1029. [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Al-Omair, M. A., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Pharmaceuticals, 15(10), 1232. [Link]
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Al-Omary, F. A. M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. PubMed. [Link]
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Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243759. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroimidazo[1,2-C]pyrimidine
As researchers dedicated to advancing drug development, our work with novel heterocyclic compounds like 5-Chloroimidazo[1,2-C]pyrimidine is critical. However, innovation and safety are two sides of the same coin. The responsible management and disposal of these specialized chemicals are not just a matter of regulatory compliance but a fundamental pillar of our commitment to a safe laboratory environment and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple checklists to explain the causality behind each procedural step.
Hazard Profile: Understanding the "Why"
This compound (CAS No. 1208086-02-5) is a halogenated heterocyclic compound.[1] Its chemical structure necessitates careful handling throughout its lifecycle, from initial use to final disposal. The hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), dictate the stringent disposal protocols required.
The primary risks are not acute, high-level toxicity but rather significant irritant and harmful effects upon exposure.[1][2][3] Understanding these hazards is the first step in appreciating why specific disposal methods are mandated.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Description of Risk |
|---|---|---|
| Harmful if swallowed | H302 | Ingestion of the compound can lead to adverse health effects.[1][2] |
| Causes skin irritation | H315 | Direct contact with skin can cause redness, itching, and inflammation.[1][2][3] |
| Causes serious eye irritation | H319 | Exposure to the eyes can result in significant and potentially damaging irritation.[1][2][3] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][3] |
This profile classifies this compound as a hazardous substance. As a chlorinated organic compound, its disposal is regulated under federal and local guidelines, such as those established by the U.S. Environmental Protection Agency (EPA).[3][4] Improper disposal, such as discarding it in standard trash or washing it down the drain, can introduce a persistent and harmful substance into the environment.
The Core Principle: Professional Hazardous Waste Management
Due to its hazardous nature, the only acceptable disposal route for this compound and materials contaminated with it is through a licensed and approved hazardous waste management facility.[1][3][5] The overarching precautionary statement governing its disposal is P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .[1][3]
This non-negotiable principle ensures that the compound is handled by professionals equipped to manage its destruction or containment in an environmentally secure manner, typically via high-temperature incineration with scrubbers to neutralize harmful byproducts like hydrogen chloride gas.[5][6]
Operational Workflow for Waste Segregation and Disposal
The following diagram and step-by-step protocol outline the validated workflow from the moment waste is generated to its final, documented disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol
1. Immediate Segregation at the Point of Generation:
- Rationale: To prevent cross-contamination and dangerous reactions, waste must be segregated immediately. This compound is incompatible with strong oxidizing agents.[6]
- Procedure:
- Establish three distinct, clearly labeled waste streams:
- Solid Waste: Unused or expired this compound powder.
- Contaminated Labware: Items with gross contamination (visible residue), such as weigh boats, gloves, and pipette tips.
- Contaminated Solvents/Solutions: Any liquid waste containing the dissolved compound.
2. Personal Protective Equipment (PPE):
- Rationale: To prevent skin, eye, and respiratory irritation as identified in the hazard profile.
- Procedure: Before handling any waste, ensure you are wearing the appropriate PPE.
3. Waste Collection and Containment:
- Rationale: Proper containment is crucial to prevent leaks and exposure during storage and transport.
- Procedure:
- Collect all waste in a designated, UN-certified hazardous waste container that is compatible with chlorinated compounds.[7]
- Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant GHS hazard pictograms (e.g., exclamation mark for irritant).[1][3]
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
- Securely close the container lid after each addition. Do not fill containers beyond 90% capacity to allow for expansion.[7]
4. Temporary On-Site Storage:
- Rationale: Safe temporary storage prevents accidents and ensures the waste is secure until pickup.
- Procedure:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area must be well-ventilated, secure (locked up), and away from general laboratory traffic.[1][3]
- Ensure the storage location is segregated from incompatible materials, particularly strong oxidizers.[6]
5. Arranging for Final Disposal:
- Rationale: Adherence to regulatory requirements mandates the use of certified professionals for transport and disposal.
- Procedure:
- Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[5]
- Provide them with an accurate description of the waste contents.
- Complete all required paperwork, such as a hazardous waste manifest, to ensure a clear chain of custody and accurate record-keeping.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[5]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Table 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then collect it into the designated waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol above.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these technically sound and validated procedures, we uphold our professional responsibility to ensure safety and environmental integrity, building a foundation of trust that extends beyond the products we develop.
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
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-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
-
Hazardous waste acceptance conditions. University of Groningen. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]
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Comprehensive Safety and Handling Guide for 5-Chloroimidazo[1,2-C]pyrimidine
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 5-Chloroimidazo[1,2-C]pyrimidine. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The procedures outlined below are based on established safety data and best practices for handling chlorinated heterocyclic compounds.
Hazard Identification and Risk Assessment
This compound is a heterocyclic organic compound with the molecular formula C₆H₄ClN₃.[1] While comprehensive toxicological data is not widely available, the known hazards associated with this compound and its structural class necessitate stringent safety precautions. The primary risks involve irritation to the skin, eyes, and respiratory system, and it is classified as harmful if swallowed.[1][2]
GHS Hazard Classification:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious eye irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][3]
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning | GHS07 |
| H315: Causes skin irritation | Skin irritation (Category 2) | Warning | GHS07 |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2A) | Warning | GHS07 |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Warning | GHS07 |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[4] The following PPE is required when handling this compound.
Hand Protection: The First Line of Defense
-
Glove Specification: Double-gloving with powder-free nitrile gloves is recommended.[4] The outer glove should have a thickness of at least 6 mils.
-
Rationale: Double-gloving provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[4] Powder-free gloves are essential to prevent the aerosolization of fine particles of the compound.[4] Always inspect gloves for any signs of degradation or puncture before use.[5]
Body Protection: Shielding from Contamination
-
Garment Specification: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[4]
-
Rationale: This type of gown protects the body and personal clothing from contamination.[4] The design ensures maximum coverage and prevents accidental skin contact.
Eye and Face Protection: Preventing Serious Injury
-
Protection Specification: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] A full-face shield should be worn in situations with a higher risk of splashes or aerosolization.[4]
-
Rationale: This level of protection is necessary to prevent the compound from causing serious eye irritation.[1][3] Standard safety glasses do not provide an adequate seal against fine powders or splashes.
Respiratory Protection: Safeguarding the Respiratory System
-
Respirator Specification: For handling the powder form or in situations where aerosolization is likely, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[4] For higher-risk procedures or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary.[4]
-
Rationale: Due to the risk of respiratory irritation, preventing inhalation of the compound is critical.[1][3] The choice of respirator depends on the scale of the operation and the potential for airborne particulates.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Engineering Controls: The Primary Barrier
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to control airborne contaminants.[4][7]
-
Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before commencing any work.[4]
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is readily available and has been inspected for integrity.
-
Donning PPE: Follow a structured approach to putting on PPE to avoid contamination, as detailed in the workflow diagram below.
-
Handling: Handle the substance in a manner that minimizes the formation of dust and aerosols.[4] Use non-sparking tools for transfers.[1][6]
-
Work Area: Keep the work area clean and uncluttered.[8]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][9] Wash hands and any exposed skin thoroughly after handling.[1][10][11]
-
Doffing PPE: Carefully remove PPE in a designated area to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: A stepwise workflow for the correct donning and doffing of Personal Protective Equipment.
Emergency Plan: Spills and Exposure
Spill Response
-
Evacuate: Immediately evacuate personnel from the affected area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Secure the Area: Prevent entry to the spill area.
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[12]
Exposure Procedures
-
If Swallowed: Get medical help immediately.[1] Rinse mouth.[1]
-
If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical advice/attention.[3]
Storage and Disposal Plan
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store locked up.[1]
-
Store apart from incompatible materials such as strong oxidizing agents.[10]
Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a suitable, clearly labeled, and tightly sealed container.[12]
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[12]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste.[12] Incineration in a chemical incinerator with an afterburner and scrubber is a suggested method.[12] Under no circumstances should this chemical be allowed to enter drains or the environment.[12]
References
-
Laboratory Safety Guidelines - Institute for Molecular Biology & Biophysics. (n.d.). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
This compound Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
